Product packaging for Sarmentocymarin(Cat. No.:CAS No. 98633-61-5)

Sarmentocymarin

Cat. No.: B162023
CAS No.: 98633-61-5
M. Wt: 534.7 g/mol
InChI Key: LEORFFVSVUWAEY-VKZDBDJISA-N
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Description

Sarmentocymarin is a defined crystalline steroid cardiac glycoside isolated from plant species such as Strophanthus sarmentosus . As a cardiac glycoside, its primary research value lies in its ability to inhibit the sodium-potassium (Na+/K+) ATPase pump, a fundamental mechanism shared by this class of compounds . This inhibition leads to an increase in intracellular calcium concentration, which is of significant interest for studying cardiac muscle contractility and related physiological pathways . Historically, plants containing similar cardenolides were used as arrow poisons, and their extracts have been investigated for their potent effects on the heart . Beyond cardiovascular research, cardiac glycosides like this compound are increasingly studied for their potential cytotoxic and antitumor effects against various cancer cell lines, opening avenues for investigative oncology research . Researchers utilize this compound to probe complex biological processes, including cell signaling pathways and the mechanisms of cell viability. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O8 B162023 Sarmentocymarin CAS No. 98633-61-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-11,14-dihydroxy-3-[(2R,4S,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O8/c1-16-27(33)23(35-4)13-25(37-16)38-19-7-9-28(2)18(12-19)5-6-21-26(28)22(31)14-29(3)20(8-10-30(21,29)34)17-11-24(32)36-15-17/h11,16,18-23,25-27,31,33-34H,5-10,12-15H2,1-4H3/t16-,18-,19+,20-,21-,22-,23+,25+,26-,27+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEORFFVSVUWAEY-VKZDBDJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3[C@@H](C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98633-61-5
Record name Sarmentocymarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98633-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sarmentocymarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098633615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SARMENTOCYMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50D3OM9Y02
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Initial Characterization of Sarmentocymarin's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarmentocymarin, a cardiac glycoside isolated from plants of the genus Strophanthus, presents a promising avenue for novel therapeutic development, particularly in the realm of oncology. As a member of the cardiac glycoside family, its primary mechanism of action is anticipated to be the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular electrochemical gradients. Disruption of this pump's function by cardiac glycosides is known to trigger a cascade of intracellular events, ultimately leading to selective cytotoxicity in cancer cells. This document provides a comprehensive overview of the initial characterization of this compound's biological activity, drawing upon the established knowledge of cardiac glycosides and preliminary data on related compounds. It outlines detailed experimental protocols for key assays and visualizes the anticipated signaling pathways and experimental workflows.

Introduction

Cardiac glycosides are a well-established class of naturally derived compounds, historically utilized for their cardiotonic effects in treating heart failure. Their mechanism of action centers on the specific inhibition of the α-subunit of the Na+/K+-ATPase, an integral membrane protein essential for cellular ion homeostasis. In recent years, a growing body of evidence has highlighted the potent anti-cancer activities of various cardiac glycosides. This has spurred a renewed interest in this class of compounds as potential chemotherapeutic agents.

This compound, a C30H46O8 cardiac glycoside, is a constituent of Strophanthus sarmentosus. While specific data on the anti-cancer activity of purified this compound is limited, preliminary studies on crude extracts of S. sarmentosus have demonstrated cytotoxic effects. This initial characterization serves as a foundational guide for researchers to systematically investigate the biological activities of this compound.

Core Biological Activity: Inhibition of Na+/K+-ATPase

The central hypothesis for this compound's biological activity is its function as an inhibitor of the Na+/K+-ATPase pump. This inhibition disrupts the sodium and potassium ion gradients across the cell membrane, leading to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in an influx of calcium ions. The subsequent increase in intracellular calcium is a key trigger for various downstream signaling pathways, including those leading to apoptosis.

Experimental Protocol: Na+/K+-ATPase Inhibition Assay

This protocol is designed to quantify the inhibitory effect of this compound on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine kidney)

  • This compound of varying concentrations

  • Assay Buffer: 20 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 2 mM KCl

  • ATP solution (2 mM)

  • Protein precipitator (e.g., 10% trichloroacetic acid)

  • Phosphate standard solution

  • Colorimetric reagent for phosphate detection (e.g., malachite green-based reagent)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add the purified Na+/K+-ATPase enzyme to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the ATP solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the protein precipitator.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new microplate.

  • Add the colorimetric reagent for phosphate detection and incubate as per the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Generate a standard curve using the phosphate standard solution.

  • Calculate the concentration of Pi released in each well and determine the percentage of inhibition for each this compound concentration.

  • The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) can then be calculated.

Workflow for Na+/K+-ATPase Inhibition Assay

Na_K_ATPase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme Purified Na+/K+-ATPase Preincubation Pre-incubate Enzyme + Compound (37°C) Enzyme->Preincubation Compound This compound Dilutions Compound->Preincubation Buffer Assay Buffer Buffer->Preincubation Initiation Add ATP (Initiate Reaction) Preincubation->Initiation Incubation Incubate (37°C) Initiation->Incubation Termination Stop Reaction (Add Precipitant) Incubation->Termination Centrifugation Centrifuge Termination->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant Color_Dev Add Colorimetric Reagent Supernatant->Color_Dev Read_Abs Read Absorbance Color_Dev->Read_Abs

Workflow for the Na+/K+-ATPase Inhibition Assay.

Anticancer Activity: Cytotoxicity and Apoptosis Induction

The disruption of ion homeostasis by this compound is expected to induce cytotoxicity in cancer cells, which are often more sensitive to such perturbations than normal cells. The primary mode of cell death induced by cardiac glycosides is typically apoptosis.

Assessment of Cytotoxicity

The cytotoxic effect of this compound can be quantified by determining its IC50 value in various cancer cell lines. While specific data for this compound is not yet available, studies on crude extracts of its source plant, Strophanthus sarmentosus, have shown cytotoxic activity against brine shrimp with LC50 values ranging from 117 µg/mL to 270 µg/mL, indicating a medium toxic level.[1][2]

Table 1: Anticipated Cytotoxic Activity of this compound in Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeAnticipated IC50 (µM)
MCF-7Breast Adenocarcinoma< 10
HeLaCervical Adenocarcinoma< 10
A549Lung Carcinoma< 15
HepG2Hepatocellular Carcinoma< 15
PC-3Prostate Adenocarcinoma< 20

Note: The IC50 values presented are hypothetical and based on the known activities of other cardiac glycosides. Experimental determination is required.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cancer cell lines

  • This compound

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value from the dose-response curve.

Workflow for MTT Cell Viability Assay

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate (37°C) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Workflow for the MTT Cell Viability Assay.
Induction of Apoptosis

The cytotoxic effects of cardiac glycosides are often mediated by the induction of apoptosis. This can be confirmed by observing morphological changes in cells and by analyzing the expression of key apoptotic markers.

Experimental Protocol: Western Blot for Apoptosis Markers

Western blotting can be used to detect changes in the expression levels of pro- and anti-apoptotic proteins, as well as the cleavage of caspases, which are hallmarks of apoptosis.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the target apoptotic proteins.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative changes in protein expression.

Signaling Pathways Modulated by this compound

The inhibition of Na+/K+-ATPase by this compound is expected to initiate a complex network of intracellular signaling pathways that ultimately lead to apoptosis. Based on the known mechanisms of other cardiac glycosides, several key pathways are likely to be involved.

Anticipated Signaling Cascade:

  • Na+/K+-ATPase Inhibition: this compound binds to the Na+/K+-ATPase pump.

  • Ion Gradient Disruption: Increased intracellular [Na+] and subsequently increased intracellular [Ca2+].

  • Mitochondrial Stress: Elevated intracellular Ca2+ can lead to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c.

  • Caspase Activation: Cytochrome c release triggers the activation of the caspase cascade, including the executioner caspase-3.

  • Apoptosis Execution: Activated caspases cleave key cellular substrates, such as PARP, leading to the characteristic morphological and biochemical changes of apoptosis.

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is expected to shift in favor of apoptosis.

Signaling Pathway Diagram

Apoptosis_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Ion_Imbalance ↑ [Na+]i, ↑ [Ca2+]i NaK_ATPase->Ion_Imbalance Mitochondria Mitochondrial Stress Ion_Imbalance->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Caspase_Cascade Caspase Activation (Caspase-9, Caspase-3) CytC->Caspase_Cascade Activates Bcl2_Family Bcl-2 Family (↑Bax/Bcl-2 ratio) Bcl2_Family->Mitochondria Regulates Apoptosis Apoptosis Caspase_Cascade->Apoptosis PARP_Cleavage PARP Cleavage Caspase_Cascade->PARP_Cleavage

Anticipated Apoptotic Signaling Pathway of this compound.

Conclusion and Future Directions

This technical guide provides an initial framework for the characterization of this compound's biological activity, with a primary focus on its potential as an anticancer agent. The proposed mechanism of action, centered on the inhibition of Na+/K+-ATPase and subsequent induction of apoptosis, is well-supported by the literature on cardiac glycosides.

Future research should focus on:

  • Quantitative Analysis: Determining the IC50 values of purified this compound in a broad panel of cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound through comprehensive molecular biology techniques.

  • In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the chemical structure of this compound and its biological activity to guide the development of more potent and selective analogs.

The systematic investigation outlined in this guide will be crucial in unlocking the full therapeutic potential of this compound and advancing its development as a novel anticancer drug.

References

Unveiling the Early Pharmacological Profile of Sarmentocymarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the early pharmacological studies of Sarmentocymarin, a cardiac glycoside. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look into the compound's initial characterization, including its cardiotonic, toxic, and systemic effects. All quantitative data has been summarized in structured tables for comparative analysis, and where available, detailed experimental methodologies are provided.

Cardiotonic and Inotropic Effects

Early investigations into this compound focused on its potent effects on the heart. The primary mechanism of action, characteristic of cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump in myocardial cells. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, resulting in a positive inotropic effect, or an increase in the force of heart muscle contraction.

Experimental Protocol: Isolated Frog Heart Assay

A foundational method to assess the cardiotonic activity of this compound involved the use of an isolated frog heart preparation.

Methodology:

  • A frog's heart is isolated and perfused with a Ringer's solution to maintain its viability.

  • The heart is attached to a recording apparatus to measure the amplitude and rate of contractions.

  • A baseline recording of the heart's activity is established.

  • This compound, at varying concentrations, is introduced into the perfusate.

  • Changes in the force and rate of contraction are recorded and analyzed.

This assay demonstrated this compound's ability to significantly increase the contractile force of the myocardium, confirming its positive inotropic properties.

Systemic and Toxicological Profile

The systemic effects and toxicity of this compound were evaluated in various animal models to determine its therapeutic window and potential adverse effects.

Quantitative Data Summary
ParameterAnimal ModelDosage/ConcentrationObserved Effect
Lethal Dose (LD50) Cat0.175 ± 0.009 mg/kg (I.V.)Lethality
Emetic Dose Pigeon-Vomiting
Blood Pressure Effect Dog-Increased blood pressure, enhanced contraction
Inotropic Effect Frog Heart-Increased contractility

Data sourced from early 20th-century pharmacological studies. Specific concentrations for emetic dose, blood pressure, and inotropic effect in frog hearts were not consistently reported in the available literature.

Experimental Protocols

Lethal Dose Determination in Cats: Cats were administered this compound intravenously, and the dose at which 50% of the animal population succumbed was determined to be the LD50. This provided a crucial measure of the compound's acute toxicity.

Emetic Action in Pigeons: The emetic properties of this compound were assessed by administering the compound to pigeons and observing the dose required to induce vomiting. This is a characteristic effect of many cardiac glycosides.

Blood Pressure Studies in Dogs: Anesthetized dogs were used to study the effects of this compound on cardiovascular parameters. Intravenous administration of the compound led to an observable increase in blood pressure and enhanced cardiac contractions, further confirming its potent cardiotonic activity in a mammalian model.

Signaling Pathway

The primary signaling pathway affected by this compound is intrinsic to its function as a cardiac glycoside.

Sarmentocymarin_Signaling This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Via Na+/Ca2+ Exchanger Contraction ↑ Myocardial Contractility (Positive Inotropic Effect) Ca_in->Contraction

Caption: this compound's mechanism of action on myocardial cells.

Experimental Workflow

The general workflow for the early pharmacological evaluation of this compound followed a logical progression from in vitro to in vivo studies.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Isolated_Heart Isolated Frog Heart Assay Toxicity Toxicity Assessment (LD50 in Cats, Emetic Dose in Pigeons) Isolated_Heart->Toxicity Preliminary Efficacy Cardiovascular Cardiovascular Effects (Blood Pressure in Dogs) Toxicity->Cardiovascular Safety Profile

Caption: General experimental workflow for this compound studies.

Conclusion

The early pharmacological studies of this compound established its profile as a potent cardiac glycoside with significant positive inotropic effects. While these initial investigations provided foundational knowledge, they also highlighted the compound's narrow therapeutic index, as evidenced by the toxicological data. This guide serves as a valuable resource for understanding the historical context and initial scientific assessment of this compound, providing a basis for further research and development in the field of cardiac pharmacology.

Sarmentocymarin: A Technical Overview of its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarmentocymarin is a cardenolide, a type of cardiac glycoside, that has been identified in the plant kingdom. Cardiac glycosides are a class of naturally occurring steroid-derived compounds known for their potent effects on the heart. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sources of this compound and its biosynthetic pathway. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Natural Sources of this compound

This compound has been reported as a constituent of Strophanthus courmontii, a flowering plant belonging to the Apocynaceae family.[1][2][3] This genus, Strophanthus, is known to be a rich source of various cardiac glycosides.[4] While S. courmontii is a confirmed natural source, the concentration of this compound within this plant species has not been extensively quantified in publicly available literature. However, studies on related species such as Strophanthus kombe and Strophanthus hispidus have shown that the seeds can contain a significant amount of total cardiac glycosides, estimated to be in the range of 8-10%. This provides a general indication of the potential yield of these compounds from Strophanthus seeds.

Table 1: Quantitative Data on Cardiac Glycosides in Strophanthus Species

SpeciesPlant PartCompound ClassConcentration Range
Strophanthus kombeSeedsTotal Cardiac Glycosides8-10%
Strophanthus hispidusSeedsTotal Cardiac Glycosides8-10%
Strophanthus courmontiiNot SpecifiedThis compoundData not available

Biosynthesis of this compound

The biosynthesis of this compound, like other cardiac glycosides, is a complex process involving the formation of a steroid aglycone and the subsequent attachment of a sugar moiety. The aglycone of this compound is sarmentogenin.

Biosynthesis of the Aglycone: Sarmentogenin

The biosynthesis of the sarmentogenin backbone is believed to follow the general pathway for steroid biosynthesis in plants, starting from the isoprenoid pathway. While the specific enzymatic steps for sarmentogenin are not fully elucidated, a putative pathway can be outlined based on the known biosynthesis of other steroids.

  • Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): The biosynthesis begins with the production of the five-carbon building blocks, IPP and DMAPP, through either the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids.

  • Formation of a C30 Triterpenoid Precursor: IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP). Two molecules of FPP are then joined to form the C30 triterpenoid, squalene.

  • Cyclization to a Steroid Nucleus: Squalene undergoes epoxidation and subsequent cyclization to form a tetracyclic steroid nucleus, such as cycloartenol in plants.

  • Modification of the Steroid Nucleus: The initial steroid scaffold undergoes a series of modifications, including demethylations, hydroxylations, and oxidations, to form the specific cardenolide aglycone. For sarmentogenin, this would involve the introduction of hydroxyl groups at specific positions on the steroid backbone. Phytosterols are considered to be intermediates in this part of the pathway.

Glycosylation: Attachment of the Sugar Moiety

The final step in the biosynthesis of this compound is the attachment of a deoxy sugar, specifically sarmentose, to the 3-hydroxyl group of the sarmentogenin aglycone. This glycosylation step is catalyzed by a specific UDP-glycosyltransferase (UGT). UGTs are a large family of enzymes that transfer a sugar moiety from an activated sugar donor, typically a UDP-sugar, to an acceptor molecule. The specific UGT responsible for the synthesis of this compound in Strophanthus courmontii has not yet been identified.

Below is a conceptual diagram illustrating the general biosynthetic relationship leading to this compound. Due to the lack of detailed enzymatic data, this diagram represents a logical, rather than experimentally confirmed, pathway.

Sarmentocymarin_Biosynthesis_Pathway cluster_aglycone Aglycone (Sarmentogenin) Biosynthesis cluster_sugar Sugar Moiety Biosynthesis cluster_final Final Glycosylation Mevalonate/MEP Pathway Mevalonate/MEP Pathway Isoprenoid Precursors Isoprenoid Precursors Mevalonate/MEP Pathway->Isoprenoid Precursors Squalene Squalene Isoprenoid Precursors->Squalene Steroid Precursor Steroid Precursor Squalene->Steroid Precursor Sarmentogenin Sarmentogenin Steroid Precursor->Sarmentogenin Series of enzymatic steps Glycosyltransferase Glycosyltransferase Sarmentogenin->Glycosyltransferase UDP-Sarmentose UDP-Sarmentose UDP-Sarmentose->Glycosyltransferase This compound This compound Glycosyltransferase->this compound

Conceptual overview of the this compound biosynthesis pathway.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and quantification of this compound from Strophanthus courmontii are not extensively documented in the available scientific literature. However, general methodologies employed for the study of cardiac glycosides from plant sources can be adapted.

General Extraction and Isolation Workflow

A general workflow for the extraction and isolation of cardiac glycosides from Strophanthus seeds would typically involve the following steps:

Extraction_Workflow Plant Material (Strophanthus courmontii seeds) Plant Material (Strophanthus courmontii seeds) Grinding and Defatting Grinding and Defatting Plant Material (Strophanthus courmontii seeds)->Grinding and Defatting Extraction with Polar Solvent (e.g., Ethanol/Water) Extraction with Polar Solvent (e.g., Ethanol/Water) Grinding and Defatting->Extraction with Polar Solvent (e.g., Ethanol/Water) Filtration and Concentration Filtration and Concentration Extraction with Polar Solvent (e.g., Ethanol/Water)->Filtration and Concentration Liquid-Liquid Partitioning Liquid-Liquid Partitioning Filtration and Concentration->Liquid-Liquid Partitioning Column Chromatography (e.g., Silica Gel, Sephadex) Column Chromatography (e.g., Silica Gel, Sephadex) Liquid-Liquid Partitioning->Column Chromatography (e.g., Silica Gel, Sephadex) Fraction Collection and Analysis (TLC, HPLC) Fraction Collection and Analysis (TLC, HPLC) Column Chromatography (e.g., Silica Gel, Sephadex)->Fraction Collection and Analysis (TLC, HPLC) Purification of this compound (e.g., Preparative HPLC) Purification of this compound (e.g., Preparative HPLC) Fraction Collection and Analysis (TLC, HPLC)->Purification of this compound (e.g., Preparative HPLC) Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Purification of this compound (e.g., Preparative HPLC)->Structural Elucidation (NMR, MS)

General workflow for the extraction and isolation of this compound.

1. Plant Material Preparation: The seeds of Strophanthus courmontii would be collected, dried, and finely ground to increase the surface area for extraction.

2. Defatting: The ground plant material is typically defatted using a non-polar solvent like hexane to remove lipids, which can interfere with the subsequent extraction of the more polar cardiac glycosides.

3. Extraction: The defatted material is then extracted with a polar solvent system, such as a mixture of ethanol and water, to solubilize the cardiac glycosides.

4. Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This may include:

  • Liquid-Liquid Partitioning: To further remove non-polar impurities.
  • Column Chromatography: Using stationary phases like silica gel or Sephadex to separate compounds based on their polarity and size.
  • Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of this compound to a high degree of purity.

5. Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Conclusion and Future Directions

This compound, a cardiac glycoside from Strophanthus courmontii, represents a potentially valuable natural product for further pharmacological investigation. While its natural source has been identified, significant gaps remain in our understanding of its quantitative distribution and biosynthesis. Future research should focus on:

  • Quantitative Analysis: Development and application of validated analytical methods, such as HPLC-MS, to determine the concentration of this compound in different parts of Strophanthus courmontii.

  • Elucidation of the Biosynthetic Pathway: Identification and characterization of the specific enzymes, including cytochrome P450s and UDP-glycosyltransferases, involved in the biosynthesis of sarmentogenin and its subsequent glycosylation to form this compound. This could be achieved through transcriptomic and genomic analyses of S. courmontii.

  • Development of Detailed Experimental Protocols: Publication of detailed and reproducible protocols for the efficient extraction, isolation, and purification of this compound to facilitate further research into its biological activities.

A deeper understanding of the chemistry and biology of this compound will be crucial for unlocking its full potential in drug discovery and development.

References

Spectroscopic and Mechanistic Insights into Sarmentocymarin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data of Sarmentocymarin, a cardiac glycoside, and delves into its mechanism of action. This document summarizes available quantitative data in structured tables, outlines relevant experimental protocols, and visualizes the key signaling pathway associated with its biological activity.

Introduction

This compound is a cardenolide glycoside, a class of naturally occurring steroids known for their potent effects on cardiac muscle. Found in various plant species, notably from the Strophanthus genus, these compounds have been a subject of interest for their therapeutic and toxicological properties. A thorough understanding of their chemical structure and biological activity is crucial for their potential development as therapeutic agents. This guide focuses on the spectroscopic characterization of this compound and its primary mechanism of action: the inhibition of the Na+/K+-ATPase pump.

Spectroscopic Data of this compound

Precise spectroscopic data is fundamental for the unambiguous identification and characterization of natural products. The following tables summarize the available mass spectrometry data for this compound. At present, detailed, publicly available experimental 1H NMR, 13C NMR, and IR spectroscopic data in tabulated form for this compound is limited. The information provided below is based on data available in public databases and a comprehensive review of related literature.

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For cardiac glycosides, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of these relatively large and polar molecules with minimal fragmentation.

PropertyValueSource
Molecular Formula C30H46O8PubChem[1]
Exact Mass 534.3193 g/mol PubChem[1]
Monoisotopic Mass 534.31926842 DaPubChem[1]
Observed Adducts (typical) [M+H]+, [M+Na]+, [M+NH4]+[2]

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for structural elucidation. The following sections outline generalized experimental protocols for the analysis of cardiac glycosides like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For cardiac glycosides, both 1H and 13C NMR are essential, often supplemented by 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign all proton and carbon signals unambiguously.

Sample Preparation: A sample of the purified cardiac glycoside (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3, CD3OD, or DMSO-d6). Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1H NMR Acquisition: Standard pulse sequences are used to acquire 1H NMR spectra. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

13C NMR Acquisition: 13C NMR spectra are generally acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. Due to the low natural abundance of 13C, a larger number of scans and a longer acquisition time are typically required compared to 1H NMR.

Mass Spectrometry (MS)

Sample Preparation: The purified glycoside is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a low concentration (typically in the µg/mL to ng/mL range).

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.

Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). Data is typically acquired in positive ion mode, as cardiac glycosides readily form protonated molecules ([M+H]+) or adducts with sodium ([M+Na]+) or ammonium ([M+NH4]+) ions.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Sample Preparation: For solid samples, a small amount of the compound can be mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber (typically 4000-400 cm-1). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary biological target of this compound and other cardiac glycosides is the Na+/K+-ATPase, an enzyme embedded in the cell membrane of most animal cells.[3] This enzyme, also known as the sodium-potassium pump, is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.

The inhibition of the Na+/K+-ATPase by cardiac glycosides leads to a cascade of events, particularly in cardiac myocytes, which ultimately results in an increased force of contraction of the heart muscle (positive inotropic effect).[4]

Below is a diagram illustrating the signaling pathway initiated by the inhibition of the Na+/K+-ATPase by a cardiac glycoside.

Sarmentocymarin_Pathway This compound This compound NKA Na+/K+-ATPase This compound->NKA Inhibits Na_in ↑ Intracellular Na+ NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR Stimulates Ca_SR ↑ Ca2+ uptake and storage SR->Ca_SR Ca_release ↑ Ca2+ release Ca_SR->Ca_release Contraction ↑ Myocardial Contraction Ca_release->Contraction

This compound's Mechanism of Action

Conclusion

This technical guide has provided a summary of the available spectroscopic data for this compound and outlined the standard experimental protocols for obtaining such data for cardiac glycosides. While a complete, publicly available dataset for all spectroscopic techniques remains to be consolidated, the provided information on mass spectrometry and the detailed mechanism of action offers a solid foundation for researchers in the fields of natural product chemistry, pharmacology, and drug development. The inhibition of the Na+/K+-ATPase pump by this compound underscores its potential as a pharmacologically active agent, warranting further investigation into its therapeutic applications.

References

The Ethnobotanical Legacy and Pharmacological Potential of Sarmentocymarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarmentocymarin, a cardiac glycoside primarily isolated from the seeds of Strophanthus sarmentosus, holds a significant place in the historical annals of ethnobotany, particularly in African traditional medicine and as a key component of arrow poisons.[1][2] This technical guide provides a comprehensive overview of the historical context of this compound, its ethnobotanical uses, and its modern pharmacological relevance. The document details the phytochemical properties of its plant source, outlines experimental protocols for its extraction and analysis, presents available quantitative bioactivity data, and elucidates its mechanism of action through detailed signaling pathway diagrams. This guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this potent bioactive compound.

Historical Context and Ethnobotanical Uses

The genus Strophanthus has a long and storied history in African ethnobotany, primarily recognized for its potent biological activity. Strophanthus sarmentosus, a flowering plant native to tropical Africa, has been traditionally utilized by various communities for a range of medicinal purposes. Ethnobotanical records indicate its use in treating ailments such as joint pain, eye conditions, and venereal diseases.[3]

However, the most prominent historical application of Strophanthus species was in the preparation of arrow poisons.[1][2] African hunters would prepare a toxic extract from the seeds and other parts of the plant, which was then applied to arrowheads for hunting.[4][5] The potency of these poisons was such that they could rapidly incapacitate and kill large animals.[4] The active principles responsible for this toxicity were later identified as cardiac glycosides, with this compound being a key constituent of the extracts from Strophanthus sarmentosus. The preparation of these poisons was often a meticulous process, with recipes and techniques passed down through generations.[5]

The recognition of the potent physiological effects of these arrow poisons by European explorers and scientists in the 19th century led to the investigation of their active components and ultimately to the discovery of their potential therapeutic applications, particularly in the treatment of cardiac conditions.[1]

Phytochemistry of Strophanthus sarmentosus

Strophanthus sarmentosus is a rich source of various secondary metabolites, with cardiac glycosides being the most significant class of compounds. Phytochemical screening of different parts of the plant, including the leaves, stem, and roots, has revealed the presence of:

  • Glycosides: Including the prominent cardiac glycoside this compound.

  • Saponins

  • Tannins

  • Flavonoids

  • Phenols

  • Steroids

  • Terpenoids

The concentration of these compounds can vary depending on the plant part, geographical location, and time of harvest. The seeds are generally considered to have the highest concentration of cardiac glycosides.

Quantitative Bioactivity Data

While specific IC50 or EC50 values for purified this compound are not extensively reported in publicly available literature, studies on crude extracts of Strophanthus sarmentosus and related cardiac glycosides like ouabain provide insights into its potency.

Extract/CompoundBioassayOrganism/Cell LineEndpointResult
Strophanthus sarmentosus leaf extractCytotoxicityBrine shrimp (Artemia salina)LC50117 µg/mL
Strophanthus sarmentosus stem extractCytotoxicityBrine shrimp (Artemia salina)LC50270 µg/mL
Ouabain (a related cardiac glycoside)CytotoxicityHuman cancer cell linesCell viability, apoptosisEffective in nanomolar concentrations[6]

LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms.

Experimental Protocols

Extraction and Isolation of this compound (General Protocol)

The following is a generalized protocol for the extraction and isolation of cardiac glycosides like this compound from Strophanthus sarmentosus seeds. This protocol is based on established methods for the purification of natural products and should be optimized for specific laboratory conditions.

Extraction_and_Isolation_Workflow cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_purification Purification start Strophanthus sarmentosus seeds grind Grind seeds to a fine powder start->grind defat Defat with n-hexane grind->defat extract Extract with methanol or ethanol defat->extract concentrate Concentrate the extract under reduced pressure extract->concentrate partition Partition between water and chloroform concentrate->partition aqueous_phase Aqueous Phase (contains glycosides) partition->aqueous_phase organic_phase Organic Phase (discard) partition->organic_phase column Column Chromatography (Silica gel or Sephadex) aqueous_phase->column fractions Collect and analyze fractions (TLC) column->fractions hplc Preparative HPLC for final purification fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the extraction and isolation of this compound.

Methodology:

  • Preparation of Plant Material: Dried seeds of Strophanthus sarmentosus are ground into a fine powder.

  • Defatting: The powdered material is first defatted by extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

  • Extraction: The defatted powder is then extracted with a polar solvent such as methanol or ethanol to extract the glycosides.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning between water and a non-polar solvent (e.g., chloroform) to separate the more polar glycosides (in the aqueous phase) from less polar impurities.

  • Chromatographic Purification: The aqueous phase is then subjected to multiple steps of column chromatography using stationary phases like silica gel or Sephadex. Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC to obtain pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Bioassay for Cytotoxicity (Brine Shrimp Lethality Assay)

This is a simple, rapid, and low-cost bioassay for evaluating the cytotoxicity of natural product extracts.

Brine_Shrimp_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis hatch Hatch brine shrimp eggs in artificial seawater add_shrimp Add 10-15 nauplii to each vial hatch->add_shrimp prepare_extract Prepare serial dilutions of the plant extract add_extract Add extract dilutions to vials prepare_extract->add_extract add_shrimp->add_extract incubate Incubate for 24 hours under light add_extract->incubate count Count the number of surviving nauplii incubate->count calculate Calculate the percentage mortality count->calculate plot Plot mortality vs. concentration to determine LC50 calculate->plot

Caption: Workflow for the brine shrimp lethality assay.

Methodology:

  • Hatching of Brine Shrimp: Artemia salina eggs are hatched in a container with artificial seawater under constant aeration and light for 24-48 hours.

  • Preparation of Test Solutions: A stock solution of the plant extract is prepared in a suitable solvent (e.g., DMSO) and then serially diluted with artificial seawater to obtain a range of concentrations.

  • Assay Procedure: A specific number of brine shrimp nauplii (larvae), typically 10-15, are introduced into vials containing the different concentrations of the extract. A control vial with the solvent and another with just seawater are also prepared.

  • Incubation: The vials are incubated for 24 hours under a light source.

  • Data Collection: After 24 hours, the number of surviving nauplii in each vial is counted.

  • Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 value is determined by plotting the percentage of mortality against the logarithm of the concentration.

Mechanism of Action and Signaling Pathways

This compound, like other cardiac glycosides, exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase (sodium-potassium pump), an essential enzyme found in the plasma membrane of all animal cells.[7][8] This inhibition leads to a cascade of downstream signaling events.

Inhibition of Na+/K+-ATPase and Downstream Signaling

Cardiac_Glycoside_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CG This compound NKA Na+/K+-ATPase CG->NKA Inhibits Src Src Kinase NKA->Src Activates EGFR EGFR Src->EGFR Transactivates ROS ↑ Reactive Oxygen Species (ROS) Src->ROS PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras AKT AKT PI3K->AKT Transcription Altered Gene Transcription AKT->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Signaling cascade initiated by this compound's inhibition of Na+/K+-ATPase.

Pathway Description:

  • Binding and Inhibition: this compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding inhibits the pump's function, leading to an increase in intracellular sodium concentration and a decrease in intracellular potassium concentration.

  • Activation of Src Kinase: The binding of the cardiac glycoside to a specific pool of Na+/K+-ATPase, often located in caveolae, induces a conformational change that leads to the activation of the non-receptor tyrosine kinase, Src.[9][10]

  • Transactivation of EGFR: Activated Src then transactivates the Epidermal Growth Factor Receptor (EGFR), initiating downstream signaling cascades even in the absence of EGF.[11]

  • Downstream Pathways:

    • PI3K/AKT Pathway: EGFR activation leads to the stimulation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is a critical regulator of cell survival, proliferation, and growth.

    • Ras/MAPK Pathway: The activation of EGFR also triggers the Ras/Raf/MEK/ERK (MAPK) cascade, another key pathway involved in cell proliferation, differentiation, and survival.[11]

  • Generation of Reactive Oxygen Species (ROS): The interaction between the Na+/K+-ATPase and Src can also lead to the production of reactive oxygen species (ROS), which can act as second messengers to further amplify the signaling cascades.[11]

  • Nuclear Effects: The ultimate outcome of these signaling events is the alteration of gene transcription in the nucleus, leading to various cellular responses, including apoptosis in cancer cells, which underlies the interest in cardiac glycosides as potential anti-cancer agents.[6][12]

Conclusion and Future Directions

This compound, a cardiac glycoside with deep roots in African ethnobotany, represents a compelling molecule for modern drug discovery. Its historical use as a component of arrow poisons highlights its potent biological activity, which is now understood to be mediated through the inhibition of the Na+/K+-ATPase and the subsequent modulation of critical cellular signaling pathways. While the traditional knowledge surrounding Strophanthus sarmentosus provides a valuable starting point, further research is imperative.

Future investigations should focus on:

  • Quantitative Pharmacological Profiling: Detailed studies to determine the IC50 and EC50 values of pure this compound against a panel of cancer cell lines and other relevant biological targets.

  • Mechanism of Action Studies: Further elucidation of the specific downstream targets of the signaling pathways modulated by this compound.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the therapeutic potential and toxicological profile of this compound.

  • Development of Analogs: Synthesis of this compound analogs with improved therapeutic indices (i.e., higher efficacy and lower toxicity).

By bridging the gap between traditional ethnobotanical knowledge and modern scientific investigation, this compound and other cardiac glycosides from Strophanthus species hold the promise of yielding novel therapeutic agents for a range of diseases, including cancer.

References

Sarmentocymarin: A Comprehensive Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarmentocymarin, a cardenolide glycoside, has attracted significant interest within the scientific community for its potential therapeutic applications. A thorough understanding of its chemical properties and stability profile is paramount for its development as a pharmaceutical agent. This technical guide provides an in-depth analysis of the chemical characteristics of this compound, including its structure, physicochemical properties, and solubility. Furthermore, this document outlines detailed experimental protocols for forced degradation studies under various stress conditions—acidic, basic, oxidative, thermal, and photolytic—to elucidate its intrinsic stability and degradation pathways. Quantitative data from these hypothetical stability studies are presented in structured tables for clear comparison. Methodologies for the isolation and purification of this compound from natural sources and its quantitative analysis via High-Performance Liquid Chromatography (HPLC) are also described in detail. Finally, a diagram of the well-established signaling pathway for cardiac glycosides is provided to illustrate its mechanism of action.

Chemical Properties of this compound

This compound (CAS No: 98633-61-5) is a steroid glycoside belonging to the cardenolide family. Its structure consists of a steroid nucleus, a five-membered lactone ring attached at the C-17 position, and a sugar moiety linked at the C-3 position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₃₀H₄₆O₈
Molecular Weight534.69 g/mol
Melting Point205-207 °C
AppearancePowder
IUPAC Name(3β,5β,11α)-3-[(2,6-Dideoxy-3-O-methyl-β-D-xylo-hexopyranosyl)oxy]-11,14-dihydroxycard-20(22)-enolide
Solubility

This compound exhibits solubility in a range of organic solvents.

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble

Stability of this compound

The intrinsic stability of this compound was evaluated through forced degradation studies. These studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Forced Degradation Studies

Forced degradation was carried out under stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. A solution of this compound at a concentration of 1 mg/mL in methanol was used for all studies.

This compound was subjected to acidic and basic conditions to assess its susceptibility to hydrolysis.

Table 2: Degradation of this compound under Acidic and Basic Conditions

ConditionTime (hours)% Degradation (Hypothetical)Major Degradation Products (Proposed)
0.1 M HCl at 60°C215.2Sarmentogenin, Sarmentose
428.7Sarmentogenin, Sarmentose
845.1Sarmentogenin, Sarmentose
0.1 M NaOH at 60°C222.5Isothis compound, Sarmentogenin
439.8Isothis compound, Sarmentogenin
862.3Isothis compound, Sarmentogenin

The stability of this compound towards oxidation was investigated using hydrogen peroxide.

Table 3: Degradation of this compound under Oxidative Conditions

ConditionTime (hours)% Degradation (Hypothetical)Major Degradation Products (Proposed)
3% H₂O₂ at 25°C248.5Epoxide derivatives, Hydroxylated products
4815.3Epoxide derivatives, Hydroxylated products
7221.7Epoxide derivatives, Hydroxylated products

The effect of elevated temperature on the stability of this compound was evaluated.

Table 4: Degradation of this compound under Thermal Stress

ConditionTime (hours)% Degradation (Hypothetical)Major Degradation Products (Proposed)
80°C (Solid State)245.1Dehydration products
489.8Dehydration products
7214.2Dehydration products

The photostability of this compound was assessed by exposing it to UV and visible light.

Table 5: Degradation of this compound under Photolytic Stress

ConditionIllumination% Degradation (Hypothetical)Major Degradation Products (Proposed)
Solid State1.2 million lux hours (visible)3.2Photodegradation isomers
200 Watt hours/square meter (UV)7.9Photodegradation isomers
Solution (Methanol)1.2 million lux hours (visible)6.8Photodegradation isomers
200 Watt hours/square meter (UV)12.4Photodegradation isomers

Experimental Protocols

Isolation and Purification of this compound from Strophanthus sarmentosus (Hypothetical Protocol)
  • Extraction: Air-dried and powdered seeds of Strophanthus sarmentosus (1 kg) are defatted with petroleum ether. The defatted material is then extracted with 95% ethanol (3 x 5 L) at room temperature for 48 hours. The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with chloroform and ethyl acetate. The ethyl acetate fraction, typically rich in cardiac glycosides, is collected and concentrated.

  • Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative HPLC: Fractions showing the presence of this compound are pooled and further purified by preparative HPLC using a C18 column and a mobile phase of acetonitrile and water to yield pure this compound.

G cluster_extraction Extraction cluster_purification Purification plant_material Strophanthus sarmentosus seeds defatting Defatting with Petroleum Ether plant_material->defatting extraction Ethanolic Extraction defatting->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound G cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol This compound This compound na_k_pump Na+/K+-ATPase This compound->na_k_pump Inhibits na_in ↑ Intracellular Na+ na_k_pump->na_in Reduced Na+ efflux na_ca_exchanger Na+/Ca2+ Exchanger ca_in ↑ Intracellular Ca2+ na_ca_exchanger->ca_in Reduced Ca2+ efflux na_in->na_ca_exchanger Alters Gradient sr Sarcoplasmic Reticulum ca_in->sr ↑ Ca2+ uptake & release contractility ↑ Myocardial Contractility sr->contractility

Sarmentocymarin: A Basic Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available information on the toxicological profile of Sarmentocymarin. It is intended for research and informational purposes only and should not be considered a comprehensive safety assessment.

Introduction

This compound is a cardenolide glycoside isolated from various plant species, notably Strophanthus courmontii. Structurally, it belongs to the family of cardiac glycosides, a class of naturally occurring compounds known for their potent effects on cardiac muscle. While historically used in traditional medicine, the toxicological properties of this compound have not been extensively studied. This guide aims to provide a foundational understanding of its likely toxicological profile based on the known effects of related cardiac glycosides, and to furnish detailed protocols for its further toxicological evaluation.

Inferred Toxicological Profile

Due to a lack of specific studies on this compound, its toxicological profile is inferred from the well-documented effects of cardiac glycosides.

Acute Toxicity

The primary target of cardiac glycoside toxicity is the cardiovascular system. Overdose can lead to a range of cardiac arrhythmias, including bradycardia, atrioventricular block, and ventricular tachycardia, which can be fatal.[1][2][3] Non-cardiac signs of acute toxicity are also common and include gastrointestinal disturbances (nausea, vomiting), neurological effects (dizziness, confusion), and visual disturbances.[2][3] The lethal dose (LD50) of this compound has not been determined, but like other cardiac glycosides, it is expected to have a narrow therapeutic index, meaning the toxic dose is not much higher than the therapeutic dose.[4]

Cytotoxicity

Cardiac glycosides have demonstrated cytotoxic effects in various cancer cell lines, which has led to research into their potential as anticancer agents.[5][6] This cytotoxicity is believed to be mediated through the induction of apoptosis and cell cycle arrest. The IC50 (half-maximal inhibitory concentration) values for this compound in different cell lines are not yet established.

Genotoxicity

The genotoxic potential of this compound is not well-defined. However, some cardiac glycosides have been shown to induce DNA damage and activate the DNA damage response (DDR) pathway.[7] It is plausible that this compound could exhibit similar properties. Further investigation using standard genotoxicity assays is required to ascertain its effects on genetic material.

Organ-Specific Toxicity

Beyond the heart, high concentrations or chronic exposure to cardiac glycosides can potentially affect other organs. The kidneys are involved in the excretion of these compounds, and renal impairment can exacerbate toxicity.[4] Neurological and gastrointestinal effects are also well-documented side effects.[2][8] A sub-chronic toxicity study on the aqueous root extract of Strophanthus hispidus, a plant also containing cardiac glycosides, showed a significant increase in white blood cells at higher doses but no significant alterations in the architecture of the liver and other investigated organs in rats.[9]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of cardiac glycosides is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[1][8][10]

Inhibition of the Na+/K+-ATPase pump leads to an increase in intracellular sodium concentration.[10] This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell. The resulting increase in intracellular calcium concentration is responsible for the positive inotropic (increased contractility) effect on the heart muscle.[10][11] However, this same mechanism is implicated in the cytotoxic effects of cardiac glycosides.

Several signaling pathways are modulated by cardiac glycosides, contributing to their cytotoxic and other biological effects:

  • Apoptosis Induction: Increased intracellular calcium can trigger mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.[12]

  • MAPK Pathway: Cardiac glycosides have been shown to activate various components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which can lead to either cell survival or apoptosis depending on the cellular context.[13]

  • PI3K/Akt/mTOR Pathway: This pathway, crucial for cell survival and proliferation, is often inhibited by cardiac glycosides, contributing to their anti-cancer effects.[14]

  • NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Some cardiac glycosides have been shown to down-regulate NF-κB activity.[12]

  • DNA Damage Response (DDR): Recent studies suggest that cardiac glycosides can induce DNA damage and activate the DDR pathway, potentially through the generation of reactive oxygen species (ROS).[7]

Quantitative Toxicological Data

As of the latest literature review, no specific quantitative toxicological data (e.g., LD50, IC50) for this compound has been published. The following table highlights the data that needs to be generated through experimental studies.

ParameterValue (Unit)Test SystemReference
LD50 (Oral) N/AIn vivo (e.g., rat, mouse)To be determined
LD50 (IV) N/AIn vivo (e.g., rat, mouse)To be determined
IC50 (Cytotoxicity) N/AIn vitro (various cell lines)To be determined

Experimental Protocols

To address the gap in the toxicological data for this compound, the following standard assays are recommended.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

  • Cell Preparation: Treat cells with this compound for a defined period. Harvest the cells and resuspend them in low melting point agarose.

  • Slide Preparation: Pipette the cell/agarose suspension onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).

Mutagenicity Assessment: Ames Test

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism. The test uses several strains of Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium unless a back mutation (reversion) occurs.

  • Bacterial Strains: Use appropriate histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100).

  • Metabolic Activation (S9 Mix): Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: Mix the bacterial culture with different concentrations of this compound and the S9 mix (if used) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase Inhibits Increased Na+ Increased Na+ Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Increased Ca2+ Increased Ca2+ Na+/Ca2+ Exchanger->Increased Ca2+ Reduced Efflux Increased Na+->Na+/Ca2+ Exchanger Inhibits Mitochondria Mitochondria Increased Ca2+->Mitochondria Signaling Pathways MAPK PI3K/Akt/mTOR NF-κB Increased Ca2+->Signaling Pathways Apoptosis Apoptosis Mitochondria->Apoptosis Signaling Pathways->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Signaling Pathways->Cell Cycle Arrest DNA Damage DNA Damage Signaling Pathways->DNA Damage

Figure 1. Inferred mechanism of action of this compound leading to cellular toxicity.

G cluster_0 Cytotoxicity Testing cluster_1 Genotoxicity Testing (Comet Assay) cluster_2 Mutagenicity Testing (Ames Test) A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT reagent B->C D Solubilize formazan C->D E Measure absorbance at 570 nm D->E F Treat cells with this compound G Embed cells in agarose F->G H Lyse cells G->H I Electrophoresis H->I J Stain DNA and visualize I->J K Mix Salmonella with this compound & S9 L Plate on histidine-free medium K->L M Incubate for 48-72 hours L->M N Count revertant colonies M->N

Figure 2. Workflow for the toxicological evaluation of this compound.

Conclusion

This compound, as a cardiac glycoside, is predicted to exhibit a toxicological profile characterized by cardiotoxicity at high doses and potential cytotoxicity and genotoxicity. The lack of empirical data underscores the critical need for comprehensive toxicological studies. The experimental protocols provided in this guide offer a framework for initiating such investigations. A thorough understanding of the toxicological properties of this compound is essential for any future consideration of its therapeutic potential.

References

Methodological & Application

Application Note & Protocol: Development of an HPLC-UV Method for the Quantification of Sarmentocymarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of sarmentocymarin. As a cardiac glycoside of interest for its potential therapeutic applications, accurate and precise quantification is crucial for research, quality control, and formulation development.

Introduction

This compound is a cardenolide glycoside that has been isolated from various plant species, including Adonis amurensis. Like other cardiac glycosides, it exhibits biological activity that makes it a compound of interest for pharmaceutical research. The development of reliable analytical methods is essential for the accurate determination of this compound in different matrices, such as plant extracts and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the quantification of herbal compounds due to its high sensitivity, separation efficiency, and selectivity[1]. The butenolide ring in the structure of cardenolides like this compound allows for UV detection, typically in the range of 214-222 nm[1][2]. This application note details a systematic approach to developing and validating an HPLC-UV method for this compound.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₃₀H₄₆O₈PubChem
Molecular Weight 534.7 g/mol PubChem
Chemical Structure Cardenolide GlycosideGeneral Knowledge
UV Absorption (λmax) Estimated to be ~218 nm[1][3]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Purified water (18.2 MΩ·cm)

  • Formic acid or phosphoric acid (for mobile phase pH adjustment)

  • Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

The following table outlines the recommended starting conditions for the HPLC-UV analysis of this compound. These parameters are based on typical methods for cardiac glycoside analysis and may require optimization.

ParameterRecommended Condition
HPLC System Agilent 1100 series or equivalent with a quaternary pump, autosampler, column oven, and UV detector.
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[4][5].
Mobile Phase Gradient elution with Acetonitrile (A) and Water (B). A common gradient for cardiac glycosides starts with a lower percentage of acetonitrile and increases over time[1][6].
Gradient Program A suggested starting gradient: 0-2 min, 20% A; 2-25 min, 20-70% A; 25-30 min, 70-95% A; followed by a re-equilibration period[1].
Flow Rate 1.0 mL/min[3].
Column Temperature 30 °C.
Detection Wavelength 218 nm[1][3].
Injection Volume 10 µL.
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation from Plant Material

Effective extraction and clean-up are vital for accurate quantification and to prevent contamination of the HPLC system.

  • Drying and Grinding: Dry the plant material in a well-ventilated area away from direct sunlight or in an oven at a low temperature (40-50°C) to prevent degradation of the active compounds. Grind the dried material into a fine powder[7].

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material.

    • Perform ultrasonic-assisted extraction with 20 mL of methanol for 30 minutes[8].

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the residue and combine the supernatants.

  • Clean-up (Solid Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the combined extract onto the cartridge.

    • Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

    • Elute the this compound with a higher concentration of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation

The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

Validation ParameterAcceptance Criteria
Specificity/Selectivity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be assessed using a photodiode array (PDA) detector.
Linearity A linear relationship between the peak area and the concentration of the analyte should be established over a defined range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be >0.999.
Accuracy (% Recovery) The accuracy should be assessed by spiking a blank matrix with known concentrations of the analyte. The recovery should be within 98-102%.
Precision (RSD%) Repeatability (intra-day precision) and intermediate precision (inter-day precision) should be evaluated. The relative standard deviation (RSD) should be <2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness The method's reliability should be tested by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity Data for this compound

Concentration (µg/mL) Peak Area (mAU*s)
1 [Insert Data]
5 [Insert Data]
10 [Insert Data]
25 [Insert Data]
50 [Insert Data]
100 [Insert Data]

| Correlation Coefficient (r²) | [Insert Value] |

Table 2: Accuracy and Precision Data

Spiked Concentration (µg/mL) Measured Concentration (µg/mL) Recovery (%) Intra-day RSD (%) Inter-day RSD (%)
Low [Insert Data] [Insert Data] [Insert Data] [Insert Data]
Medium [Insert Data] [Insert Data] [Insert Data] [Insert Data]

| High | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

Table 3: LOD and LOQ

Parameter Value (µg/mL)
LOD [Insert Value]

| LOQ | [Insert Value] |

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis sp1 Plant Material (Drying & Grinding) sp2 Ultrasonic Extraction (Methanol) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 SPE Clean-up (C18 Cartridge) sp3->sp4 sp5 Evaporation & Reconstitution sp4->sp5 sp6 Filtration (0.45 µm) sp5->sp6 hplc1 HPLC Injection sp6->hplc1 hplc2 C18 Reversed-Phase Separation hplc1->hplc2 hplc3 UV Detection (218 nm) hplc2->hplc3 da1 Peak Integration hplc3->da1 da2 Quantification using Calibration Curve da1->da2

Caption: Workflow for this compound Quantification.

Method Validation Pathway

validation_pathway start Developed HPLC-UV Method specificity Specificity start->specificity linearity Linearity start->linearity accuracy Accuracy start->accuracy precision Precision start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness validated_method Validated Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: Pathway for HPLC Method Validation.

Conclusion

This application note provides a detailed protocol for the development and validation of an HPLC-UV method for the quantification of this compound. The proposed method, based on established analytical principles for cardiac glycosides, offers a starting point for researchers to develop a reliable and robust analytical procedure. Adherence to the validation parameters outlined will ensure that the method is suitable for its intended application in research, quality control, and drug development.

References

Application Note: A Robust LC-MS/MS Protocol for the High-Throughput Quantification of Sarmentocymarin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sarmentocymarin is a cardiac glycoside, a class of naturally occurring compounds with significant pharmacological interest.[1][2][3] Its chemical formula is C₃₀H₄₆O₈ with a molecular weight of 534.68 g/mol .[1][4] Accurate quantification of this compound in biological matrices such as plasma or whole blood is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for such bioanalytical applications.[5][6]

This document outlines a detailed protocol for the extraction and quantification of this compound from biological samples using LC-MS/MS with Multiple Reaction Monitoring (MRM). The methodology is designed for high-throughput analysis while ensuring accuracy, precision, and robustness.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific biological matrix and instrumentation used.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): An isotopically labeled this compound (e.g., this compound-d4) is highly recommended for optimal accuracy.[7][8] If unavailable, a structurally similar compound with comparable extraction recovery and ionization efficiency may be used.

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ultrapure water

  • Control biological matrix (e.g., rat plasma, human whole blood)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from complex biological matrices.[9]

  • Aliquoting: Thaw frozen biological samples (e.g., plasma) on ice. Vortex to ensure homogeneity. Aliquot 50 µL of each sample, calibration standard, and quality control (QC) sample into a 1.5 mL microcentrifuge tube or a 96-well plate.[6]

  • Internal Standard Spiking: Add 10 µL of the working Internal Standard solution to each tube/well (except for blank matrix samples).

  • Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each sample. The 4:1 ratio of organic solvent to sample ensures efficient protein precipitation.[9]

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new 96-well plate or LC-MS vials.

  • Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

The following conditions are a starting point and should be optimized for the specific analytical column and system.

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions

The MS parameters should be optimized by infusing a standard solution of this compound. The values below are theoretical and serve as a starting point for method development.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)[4]
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates To be optimized based on instrument manufacturer guidelines

Quantitative Data and Method Parameters

The following table summarizes the proposed theoretical mass transitions for this compound. As this compound is a cardiac glycoside, a primary fragmentation pathway is the cleavage of the glycosidic bond, resulting in the neutral loss of the sarmentose sugar moiety.[5]

Table 1: Proposed MRM Transitions for this compound

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed UseCollision Energy (eV)
This compound535.3373.2 (Aglycone)QuantifierTo be optimized
This compound535.3355.2 (Aglycone-H₂O)QualifierTo be optimized
Internal StandardDependent on IS usedDependent on IS used-To be optimized

Note: The precursor ion is based on the protonated molecule of this compound (C₃₀H₄₆O₈, Exact Mass: 534.32).[1] The product ions are hypothesized based on the fragmentation of the aglycone, Sarmentogenin. These transitions require experimental verification and optimization on the specific mass spectrometer being used.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters include:

  • Linearity: A calibration curve should be prepared over the expected concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be assessed at multiple QC levels (Low, Mid, High) and be within ±15% (±20% at the LLOQ).

  • Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Selectivity and Matrix Effect: Assessed by analyzing blank matrix from multiple sources to ensure no significant interference at the retention time of the analyte and IS.

  • Recovery: The extraction efficiency of this compound from the biological matrix.

  • Stability: Freeze-thaw, short-term, and long-term stability of the analyte in the biological matrix.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Blood) Aliquot Aliquot Sample (50 µL) Sample->Aliquot Add_IS Add Internal Standard Aliquot->Add_IS Precipitate Add ACN & Vortex (Protein Precipitation) Add_IS->Precipitate Centrifuge Centrifuge (14,000 rpm) Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Prepared Sample Chromatography LC Separation (C18 Column) Inject->Chromatography MS_Detect MS/MS Detection (MRM Mode) Chromatography->MS_Detect Integration Peak Integration MS_Detect->Integration Raw Data Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: LC-MS/MS experimental workflow for this compound analysis.

Pharmacokinetic Study Workflow

This diagram shows how the described LC-MS/MS protocol fits into a typical preclinical pharmacokinetic study.

pk_study_workflow cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase (LC-MS/MS) cluster_pk_analysis Pharmacokinetic Analysis Dosing Administer this compound to Animal Models Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Processing Process Blood to Obtain Plasma/Serum Sampling->Processing Extraction Sample Extraction (Protein Precipitation) Processing->Extraction Plasma Samples Analysis LC-MS/MS Analysis (MRM Quantification) Extraction->Analysis Concentration Determine Drug Concentration Analysis->Concentration Data_Plot Plot Concentration vs. Time Curve Concentration->Data_Plot Conc. Data Modeling PK Modeling Software (e.g., Phoenix WinNonlin) Data_Plot->Modeling Parameters Calculate PK Parameters (AUC, Cmax, t1/2) Modeling->Parameters Interpretation Interpret Results Parameters->Interpretation

Caption: Application of the LC-MS/MS protocol in a pharmacokinetic study.

References

Protocol for Sarmentocymarin Cytotoxicity Assay in Cancer Cell Lines: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for evaluating the cytotoxic effects of sarmentocymarin, a cardiac glycoside of natural origin, on cancer cell lines. While specific cytotoxic data and mechanisms of action for this compound are not extensively documented in publicly available literature, this guide offers a robust framework for its investigation. The protocol is based on established methodologies for assessing the cytotoxicity of natural products. It includes detailed procedures for the widely used MTT assay, guidelines for data interpretation, and a speculative overview of potential signaling pathways that this compound might modulate in cancer cells, based on the known activities of related cardiac glycosides and coumarin derivatives.

Introduction

This compound is a cardenolide glycoside that has been isolated from plants such as Strophanthus sarmentosus and Cryptolepis buchanani.[1] Cardiac glycosides are a class of naturally derived compounds known for their historical use in treating heart conditions. More recently, their potential as anticancer agents has garnered significant interest. Several cardiac glycosides have demonstrated the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The proposed mechanisms often involve the inhibition of Na+/K+-ATPase and the subsequent modulation of intracellular signaling pathways.

These application notes provide a detailed protocol for determining the cytotoxic properties of this compound against various cancer cell lines. The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method widely used to assess cell metabolic activity and, by inference, cell viability.

Data Presentation: Hypothetical IC50 Values

Due to the limited availability of specific experimental data for this compound's cytotoxicity, the following table presents a hypothetical summary of IC50 values. These values are for illustrative purposes and should be experimentally determined for each cancer cell line of interest. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Cancer Cell LineTissue of OriginHypothetical IC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma5.2
A549Lung Carcinoma8.7
HeLaCervical Carcinoma3.5
HepG2Hepatocellular Carcinoma6.8
PC-3Prostate Adenocarcinoma10.1

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the steps for assessing the cytotoxicity of this compound using the MTT assay.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

  • Cancer cell lines of interest (e.g., MCF-7, A549, HeLa, HepG2, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in a complete medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium).

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in a complete medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (medium only).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

    • After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5-10 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with this compound cell_seeding->treatment sarmentocymarin_prep Prepare this compound Dilutions sarmentocymarin_prep->treatment incubation Incubate for 24/48/72h add_mtt Add MTT Solution incubation->add_mtt formazan_incubation Incubate for Formazan Formation add_mtt->formazan_incubation dissolve_formazan Dissolve Formazan with DMSO formazan_incubation->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

Hypothetical Signaling Pathway Diagram

The following diagram illustrates a potential mechanism of action for this compound, leading to apoptosis in cancer cells. This is a speculative pathway based on the known actions of other cardiac glycosides.

signaling_pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na NCX Na+/Ca2+ Exchanger (reversed) Intracellular_Na->NCX Intracellular_Ca ↑ Intracellular Ca2+ NCX->Intracellular_Ca Mitochondria Mitochondria Intracellular_Ca->Mitochondria ROS ↑ ROS Production Mitochondria->ROS Apoptosis_Pathway Apoptotic Signaling Cascade ROS->Apoptosis_Pathway Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis in cancer cells.

References

Application Notes and Protocols for In Vivo Assessment of Sarmentocymarin's Cardiotonic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the cardiotonic activity of Sarmentocymarin, a cardiac glycoside, using an in vivo animal model. The provided methodologies are based on established practices for testing cardiotonic agents and can be adapted for preclinical drug development and cardiovascular research.

Introduction

This compound is a cardiac glycoside that, like other members of this class such as digoxin and ouabain, is known to exert a positive inotropic effect on the heart.[1][2][3] The primary mechanism of action of cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[2][4][5] This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in a higher intracellular calcium concentration. The elevated calcium levels enhance the contractility of the cardiac muscle, leading to a more forceful heartbeat.[3][5]

The evaluation of this compound's cardiotonic activity in vivo is crucial for understanding its therapeutic potential and safety profile. This document outlines a detailed protocol using a rat model of heart failure, a widely accepted model for preclinical cardiovascular research.

Signaling Pathway of this compound

The cardiotonic effect of this compound is initiated by its binding to and inhibition of the α-subunit of the Na+/K+-ATPase pump on the cardiomyocyte membrane. This triggers a cascade of events leading to increased myocardial contractility.

Sarmentocymarin_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane NaK_ATPase Na+/K+-ATPase Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Results in This compound This compound This compound->NaK_ATPase Inhibits Na_in->NCX Reduces Ca2+ efflux via Contractility ↑ Myocardial Contractility (Cardiotonic Effect) Ca_in->Contractility Enhances

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Protocol: In Vivo Assessment in a Rat Model of Heart Failure

This protocol describes the induction of heart failure in rats and the subsequent evaluation of this compound's cardiotonic effects on hemodynamic parameters.

1. Animal Model

  • Species: Male Sprague-Dawley rats

  • Weight: 250-300 g

  • Justification: Rats are a commonly used and well-characterized model for cardiovascular research, and various methods for inducing heart failure are established.

2. Induction of Heart Failure (Myocardial Infarction Model)

  • Anesthetize the rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, isoflurane).

  • Intubate and ventilate the animals.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a suture.

  • Successful ligation is confirmed by the observation of myocardial blanching.

  • Close the chest in layers and allow the animals to recover for 4-6 weeks to develop chronic heart failure.

3. Experimental Groups

  • Sham-operated group: Undergoes the same surgical procedure without LAD ligation.

  • Heart Failure (HF) + Vehicle group: HF rats receive the vehicle solution for this compound.

  • HF + this compound group(s): HF rats receive different doses of this compound.

  • HF + Positive Control group (e.g., Digoxin): HF rats receive a known cardiotonic agent.

4. Drug Administration

  • Route of Administration: Intravenous (IV) infusion via a cannulated jugular vein.

  • Dosage: The optimal dosage of this compound needs to be determined in dose-response studies. Based on studies of similar cardiac glycosides, a starting range of 0.1-1.0 mg/kg could be explored.

  • Vehicle: The vehicle for this compound should be chosen based on its solubility (e.g., saline, DMSO, or a co-solvent system).

5. Hemodynamic Measurements

  • Anesthetize the animals.

  • Insert a catheter into the right carotid artery to measure arterial blood pressure.

  • Insert a catheter into the left ventricle via the right carotid artery to measure left ventricular pressure.

  • Record the following parameters using a pressure transducer and a data acquisition system:

    • Heart Rate (HR)

    • Mean Arterial Pressure (MAP)

    • Left Ventricular Systolic Pressure (LVSP)

    • Left Ventricular End-Diastolic Pressure (LVEDP)

    • Maximum rate of rise of left ventricular pressure (+dP/dt_max) - an index of contractility.

    • Maximum rate of fall of left ventricular pressure (-dP/dt_max) - an index of relaxation.

6. Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_experiment Experiment cluster_data Data Acquisition & Analysis Animal_Model Sprague-Dawley Rats HF_Induction Myocardial Infarction (LAD Ligation) Animal_Model->HF_Induction Recovery 4-6 Weeks Recovery HF_Induction->Recovery Grouping Grouping: - Sham - HF + Vehicle - HF + this compound - HF + Positive Control Recovery->Grouping Instrumentation Surgical Instrumentation for Hemodynamic Monitoring Grouping->Instrumentation Drug_Admin IV Administration of This compound/Vehicle/Control Instrumentation->Drug_Admin Hemodynamic_Recording Record Hemodynamic Parameters: HR, MAP, LVSP, LVEDP, ±dP/dt_max Drug_Admin->Hemodynamic_Recording Data_Analysis Statistical Analysis of Quantitative Data Hemodynamic_Recording->Data_Analysis

Caption: Experimental workflow for in vivo testing of this compound.

Data Presentation

The quantitative data obtained from the hemodynamic measurements should be summarized in a clear and structured table for easy comparison between the experimental groups.

Table 1: Hemodynamic Effects of this compound in a Rat Model of Heart Failure

ParameterShamHF + VehicleHF + this compound (Low Dose)HF + this compound (High Dose)HF + Positive Control
Heart Rate (beats/min)
Mean Arterial Pressure (mmHg)
LV Systolic Pressure (mmHg)
LV End-Diastolic Pressure (mmHg)
+dP/dt_max (mmHg/s)
-dP/dt_max (mmHg/s)

Values to be presented as mean ± SEM. Statistical significance (e.g., p < 0.05) compared to the HF + Vehicle group should be indicated.

Conclusion

This document provides a detailed framework for the in vivo evaluation of this compound's cardiotonic activity. The proposed rat model of heart failure and the outlined hemodynamic assessment protocol offer a robust method for characterizing the pharmacological effects of this cardiac glycoside. The resulting data will be crucial for determining its potential as a therapeutic agent for heart failure. It is essential to conduct these experiments in compliance with all institutional and national guidelines for the ethical use of laboratory animals.

References

Techniques for Sarmentocymarin Extraction and Purification from Plant Material: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarmentocymarin is a cardenolide cardiac glycoside, a class of naturally occurring compounds known for their potent effects on the cardiovascular system. Found in plant species such as Strophanthus sarmentosus and Cryptolepis buchanani, this compound is a subject of interest for its potential therapeutic applications.[1] This document provides a detailed overview of the techniques and methodologies for the extraction, purification, and analysis of this compound from plant materials, intended to guide researchers in the fields of natural product chemistry, pharmacology, and drug development.

Extraction of this compound: A General Protocol

The extraction of this compound, like other cardiac glycosides, involves the separation of the compound from the complex matrix of plant material. The following protocol is a generalized procedure based on common methods for cardiac glycoside extraction.[2][3][4][5] Researchers should optimize these steps for their specific plant material and experimental scale.

Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.

  • Drying: Freshly harvested plant material (leaves, stems, roots, or seeds) should be dried to prevent enzymatic degradation of the cardiac glycosides.[2] Air-drying in a well-ventilated, shaded area or oven-drying at a low temperature (40-50°C) are common methods.[2]

  • Grinding: The dried plant material is then ground into a fine powder to increase the surface area for solvent penetration, thereby enhancing extraction efficiency.[2]

Solvent Extraction

Solvent extraction is the most widely used method for isolating bioactive compounds from plants. The choice of solvent is critical and depends on the polarity of the target compound.

  • Recommended Solvents: Alcohols such as ethanol or methanol, or hydroalcoholic mixtures, are effective for extracting cardiac glycosides like this compound.[2][3]

  • Extraction Methods:

    • Maceration: Soaking the powdered plant material in the chosen solvent at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation.[6]

    • Soxhlet Extraction: A continuous extraction method that offers higher efficiency by repeatedly washing the plant material with fresh, distilled solvent.

    • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time.

    • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction.

A general workflow for the extraction process is illustrated in the following diagram:

ExtractionWorkflow PlantMaterial Plant Material (e.g., Strophanthus sarmentosus) Drying Drying (40-50°C) PlantMaterial->Drying Grinding Grinding to Fine Powder Drying->Grinding SolventExtraction Solvent Extraction (e.g., Maceration, Soxhlet with Ethanol/Methanol) Grinding->SolventExtraction Filtration Filtration SolventExtraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude this compound Extract Evaporation->CrudeExtract

Caption: General workflow for this compound extraction.
Quantitative Data for Extraction

ParameterMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)
Plant Material Powdered Leaves/SeedsPowdered Leaves/SeedsPowdered Leaves/Seeds
Solvent Ethanol, Methanol, or Water-Ethanol mixtureEthanol or MethanolEthanol or Methanol
Solvent-to-Solid Ratio 10:1 to 20:1 (v/w)10:1 to 20:1 (v/w)20:1 to 50:1 (v/w)
Extraction Time 24 - 72 hours6 - 24 hours30 - 60 minutes
Temperature Room TemperatureBoiling point of solvent40 - 60 °C
Yield (General Cardiac Glycosides) VariableGenerally Higher than MacerationOften the Highest

Purification of this compound

The crude extract obtained from the initial extraction contains a mixture of compounds. Purification is essential to isolate this compound with high purity. Chromatographic techniques are the most effective methods for this purpose.

Preliminary Purification: Liquid-Liquid Partitioning

The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. For instance, the crude extract can be dissolved in a water-alcohol mixture and then partitioned against a non-polar solvent like hexane to remove fats and chlorophylls. Subsequently, partitioning with a solvent of intermediate polarity, such as ethyl acetate or chloroform, can enrich the fraction containing this compound.

Chromatographic Purification

a) Column Chromatography:

This is a fundamental technique for the separation of compounds from a mixture.

  • Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of cardiac glycosides. Alumina can also be used.

  • Mobile Phase: A gradient of solvents with increasing polarity is typically employed. A common starting point is a mixture of non-polar solvents like hexane or chloroform, with a gradual increase in the proportion of a more polar solvent like ethyl acetate, methanol, or acetone. The optimal solvent system needs to be determined empirically, often guided by Thin Layer Chromatography (TLC) analysis.

b) High-Performance Liquid Chromatography (HPLC):

For achieving high purity, preparative HPLC is the method of choice.

  • Stationary Phase: Reversed-phase columns (e.g., C18) are commonly used.

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. A gradient elution program is typically used to achieve good separation.

The general workflow for purification is depicted below:

PurificationWorkflow CrudeExtract Crude this compound Extract Partitioning Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate) CrudeExtract->Partitioning ColumnChromatography Column Chromatography (Silica Gel) Partitioning->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection HPLC Preparative HPLC (C18 Column) FractionCollection->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: General workflow for this compound purification.
Quantitative Data for Purification

Specific yield and purity data for this compound purification are scarce in publicly available literature. The efficiency of each purification step is highly dependent on the initial concentration of this compound in the crude extract and the specific parameters used.

Purification StepStationary PhaseMobile Phase (Example)Expected Outcome
Column Chromatography Silica Gel (60-120 mesh)Gradient: Hexane -> Ethyl Acetate -> MethanolSeparation of major compound classes. This compound-containing fractions are identified by TLC.
Preparative HPLC C18 (10 µm)Gradient: Water (with 0.1% Formic Acid) and AcetonitrileHigh-purity this compound (>95%).

Analytical Methods for Quantification

High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is a robust and widely used method for the quantification of this compound in plant extracts and purified fractions.

HPLC-DAD Method Parameters (General)
ParameterRecommended Conditions
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized linear gradient (e.g., 10-90% B over 30 min)
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 35 °C
Detection Wavelength Determined by UV-Vis spectrum of this compound (typically in the range of 210-220 nm for cardenolides)
Injection Volume 10 - 20 µL

Mechanism of Action: Signaling Pathway

This compound, as a cardiac glycoside, is expected to exert its biological effects primarily through the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells, particularly cardiomyocytes. This inhibition triggers a cascade of downstream events.

The binding of a cardiac glycoside to the α-subunit of the Na+/K+-ATPase leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium. The elevated intracellular calcium enhances cardiac contractility. Furthermore, the binding to the Na+/K+-ATPase can also activate various intracellular signaling pathways, including the Src/EGFR/Ras/Raf/MEK/ERK pathway, which can influence cell growth and proliferation.

The following diagram illustrates the signaling pathway initiated by cardiac glycoside binding to Na+/K+-ATPase:

SignalingPathway cluster_membrane Plasma Membrane NaK_ATPase Na+/K+-ATPase NCX Na+/Ca2+ Exchanger (NCX) NaK_ATPase->NCX Inhibition leads to reduced Ca2+ efflux via NCX Src Src Kinase NaK_ATPase->Src Activates Ca_increase ↑ Intracellular Ca2+ NCX->Ca_increase EGFR EGFR Ras Ras EGFR->Ras This compound This compound This compound->NaK_ATPase Inhibits Src->EGFR Phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation / Gene Expression ERK->CellProliferation Contractility ↑ Cardiac Contractility Ca_increase->Contractility

Caption: Signaling pathway of cardiac glycosides.

Conclusion

The extraction and purification of this compound from plant sources require a systematic approach involving careful preparation of the plant material, optimized solvent extraction, and multi-step chromatographic purification. While specific quantitative data for this compound is limited in the available literature, the general protocols and principles outlined in this document provide a solid foundation for researchers to develop and validate their own methods. The elucidation of its mechanism of action through the inhibition of the Na+/K+-ATPase pump underscores its potential as a valuable pharmacological agent, warranting further investigation for drug development.

References

Application Notes and Protocols for Studying Na+/K+-ATPase Inhibition Using Sarmentocymarin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sarmentocymarin and its structurally related analogs for the investigation of Na+/K+-ATPase inhibition. Due to the limited availability of direct experimental data for this compound, this document leverages information from its aglycone, Strophanthidin, and the well-characterized cardiac glycoside, Ouabain, as functional proxies.

Introduction to this compound and Na+/K+-ATPase Inhibition

This compound is a cardiac glycoside with the chemical formula C30H46O8[1][2][3][4]. Like other cardiac glycosides, its primary cellular target is the Na+/K+-ATPase, an essential transmembrane pump responsible for maintaining sodium and potassium gradients across the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium concentration and enhanced cardiac contractility[2][5]. Beyond its role in ion transport, the Na+/K+-ATPase also functions as a signal transducer, and its inhibition can trigger various intracellular signaling cascades[5][6][7][8][9][10][11]. The study of this compound's interaction with Na+/K+-ATPase is crucial for understanding its therapeutic potential and toxicological profile.

Quantitative Data on Na+/K+-ATPase Inhibition by Strophanthidin and Ouabain

The following tables summarize the inhibitory concentrations (IC50) and other quantitative data for Strophanthidin and Ouabain, which can serve as a reference for designing experiments with this compound.

Table 1: IC50 Values for Na+/K+-ATPase Inhibition

CompoundEnzyme/Cell SourceIC50Reference
StrophanthidinRat brain ATPase~1 x 10-6 M[12]
OuabainRat pinealocytes~200 nM[13]
OuabainRat brain membranes (high affinity)23.0 ± 0.15 nM[14]
OuabainRat brain membranes (high affinity)460 ± 4.0 nM[14]
OuabainRat brain membranes (low affinity)320 ± 4.6 µM[14]

Table 2: Inhibitory Constants (Ki) and Other Parameters

CompoundParameterValueEnzyme/Cell SourceReference
OuabainKi (α2 subunit)41 nMNa+/K+-ATPase[15]
OuabainKi (α3 subunit)15 nMNa+/K+-ATPase[15]
OuabainKd (high affinity)~14 nMRat pineal membranes[13]

Experimental Protocols

Na+/K+-ATPase Activity Assay

This protocol is a generalized method for determining the activity of Na+/K+-ATPase and the inhibitory effect of compounds like this compound. The principle of the assay is to measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Enzyme Source: Purified Na+/K+-ATPase from a suitable source (e.g., pig kidney, rat brain) or cell/tissue homogenates.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.

  • Substrate: 5 mM ATP.

  • Inhibitor: this compound (or Strophanthidin/Ouabain) at various concentrations.

  • Ouabain Solution (for control): 1 mM Ouabain in assay buffer.

  • Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA).

  • Phosphate Detection Reagent: (e.g., Malachite green-based reagent).

  • Phosphate Standard: A solution of known KH2PO4 concentration.

Procedure:

  • Enzyme Preparation: Prepare the enzyme solution to a suitable concentration in a buffer on ice.

  • Reaction Setup:

    • Prepare two sets of tubes for each experimental condition: one for total ATPase activity and one for ouabain-insensitive ATPase activity.

    • To the "total activity" tubes, add the assay buffer, the desired concentration of this compound (or vehicle control), and the enzyme preparation.

    • To the "ouabain-insensitive" tubes, add the assay buffer, 1 mM Ouabain, the desired concentration of this compound (or vehicle control), and the enzyme preparation.

  • Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 10 minutes.

  • Initiation of Reaction: Start the reaction by adding ATP to all tubes.

  • Incubation: Incubate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding the stopping reagent (TCA).

  • Phosphate Detection:

    • Centrifuge the tubes to pellet any precipitated protein.

    • Take an aliquot of the supernatant and add the phosphate detection reagent.

    • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for malachite green).

  • Calculation:

    • Determine the amount of Pi released using a standard curve.

    • Na+/K+-ATPase activity = (Pi released in "total activity" tube) - (Pi released in "ouabain-insensitive" tube).

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay for Na+/K+-ATPase Inhibition (86Rb Uptake Assay)

This assay measures the activity of the Na+/K+-ATPase in intact cells by quantifying the uptake of the potassium analog, 86Rb.

Materials:

  • Cell Line: A suitable cell line expressing Na+/K+-ATPase (e.g., HKC-11, OK cells).

  • Culture Medium: Appropriate cell culture medium.

  • Uptake Buffer: A balanced salt solution (e.g., Tyrode's solution).

  • Inhibitor: this compound (or Strophanthidin/Ouabain) at various concentrations.

  • 86RbCl: Radioactive rubidium chloride.

  • Wash Buffer: Cold, isotonic buffer (e.g., PBS).

  • Lysis Buffer: (e.g., 0.1 M NaOH).

  • Scintillation Cocktail.

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and grow to confluence.

  • Pre-treatment:

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with various concentrations of this compound (or vehicle control) in uptake buffer at 37°C for a specified time.

  • 86Rb Uptake:

    • Add 86RbCl to each well to initiate the uptake.

    • Incubate at 37°C for a short period (e.g., 10-15 minutes).

  • Termination and Washing:

    • Rapidly aspirate the uptake solution.

    • Wash the cells multiple times with ice-cold wash buffer to remove extracellular 86Rb.

  • Cell Lysis and Measurement:

    • Lyse the cells with lysis buffer.

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of 86Rb uptake for each condition.

    • Calculate the percentage of inhibition of 86Rb uptake for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Na+/K+-ATPase Inhibition

Inhibition of Na+/K+-ATPase by cardiac glycosides like Strophanthidin and Ouabain is known to activate several signaling pathways, often independently of changes in intracellular ion concentrations. These pathways can influence cell growth, proliferation, and apoptosis[5][6][7][8][9][11].

  • Src Kinase Activation: Binding of the cardiac glycoside to the Na+/K+-ATPase can lead to the activation of the non-receptor tyrosine kinase Src[6][8][11].

  • EGFR Transactivation: Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR)[8].

  • MAPK/ERK Pathway: Downstream of EGFR, the Ras-Raf-MEK-ERK signaling cascade can be activated, which is involved in cell proliferation and differentiation[5][6].

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway, crucial for cell survival and growth, can also be stimulated[6].

  • Reactive Oxygen Species (ROS) Production: Na+/K+-ATPase inhibition can lead to an increase in mitochondrial ROS production[5][16].

  • Wnt/β-Catenin Pathway: Strophanthidin has been shown to inhibit the Wnt/β-catenin signaling pathway in cancer cells[9].

Signaling_Pathway This compound This compound NKA Na+/K+-ATPase This compound->NKA Inhibition Src Src Kinase NKA->Src Activation ROS ROS Production NKA->ROS Wnt Wnt/β-Catenin NKA->Wnt Inhibition EGFR EGFR Src->EGFR Transactivation Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellEffects Cell Growth, Proliferation, Apoptosis ERK->CellEffects Akt Akt PI3K->Akt Akt->CellEffects ROS->CellEffects Wnt->CellEffects

Caption: Signaling pathways activated by this compound-induced Na+/K+-ATPase inhibition.

Experimental Workflow for Na+/K+-ATPase Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory potential of a compound on Na+/K+-ATPase activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Prepare Enzyme (Purified or Homogenate) Setup Set up reaction tubes: - Total Activity - Ouabain-insensitive Activity Enzyme->Setup Reagents Prepare Assay Buffer, Substrate (ATP), and Inhibitor Reagents->Setup Preincubation Pre-incubate at 37°C Setup->Preincubation Reaction Initiate reaction with ATP Incubate at 37°C Preincubation->Reaction Termination Stop reaction with TCA Reaction->Termination Detection Measure Inorganic Phosphate (Pi) using a colorimetric method Termination->Detection Calculation Calculate Na+/K+-ATPase activity and % Inhibition Detection->Calculation IC50 Determine IC50 value Calculation->IC50

Caption: Workflow for determining the IC50 of this compound on Na+/K+-ATPase.

Conclusion

These application notes provide a framework for researchers to investigate the inhibitory effects of this compound on Na+/K+-ATPase. By utilizing the provided protocols and referencing the data on structurally similar compounds, scientists can effectively design and execute experiments to elucidate the mechanism of action and signaling consequences of this compound. It is recommended that initial experiments establish the IC50 of this compound on the specific enzyme source being used, followed by more detailed investigations into its effects on cellular signaling pathways.

References

Application Notes and Protocols for Determining the Therapeutic Index of Sarmentocymarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarmentocymarin is a cardiac glycoside, a class of naturally occurring compounds that have been historically used in the treatment of heart conditions. Recent research has unveiled the potential of cardiac glycosides as therapeutic agents in other diseases, including cancer, due to their mechanism of action involving the inhibition of the Na+/K+-ATPase pump. This document provides detailed protocols for cell-based assays to determine the therapeutic index of this compound, a critical parameter in assessing its potential as a drug candidate. The therapeutic index is a quantitative measurement of the relative safety of a drug, comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.

Principle

The determination of a therapeutic index in a cell-based context involves a comparison of the compound's efficacy (in this case, its anti-cancer activity) with its cytotoxicity towards normal, healthy cells. A favorable therapeutic index indicates that the compound is effective against target cells at concentrations that are not harmful to non-target cells. This is often expressed as a ratio of the IC50 (the concentration at which 50% of the viability of normal cells is inhibited) to the EC50 (the concentration that produces 50% of the desired therapeutic effect on cancer cells).

Key Experiments

To establish the therapeutic index of this compound, two main types of cell-based assays are essential:

  • Cytotoxicity Assays: To determine the concentration of this compound that is toxic to healthy, non-cancerous cells.

  • Efficacy Assays: To determine the concentration of this compound that achieves the desired therapeutic effect in cancer cells.

This document outlines protocols for the following widely used assays:

  • MTT Assay for assessing cell viability and cytotoxicity.

  • Lactate Dehydrogenase (LDH) Assay for quantifying cell death.

  • Na+/K+-ATPase Activity Assay as a mechanistic efficacy assay.

Data Presentation

The quantitative data from these experiments should be meticulously recorded and analyzed to determine the IC50 and EC50 values. The following tables provide a template for summarizing the expected results.

Table 1: Cytotoxicity of this compound on Normal Human Dermal Fibroblasts (NHDF)

This compound Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)1000
0.1982
1955
107525
505248
1002080
IC50 (µM) ~50 ~55

Table 2: Efficacy of this compound on Human Lung Carcinoma Cells (A549)

This compound Concentration (µM)% Cancer Cell Viability (MTT Assay)% Na+/K+-ATPase Inhibition
0 (Vehicle Control)1000
0.019015
0.17045
0.55075
13090
10598
EC50 (µM) ~0.5 ~0.15

Table 3: Therapeutic Index Calculation

ParameterValue (µM)
IC50 (Normal Cells)50
EC50 (Cancer Cells)0.5
Therapeutic Index (IC50/EC50) 100

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Appropriate cell lines (e.g., NHDF for cytotoxicity, A549 for efficacy)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC50 or EC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. This assay quantifies the amount of LDH released, which is a measure of cytotoxicity.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Appropriate cell lines

  • Complete cell culture medium

  • LDH assay kit (containing substrate mix and stop solution)

  • Lysis solution (e.g., Triton X-100) for maximum LDH release control

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include a spontaneous LDH release control (untreated cells), a maximum LDH release control (cells treated with lysis solution), and a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH substrate mix to each well of the new plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Na+/K+-ATPase Activity Assay

As a cardiac glycoside, this compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump. This assay directly measures the enzymatic activity of Na+/K+-ATPase in the presence of the compound.

Materials:

  • Cancer cell line (e.g., A549)

  • This compound stock solution

  • Na+/K+-ATPase assay kit (typically measures inorganic phosphate (Pi) release from ATP)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • Microplate reader

Protocol:

  • Cell Culture and Treatment: Culture cancer cells to near confluency and treat with various concentrations of this compound for a predetermined time.

  • Cell Lysis: Harvest and lyse the cells according to the assay kit's instructions to prepare cell lysates containing the Na+/K+-ATPase.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • ATPase Reaction: In a 96-well plate, add a standardized amount of cell lysate to the reaction buffer containing ATP.

  • Incubation: Incubate at the recommended temperature to allow the enzymatic reaction to proceed.

  • Phosphate Detection: Stop the reaction and add the reagent to detect the amount of inorganic phosphate released.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength.

  • Data Analysis: Calculate the percentage of Na+/K+-ATPase inhibition relative to the untreated control. Plot the inhibition against the log of this compound concentration to determine the EC50.

Visualizations

Therapeutic_Index_Workflow cluster_Cytotoxicity Cytotoxicity Assessment cluster_Efficacy Efficacy Assessment cluster_Calculation Therapeutic Index Calculation NormalCells Normal Cells (e.g., NHDF) TreatNormal Treat with this compound NormalCells->TreatNormal MTT_Normal MTT Assay TreatNormal->MTT_Normal LDH_Normal LDH Assay TreatNormal->LDH_Normal IC50 Determine IC50 MTT_Normal->IC50 LDH_Normal->IC50 TherapeuticIndex Therapeutic Index = IC50 / EC50 IC50->TherapeuticIndex CancerCells Cancer Cells (e.g., A549) TreatCancer Treat with this compound CancerCells->TreatCancer MTT_Cancer MTT Assay TreatCancer->MTT_Cancer ATPase_Assay Na+/K+-ATPase Assay TreatCancer->ATPase_Assay EC50 Determine EC50 MTT_Cancer->EC50 ATPase_Assay->EC50 EC50->TherapeuticIndex NaK_ATPase_Signaling This compound This compound NaK_Pump Na+/K+-ATPase Pump (on cell membrane) This compound->NaK_Pump Inhibits Intra_Na ↑ Intracellular Na+ NaK_Pump->Intra_Na Leads to Intra_K ↓ Intracellular K+ NaK_Pump->Intra_K Leads to NCX Na+/Ca2+ Exchanger Intra_Na->NCX Alters gradient Intra_Ca ↑ Intracellular Ca2+ NCX->Intra_Ca Increases influx Apoptosis Apoptosis (Cancer Cell Death) Intra_Ca->Apoptosis Triggers

Synthetic Approaches to Sarmentocymarin Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of Sarmentocymarin derivatives. This compound, a cardenolide cardiac glycoside, and its analogs are of significant interest for their potential therapeutic applications, stemming from their inhibitory effects on the Na+/K+-ATPase pump.

This guide outlines the key synthetic strategies for producing this compound derivatives, focusing on the synthesis of the aglycone, sarmentogenin, and its subsequent glycosylation. The protocols provided are based on established methodologies in steroid and carbohydrate chemistry.

I. Synthesis of the this compound Aglycone: Sarmentogenin

The synthesis of sarmentogenin, the aglycone of this compound, is a complex multi-step process. A key strategy involves the construction of the steroid core followed by the introduction of the characteristic butenolide lactone ring. A convergent total synthesis of 19-hydroxysarmentogenin, a closely related analog, has been reported and serves as a foundational methodology.[1] The synthesis of sarmentogenin itself can be adapted from this approach.

The general synthetic workflow involves the assembly of the A/B and C/D ring systems of the steroid nucleus, followed by the formation of the five-membered lactone ring at the C17 position. Key transformations often include radical cyclizations, aldol reactions, and stereoselective hydrogenations to establish the correct stereochemistry of the steroid core.[1]

II. Glycosylation of Sarmentogenin to Synthesize this compound and its Derivatives

The crucial step in converting the aglycone sarmentogenin into this compound and its derivatives is glycosylation. The Koenigs-Knorr reaction is a classic and widely employed method for this transformation, allowing for the formation of a glycosidic bond between the steroid and a sugar moiety.[2][3][4]

The reaction involves the coupling of a glycosyl halide (e.g., a bromide or chloride) with the hydroxyl group of the aglycone, typically in the presence of a heavy metal salt promoter such as silver carbonate or silver triflate.[3] The stereochemical outcome of the glycosylation can be influenced by the choice of protecting groups on the sugar donor and the reaction conditions.[3]

To synthesize a library of this compound derivatives, various sugar donors with different protecting group patterns can be utilized. This allows for the exploration of structure-activity relationships (SAR) related to the glycan portion of the molecule.

Experimental Protocol: Koenigs-Knorr Glycosylation of Sarmentogenin

This protocol describes a general procedure for the glycosylation of sarmentogenin using a protected sugar bromide.

Materials:

  • Sarmentogenin

  • Per-O-acetylated glycosyl bromide (e.g., acetobromo-D-cymarose)

  • Silver carbonate (Ag₂CO₃)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous toluene

  • Molecular sieves (4 Å)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sarmentogenin (1 equivalent) in a mixture of anhydrous dichloromethane and anhydrous toluene. Add freshly activated powdered molecular sieves (4 Å).

  • Addition of Reagents: To the stirred suspension, add silver carbonate (2-3 equivalents).

  • Glycosylation Reaction: Add a solution of the per-O-acetylated glycosyl bromide (1.5-2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts and molecular sieves. Wash the filter cake with dichloromethane.

  • Purification of the Glycoside: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the protected this compound derivative.

  • Deprotection: The protecting groups on the sugar moiety (e.g., acetyl groups) can be removed under standard conditions (e.g., Zemplén deacetylation using sodium methoxide in methanol) to yield the final this compound derivative.

Table 1: Representative Yields for Koenigs-Knorr Glycosylation of Steroids

Steroid AglyconeGlycosyl DonorPromoterSolventYield (%)Reference
Cyclohexanol derivativeAcetobromo-D-glucoseCadmium carbonateToluene50-60[5][6]
EstroneAcetobromo-D-galactoseSilver carbonateDichloromethane~70Not specified
AndrostanoloneAcetobromo-D-galactoseSilver carbonateDichloromethane~65Not specified

Note: Yields are highly dependent on the specific substrates and reaction conditions.

III. Signaling Pathways and Biological Activity

This compound and its derivatives exert their biological effects primarily through the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients. This inhibition leads to an increase in intracellular calcium concentration, which in cardiac muscle cells, results in increased contractility.[7]

Beyond its effects on cardiac contractility, the disruption of ion homeostasis by this compound can trigger a cascade of downstream signaling events, including the induction of apoptosis in cancer cells. The modulation of signaling pathways such as the MAPK pathway has been observed with other cardiac glycosides and is an area of active investigation for this compound derivatives.[8]

Diagram 1: Synthetic Workflow for this compound Derivatives

Synthesis_Workflow A Steroid Precursors B Sarmentogenin (Aglycone) Synthesis A->B D Koenigs-Knorr Glycosylation B->D C Protected Sugar Donors C->D E Protected this compound Derivatives D->E F Deprotection E->F G This compound Derivatives F->G

Caption: A generalized workflow for the synthesis of this compound derivatives.

Diagram 2: Signaling Cascade Initiated by this compound

Signaling_Pathway This compound This compound Derivative NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Ion_Gradient Disruption of Ion Gradient (↑ Na+, ↓ K+) NaK_ATPase->Ion_Gradient Ca_Influx ↑ Intracellular Ca2+ Ion_Gradient->Ca_Influx Contractility ↑ Cardiac Contractility Ca_Influx->Contractility Apoptosis Induction of Apoptosis Ca_Influx->Apoptosis MAPK MAPK Pathway Modulation Ca_Influx->MAPK

Caption: The primary signaling mechanism of this compound derivatives.

IV. Structure-Activity Relationship (SAR) Studies

The synthesis of a diverse library of this compound derivatives is crucial for conducting detailed structure-activity relationship (SAR) studies.[9][10] By systematically modifying the aglycone structure and the sugar moiety, researchers can identify the key structural features responsible for potent and selective biological activity. These studies are instrumental in optimizing lead compounds for drug development, aiming to enhance therapeutic efficacy while minimizing toxicity.[9][10]

Table 2: Key Structural Modifications for SAR Studies

Molecular RegionPotential ModificationsRationale
Aglycone (Sarmentogenin) - Modification of hydroxyl groups (acetylation, etherification)- Alteration of the lactone ring (e.g., saturation, replacement with other heterocycles)To probe the importance of hydrogen bonding and the electronic nature of the lactone for Na+/K+-ATPase binding.
Glycan (Sugar Moiety) - Variation of the sugar unit (e.g., glucose, rhamnose, digitoxose)- Alteration of stereochemistry at anomeric and other centers- Modification of hydroxyl groups (deoxygenation, amination)To investigate the role of the sugar in solubility, cell permeability, and interaction with the enzyme.

By following the synthetic protocols and considering the biological pathways outlined in this guide, researchers can effectively design and synthesize novel this compound derivatives for further investigation as potential therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Sarmentocymarin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of sarmentocymarin in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a naturally occurring cardiac glycoside, a type of steroid-like compound.[1] Like many hydrophobic molecules, it has poor aqueous solubility, which can lead to precipitation in cell culture media and inaccurate results in in vitro experiments.[2]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions for cell-based assays due to its high solubilizing power for both polar and nonpolar compounds.[3][4] Other solvents in which this compound is reported to be soluble include chloroform, dichloromethane, ethyl acetate, and acetone.

Q3: What is the primary mechanism of action of this compound?

A3: As a cardiac glycoside, the primary molecular target of this compound is the Na+/K+-ATPase pump located in the plasma membrane of cells.[5] Inhibition of this pump leads to a cascade of downstream signaling events.

Q4: What are the downstream effects of Na+/K+-ATPase inhibition by this compound?

A4: Inhibition of the Na+/K+-ATPase pump disrupts the cellular ion homeostasis, leading to an increase in intracellular sodium concentration. This, in turn, affects the Na+/Ca2+ exchanger, resulting in an elevation of intracellular calcium levels.[5] This increase in calcium can trigger various signaling pathways, including the activation of Src kinase, which can then activate the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways.[6][7] These pathways are known to regulate a wide range of cellular processes, including cell growth, proliferation, and apoptosis. Additionally, cardiac glycosides have been shown to modulate the NF-κB signaling pathway.[7]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in in vitro assays.

Problem Potential Cause Troubleshooting Steps & Recommendations
Precipitation of this compound upon dilution in aqueous media. This compound is hydrophobic and will precipitate in aqueous solutions if the final concentration of the organic solvent is too low.1. Prepare a high-concentration stock solution in 100% DMSO. A concentration of 10 mM or higher is a good starting point. 2. Perform serial dilutions in DMSO, not in the aqueous medium. 3. Add the final DMSO-dissolved this compound solution to the aqueous medium with vigorous vortexing or stirring. This rapid mixing helps to disperse the compound before it has a chance to aggregate. 4. Ensure the final concentration of DMSO in the cell culture medium is low (ideally ≤ 0.1% v/v) to avoid solvent toxicity. [8] Some cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically.[9]
Inconsistent or non-reproducible assay results. - Incomplete dissolution of this compound in the stock solution. - Precipitation of the compound during the experiment. - Degradation of the compound.1. Visually inspect the DMSO stock solution to ensure there are no visible crystals. If necessary, gentle warming (to 37°C) and sonication can aid in complete dissolution.[10] 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Observed cytotoxicity is higher than expected or seen in control wells. The final concentration of DMSO in the culture medium is too high, causing solvent-induced cell death.1. Calculate the final DMSO concentration in your assay wells accurately. 2. Run a vehicle control experiment with the same final concentration of DMSO to determine its effect on cell viability. [11] 3. If DMSO toxicity is observed, reduce the final concentration by preparing a more concentrated stock solution of this compound.
Low or no observable biological effect. - The concentration of this compound is too low. - The compound has degraded.1. Perform a dose-response experiment to determine the optimal working concentration. 2. Ensure proper storage of the this compound powder and stock solutions to prevent degradation.

Quantitative Solubility Data

Solvent Reported Solubility Notes
Dimethyl Sulfoxide (DMSO) ≥ 10 mMA stock solution of at least 10 mM should be achievable.[12]
Ethanol SolubleMay be less effective than DMSO for highly concentrated stocks.
Chloroform SolubleNot suitable for cell-based assays.
Dichloromethane SolubleNot suitable for cell-based assays.
Ethyl Acetate SolubleNot suitable for cell-based assays.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the desired concentration of the stock solution (e.g., 10 mM).

  • Calculate the mass of this compound required. The molecular weight of this compound is approximately 534.68 g/mol .

    • Calculation for a 10 mM stock solution in 1 mL of DMSO:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 534.68 g/mol = 0.53468 g

      • Weigh out approximately 5.35 mg of this compound.

  • Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm to 37°C.[10]

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions and Dosing Cells

Objective: To dilute the this compound stock solution to the final working concentration in cell culture medium while minimizing precipitation and solvent toxicity.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Sterile cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes or 96-well plates

  • Calibrated pipettes

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in 100% DMSO if a range of concentrations is being tested.[13]

  • Pre-warm the cell culture medium to 37°C.

  • To prepare the final working solution, add the required volume of the this compound DMSO stock (or diluted stock) to the pre-warmed cell culture medium. Crucially, add the DMSO solution to the medium while gently vortexing or swirling the medium to ensure rapid dispersal.

  • Ensure the final concentration of DMSO in the working solution is at a non-toxic level for the specific cell line being used (typically ≤ 0.1%).[8]

    • Example Calculation for a 10 µM final concentration from a 10 mM stock:

      • Dilution factor = 10,000 µM / 10 µM = 1000

      • Add 1 µL of the 10 mM stock to 999 µL of cell culture medium.

      • The final DMSO concentration will be 0.1%.

  • Replace the existing medium in the cell culture plates with the freshly prepared this compound working solution.

  • Include a vehicle control group treated with the same final concentration of DMSO in the cell culture medium.

Visualizations

Signaling Pathways and Experimental Workflows

Sarmentocymarin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Src Src Kinase NaK_ATPase->Src Activates Na_ion Na_ion NaK_ATPase->Na_ion Increased Intracellular [Na+] NaCa_Exchanger Na+/Ca2+ Exchanger Ca_ion Ca_ion NaCa_Exchanger->Ca_ion Increased Intracellular [Ca2+] Ras Ras Src->Ras PI3K PI3K Src->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Gene_Expression Gene Expression (Proliferation, Apoptosis, etc.) ERK->Gene_Expression Regulates Transcription Akt Akt PI3K->Akt IKK IKK Akt->IKK Activates NFkB_p65_p50_IkappaB NF-κB (p65/p50)-IκB IKK->NFkB_p65_p50_IkappaB Phosphorylates IκB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_IkappaB->NFkB_p65_p50 IκB Degradation & NF-κB Release NFkB_p65_p50->Gene_Expression Transcription Factor Na_ion->NaCa_Exchanger Alters Gradient

Caption: this compound-induced signaling cascade.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment A Weigh this compound Powder B Dissolve in 100% DMSO to make Stock Solution (e.g., 10 mM) A->B C Store Stock at -20°C/-80°C B->C D Thaw Stock Solution E Prepare Working Solution in pre-warmed culture medium (Final DMSO ≤ 0.1%) D->E F Treat Cells E->F G Incubate for desired time F->G H Perform In Vitro Assay (e.g., Cytotoxicity, Western Blot) G->H

Caption: Experimental workflow for this compound assays.

References

Technical Support Center: Crystallization of Sarmentocymarin for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Sarmentocymarin for X-ray crystallography.

This compound Properties

A clear understanding of the physicochemical properties of this compound is fundamental to developing a successful crystallization strategy. Below is a summary of its key characteristics.

PropertyValueSource
Molecular Formula C₃₀H₄₆O₈PubChem
Molecular Mass 534.68 g/mol CAS
Melting Point 205-207 °CCAS
Known Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the crystallization of this compound.

Q1: I'm not getting any crystals. What are the initial troubleshooting steps?

A1: If no crystals form, it could be due to several factors:

  • Sub-optimal Supersaturation: The solution may be too dilute (undersaturated) or too concentrated (leading to amorphous precipitation). Try to slowly evaporate the solvent to increase the concentration. If the solution is too concentrated, add a small amount of solvent to redissolve the precipitate and allow for slower cooling or evaporation.

  • Inappropriate Solvent: The chosen solvent may be too good, keeping the this compound fully dissolved. Consider using a solvent system with a co-solvent (an anti-solvent) in which this compound is less soluble.

  • Nucleation Failure: Crystal growth requires nucleation sites. You can induce nucleation by:

    • Scratching: Gently scratch the inside of the glass vessel with a glass rod at the air-solvent interface.

    • Seeding: Introduce a tiny, pre-existing crystal of this compound into the solution.

Q2: My this compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. This often happens when the solution is too saturated or cools too quickly. To address this:

  • Re-dissolve and Dilute: Gently warm the solution to redissolve the oil. Add a small amount of additional solvent to slightly decrease the saturation.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature, and then gradually transfer it to a colder environment if necessary. Insulation of the crystallization vessel can help slow the cooling rate.

  • Use a Different Solvent: The solubility of the oil in the current solvent might be too high at the temperature of precipitation. Experiment with solvents in which this compound has a slightly lower solubility.

Q3: The crystals I've obtained are very small, like a powder. How can I grow larger, single crystals suitable for X-ray diffraction?

A3: The formation of microcrystals is often a result of rapid crystallization due to high supersaturation. To encourage the growth of larger crystals:

  • Reduce Supersaturation: Decrease the concentration of this compound in your solution.

  • Slow Down the Process:

    • Slow Evaporation: Cover the crystallization vessel with parafilm and poke only a few small holes to slow the rate of solvent evaporation.

    • Vapor Diffusion: Place a small vial containing your this compound solution inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into your solution, gradually inducing crystallization.

    • Temperature Gradient: Maintain a very small and stable temperature gradient to slow down the cooling process.

Q4: What are the best starting solvents for this compound crystallization?

A4: Based on available data, this compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. For crystallization, you generally want a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating.

  • Start by testing the solubility of a small amount of this compound in these solvents at room temperature and with gentle heating.

  • Consider using a binary solvent system. For example, dissolve this compound in a good solvent like Dichloromethane or Acetone, and then slowly introduce an anti-solvent in which it is poorly soluble (e.g., hexane, heptane, or water, depending on miscibility) until the solution becomes slightly turbid. Gentle warming should clarify the solution, which can then be allowed to cool slowly.

Q5: My crystals have poor morphology (e.g., needles, plates). How can I improve their quality for X-ray crystallography?

A5: Crystal morphology can be influenced by the solvent and the presence of impurities.

  • Vary the Solvent: Different solvents can favor the growth of different crystal faces, leading to different morphologies. Experiment with the recommended solvents and also consider solvent mixtures.

  • Purification: Ensure your this compound sample is of high purity (>95%). Impurities can inhibit crystal growth or alter the crystal habit. Techniques like column chromatography may be necessary for further purification.[1]

  • Control Evaporation/Cooling Rate: As with crystal size, a slower process generally leads to better-quality crystals.

Experimental Protocols

As specific crystallization protocols for this compound are not widely published, the following general methodologies, adapted from techniques used for similar cardiac glycosides like Digoxin and Digitoxin, can be used as a starting point.

General Protocol 1: Slow Evaporation
  • Solvent Selection: In a small vial, test the solubility of a few milligrams of this compound in the recommended solvents (Chloroform, Dichloromethane, Ethyl Acetate, Acetone, DMSO) to find one where it is moderately soluble.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of this compound in the chosen solvent at room temperature. This can be done by adding the compound to the solvent in small portions until a small amount of solid no longer dissolves.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any undissolved particles or impurities.

  • Slow Evaporation: Cover the vessel with a cap or parafilm. Pierce a few small holes in the covering to allow for slow evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free location at a constant temperature. Monitor for crystal growth over several days to weeks.

General Protocol 2: Vapor Diffusion (Hanging Drop or Sitting Drop)
  • Prepare the Reservoir Solution: In a larger, sealable container (e.g., a beaker or a well of a crystallization plate), place an anti-solvent in which this compound is poorly soluble but which is miscible with the solvent used to dissolve the compound.

  • Prepare the this compound Solution: Dissolve this compound in a good solvent (e.g., Dichloromethane or Acetone) to a concentration just below saturation.

  • Set up the Diffusion:

    • Hanging Drop: Pipette a small drop (1-5 µL) of the this compound solution onto a siliconized glass coverslip. Invert the coverslip and seal the reservoir.

    • Sitting Drop: Place the drop of this compound solution on a pedestal within the sealed container.

  • Equilibration and Crystal Growth: The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of this compound and promoting crystallization. Monitor for crystal growth over time.

General Protocol 3: Slow Cooling
  • Prepare a Saturated Solution at Elevated Temperature: In a small flask, dissolve this compound in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water, or acetone) at an elevated temperature (below the solvent's boiling point). Ensure all solid is dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, filter the hot solution quickly.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature in an insulated container (e.g., a beaker filled with vermiculite or a dewar).

  • Further Cooling: Once at room temperature, the flask can be transferred to a refrigerator (4 °C) to further decrease the solubility and promote more complete crystallization.

Visualizations

Troubleshooting Workflow for this compound Crystallization

TroubleshootingWorkflow start Start Crystallization Experiment check_crystals Observe after incubation period start->check_crystals no_crystals No Crystals / Amorphous Precipitate check_crystals->no_crystals No oiling_out Compound 'Oiled Out' check_crystals->oiling_out Oil small_crystals Small / Poor Quality Crystals check_crystals->small_crystals Poor good_crystals Good Quality Crystals check_crystals->good_crystals Yes sol_too_dilute Solution too dilute? -> Slowly evaporate solvent no_crystals->sol_too_dilute sol_too_conc Too concentrated? -> Add solvent, re-dissolve, cool slower no_crystals->sol_too_conc no_nucleation Nucleation failure? -> Scratch glass / Add seed crystal no_crystals->no_nucleation reheat_dilute Reheat to dissolve oil Add more solvent oiling_out->reheat_dilute slow_cool Cool solution more slowly oiling_out->slow_cool change_solvent Try a different solvent system oiling_out->change_solvent reduce_sat Reduce initial concentration small_crystals->reduce_sat slow_growth Slow down crystallization (slower evaporation/cooling) small_crystals->slow_growth purify Re-purify sample small_crystals->purify end Proceed to X-ray Diffraction good_crystals->end

Caption: A flowchart outlining the decision-making process for troubleshooting common issues in this compound crystallization.

Logical Relationships in Solvent Selection for Crystallization

SolventSelection cluster_good_solvent Good Solvent Properties cluster_anti_solvent Anti-Solvent Properties good_sol This compound has high solubility ideal_sol Moderate solubility at RT High solubility when heated good_sol->ideal_sol Use for initial dissolution in binary system dissolve Dissolve this compound good_sol->dissolve anti_sol This compound has low solubility anti_sol->ideal_sol Use for vapor diffusion or as co-solvent to reduce solubility add_anti_solvent Slowly add Anti-Solvent or use Vapor Diffusion anti_sol->add_anti_solvent ideal_sol->dissolve slow_cool_evap Slow Cooling or Slow Evaporation dissolve->slow_cool_evap crystals_form Crystals Form add_anti_solvent->crystals_form slow_cool_evap->crystals_form

Caption: Diagram illustrating the interplay between solvent properties and common crystallization techniques for this compound.

References

Optimizing Sarmentocymarin Dosage for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sarmentocymarin in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported biological activity?

This compound is a cardiac glycoside, a type of natural product. While extensive research on this compound's specific biological activities is limited, related compounds, such as other cardiac glycosides and coumarin derivatives, have been reported to exhibit a range of activities including anti-cancer, anti-inflammatory, and anti-viral effects.[1][2] In the context of cancer research, these compounds often induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.[3][4]

Q2: What is a typical starting concentration for this compound in cell culture experiments?

A typical starting point for in vitro experiments with novel compounds like this compound is to perform a dose-response study. A broad range of concentrations, for example, from 0.1 µM to 100 µM, is often used to determine the half-maximal inhibitory concentration (IC50). For a related compound, Sarmentosin, the IC50 in HepG2 hepatocellular carcinoma cells was found to be 20.38 µM.[3] This value can serve as a preliminary guide, but the optimal concentration is cell-line dependent and must be determined empirically.

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, weigh the desired amount of this compound and dissolve it in a small amount of an appropriate solvent, such as dimethyl sulfoxide (DMSO), before diluting to the final volume with sterile phosphate-buffered saline (PBS) or cell culture medium.[5] It is common to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) that can be stored at -20°C or -80°C and then diluted to the final working concentration in the cell culture medium just before use.[5] Always ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: How long should I incubate cells with this compound?

The incubation time will depend on the specific research question and the cell type. For cytotoxicity and proliferation assays, incubation times of 24, 48, and 72 hours are common to observe time-dependent effects.[6] For signaling pathway studies, shorter time points (e.g., 1, 6, 12, 24 hours) may be necessary to capture transient activation or inhibition of specific proteins.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no observable effect of this compound - Concentration too low: The concentration of this compound may be insufficient to induce a response in the specific cell line. - Incorrect solvent or poor solubility: The compound may not be fully dissolved, leading to a lower effective concentration. - Cell line resistance: The chosen cell line may be inherently resistant to the effects of this compound.[7][8]- Perform a dose-response experiment with a wider range of concentrations. - Ensure the compound is fully dissolved in the stock solution. Consider gentle warming or vortexing. Verify the final concentration of the solvent is not affecting cell viability. - Test the compound on a different, potentially more sensitive, cell line.
High cell death even at low concentrations - Concentration too high: The starting concentration may be too toxic for the specific cell line. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. - Contamination: The cell culture may be contaminated with bacteria, yeast, or mycoplasma.[7][9][10]- Lower the concentration range in your dose-response experiment. - Ensure the final solvent concentration is at a non-toxic level (typically <0.1%). Run a solvent-only control. - Regularly check cultures for signs of contamination. Use aseptic techniques and consider testing for mycoplasma.[8][10]
Inconsistent results between experiments - Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment will lead to variable results. - Inconsistent this compound dosage: Errors in diluting the stock solution can lead to different final concentrations. - Cell passage number: Cells at very high passage numbers can exhibit altered growth rates and drug responses.[9]- Ensure accurate and consistent cell counting and seeding for each experiment. - Prepare fresh dilutions of this compound for each experiment from a validated stock solution. - Use cells within a consistent and low passage number range.
Precipitate forms in the culture medium - Poor solubility of this compound: The compound may be precipitating out of the aqueous culture medium at the tested concentration. - Interaction with media components: this compound may interact with components of the serum or medium, leading to precipitation.[7]- Decrease the final concentration of this compound. - Try pre-complexing this compound with a carrier molecule like bovine serum albumin (BSA) before adding it to the medium. - Visually inspect the medium after adding this compound and before adding it to the cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • After incubation, carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and plot the results to determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol provides a general method to assess the induction of apoptosis by this compound by detecting key apoptosis-related proteins.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bax, Bcl-2, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.

  • Harvest the cells and lyse them using lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Signaling Pathways and Experimental Workflows

This compound Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution dose_response Dose-Response Assay (e.g., MTT) prep_stock->dose_response culture_cells Culture and Seed Cells culture_cells->dose_response ic50 Determine IC50 dose_response->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V) apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant western_blot Western Blot for Signaling Proteins protein_exp Analyze Protein Expression western_blot->protein_exp ic50->apoptosis_assay ic50->western_blot

Caption: A general experimental workflow for investigating the effects of this compound.

Potential Signaling Pathways Modulated by this compound

Based on the activity of related compounds, this compound may influence key signaling pathways involved in cell survival and apoptosis, such as the MAPK, PI3K/Akt/mTOR, and Nrf2 pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[11][12] Dysregulation of this pathway is common in cancer.

mapk_pathway This compound This compound ERK ERK This compound->ERK Inhibition JNK JNK This compound->JNK Activation p38 p38 This compound->p38 Activation Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: Potential modulation of the MAPK signaling pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its inhibition can lead to apoptosis.

pi3k_akt_mtor_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Hypothesized inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.

Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of cellular defense against oxidative stress.[13][14] Some compounds can induce apoptosis through the activation of Nrf2.[3]

nrf2_pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Autophagy Autophagy ARE->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis

Caption: Potential activation of the Nrf2 pathway by this compound leading to apoptosis.

References

Addressing Sarmentocymarin stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability challenges of sarmentocymarin in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?

A1: The loss of potency in your this compound solution is likely due to chemical degradation. The primary factors influencing the stability of cardiac glycosides like this compound in aqueous solutions are pH, temperature, and exposure to light.[1][2] Hydrolysis of the glycosidic bond is a common degradation pathway, which can be accelerated by acidic or basic conditions.[3]

Q2: What is the primary degradation pathway for this compound in an aqueous solution?

A2: The most probable degradation pathway for this compound in an aqueous solution is hydrolysis. This process involves the cleavage of the glycosidic bond, resulting in the separation of the aglycone (the steroid core) from the sugar moiety, sarmentose.[3] This hydrolysis can be catalyzed by protons (acid catalysis) or hydroxide ions (base catalysis).

Troubleshooting Guide

Issue: Rapid degradation of this compound in my experimental buffer.

Potential Cause 1: Inappropriate pH of the Aqueous Solution

  • Troubleshooting Steps:

    • Measure the pH of your buffer solution.

    • Cardiac glycosides often exhibit maximal stability in a slightly acidic to neutral pH range (pH 5-7). If your buffer is outside this range, consider adjusting it or choosing an alternative buffer system.

    • Perform a pH stability study to determine the optimal pH for your experimental conditions.

Potential Cause 2: High Storage Temperature

  • Troubleshooting Steps:

    • Review your storage conditions. This compound solutions should ideally be stored at refrigerated temperatures (2-8 °C) to minimize degradation.[4]

    • For long-term storage, consider freezing the solution at -20 °C or -80 °C. However, be mindful of potential freeze-thaw cycles which can also affect stability.

    • Avoid leaving the solution at room temperature for extended periods.

Potential Cause 3: Exposure to Light

  • Troubleshooting Steps:

    • Protect your this compound solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[1][2]

    • Minimize exposure to ambient light during experimental procedures.

Data Presentation

The following tables represent hypothetical data from a forced degradation study on this compound to illustrate how such data would be presented.

Table 1: Effect of pH on this compound Stability at 25°C

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)Degradation (%)
3.01007525
5.0100955
7.0100928
9.01006040

Table 2: Effect of Temperature on this compound Stability at pH 6.0

Temperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)Degradation (%)
4100982
251009010
401007030

Experimental Protocols

Protocol 1: pH Stability Study of this compound

  • Objective: To determine the pH at which this compound exhibits maximum stability.

  • Materials:

    • This compound stock solution (e.g., in DMSO or ethanol)

    • A series of buffers with varying pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)[5][6]

    • pH meter

  • Methodology:

    • Prepare a series of aqueous solutions of this compound at a fixed concentration by diluting the stock solution into the different pH buffers.

    • Immediately after preparation (t=0), analyze an aliquot of each solution by HPLC to determine the initial concentration of this compound.

    • Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C).

    • At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots from each solution and analyze by HPLC.

    • Calculate the percentage of remaining this compound at each time point for each pH.

    • Plot the percentage of remaining this compound against time for each pH to determine the degradation rate. The pH at which the degradation rate is slowest is the pH of maximum stability.

Protocol 2: Forced Degradation Study of this compound

  • Objective: To identify potential degradation products and degradation pathways of this compound.[7]

  • Materials:

    • This compound

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • UV lamp

    • Heating block or water bath

    • LC-MS system for analysis[8]

  • Methodology:

    • Acid Hydrolysis: Dissolve this compound in a dilute HCl solution (e.g., 0.1 M HCl) and heat (e.g., at 60°C) for a specified period.

    • Base Hydrolysis: Dissolve this compound in a dilute NaOH solution (e.g., 0.1 M NaOH) and heat (e.g., at 60°C) for a specified period.

    • Oxidative Degradation: Dissolve this compound in a solution of H₂O₂ (e.g., 3%) and keep at room temperature.

    • Photolytic Degradation: Expose a solution of this compound to UV light.

    • Thermal Degradation: Heat a solid sample or a solution of this compound.

    • At the end of the stress period, neutralize the acidic and basic solutions.

    • Analyze all stressed samples, along with an unstressed control, by LC-MS to separate and identify the degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare this compound Solutions in Buffers of Varying pH ph pH Stress (e.g., pH 3, 5, 7, 9) prep->ph Expose to temp Temperature Stress (e.g., 4°C, 25°C, 40°C) prep->temp Expose to light Photolytic Stress (UV/Vis Light Exposure) prep->light Expose to hplc HPLC Analysis at Time Points (t=0, 2, 4, 8, 24h) ph->hplc temp->hplc light->hplc data Data Analysis: Calculate % Degradation hplc->data kinetics Determine Degradation Kinetics data->kinetics optimal Identify Optimal Storage Conditions kinetics->optimal

Caption: Workflow for assessing this compound stability.

degradation_pathway Hypothesized Degradation Pathway of this compound This compound This compound (C30H46O8) Aglycone Strophanthidin (Aglycone) This compound->Aglycone Hydrolysis (H+ or OH-) Sarmentose Sarmentose (Sugar Moiety) This compound->Sarmentose Hydrolysis (H+ or OH-) Other Other Degradation Products Aglycone->Other Further Degradation (Oxidation, etc.)

Caption: this compound degradation via hydrolysis.

troubleshooting_logic Troubleshooting Logic for this compound Instability start This compound Instability Observed check_ph Is pH of solution in the optimal range (5-7)? start->check_ph check_temp Is the solution stored at a low temperature (2-8°C)? check_ph->check_temp Yes adjust_ph Adjust pH to optimal range or use a different buffer check_ph->adjust_ph No check_light Is the solution protected from light? check_temp->check_light Yes store_cold Store solution at 2-8°C and minimize time at RT check_temp->store_cold No protect_light Use amber vials or wrap in foil to protect from light check_light->protect_light No retest Retest Stability check_light->retest Yes adjust_ph->retest store_cold->retest protect_light->retest

Caption: Troubleshooting logic for this compound instability.

References

Identifying and characterizing Sarmentocymarin degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Sarmentocymarin Degradation Studies. This resource is designed for researchers, scientists, and drug development professionals engaged in the identification and characterization of this compound degradation products. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Disclaimer: Publicly available information on the specific degradation products and pathways of this compound is limited. The following guidance is based on the general principles of forced degradation studies for cardiac glycosides and related compounds. Researchers should adapt these protocols and expect to perform significant independent discovery and characterization work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is studying its degradation important?

This compound is a cardiac glycoside, a class of organic compounds known to inhibit the Na+/K+-ATPase pump in cardiac muscle cells.[1] This activity gives them therapeutic potential for conditions like congestive heart failure and cardiac arrhythmias.[1] However, the efficacy and safety of pharmaceutical compounds can be significantly affected by their degradation products. Understanding the degradation pathways of this compound is crucial for:

  • Ensuring drug product stability and shelf-life.[2]

  • Identifying potentially toxic degradation products.

  • Developing stable formulations.

  • Meeting regulatory requirements for drug development.[3]

Q2: What are the typical stress conditions used to induce this compound degradation?

Forced degradation studies expose a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products.[2] For a cardiac glycoside like this compound, typical stress conditions include:

  • Acidic Hydrolysis: Treatment with acids like hydrochloric acid (HCl).

  • Basic Hydrolysis: Treatment with bases like sodium hydroxide (NaOH).

  • Oxidative Degradation: Exposure to oxidizing agents such as hydrogen peroxide (H₂O₂).

  • Photolytic Degradation: Exposure to UV and visible light.

  • Thermal Degradation: Heating at elevated temperatures.

Q3: What are the expected degradation pathways for a cardiac glycoside like this compound?

Based on the general structure of cardiac glycosides, which consists of a steroid core, a lactone ring, and a sugar moiety, the following degradation pathways can be anticipated[4][5]:

  • Hydrolysis of the glycosidic bond: This is a common pathway for glycosides, leading to the cleavage of the sugar moiety (sarmentose in the case of this compound) from the steroid aglycone (sarmentogenin). This can occur under acidic or basic conditions.

  • Lactone ring opening: The unsaturated lactone ring is susceptible to hydrolysis, especially under basic conditions.

  • Oxidation: The steroid nucleus and the sugar moiety may contain sites susceptible to oxidation.

  • Isomerization: Changes in stereochemistry may occur under certain conditions.

Q4: What analytical techniques are suitable for identifying and characterizing this compound degradation products?

A combination of chromatographic and spectroscopic techniques is typically employed[6][7][8]:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: For separating the parent drug from its degradation products and for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For obtaining molecular weight information of the degradation products, which is crucial for their identification.

  • Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that help in the structural elucidation of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural confirmation of isolated degradation products.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): May be used for volatile degradation products, potentially after derivatization.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (acid, base, oxidant), prolong the exposure time, or increase the temperature.
This compound is highly stable under the tested conditions.This is a valid result. Document the stability of the compound under the applied stress.
Complete degradation of this compound. Stress conditions are too harsh.Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature to achieve partial degradation (typically 10-30%).
Poor separation of degradation products in HPLC. The chromatographic method is not optimized.Modify the mobile phase composition (e.g., change the organic solvent ratio, pH, or buffer concentration). Try a different column with a different stationary phase. Optimize the gradient elution program.
Difficulty in identifying degradation products by MS. Low abundance of the degradation product.Concentrate the sample or use a more sensitive mass spectrometer.
Complex fragmentation pattern.Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition. Perform MS/MS experiments at different collision energies.
Inconsistent results between experiments. Variability in experimental conditions.Ensure precise control of all experimental parameters, including temperature, concentration of reagents, and exposure times. Use a validated analytical method.
Instability of degradation products.Analyze the samples immediately after the stress test or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light).

Experimental Protocols

Protocol 1: Forced Degradation of this compound

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • pH meter

  • Water bath or oven

  • Photostability chamber

  • HPLC vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

    • If significant degradation is observed early, repeat the experiment with 0.1 M HCl.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the mixture at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute for HPLC analysis.

    • If degradation is too rapid, repeat the experiment with 0.1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

    • If necessary, repeat with 3% H₂O₂.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, heat a solution of this compound (in methanol) at 60°C for 48 hours.

    • Analyze samples at different time points.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Analyze samples at appropriate time points and compare with a control sample kept in the dark.

  • Control Samples: For each stress condition, prepare a control sample containing this compound in the same solvent but without the stressor, and subject it to the same conditions.

Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products

Objective: To develop a stability-indicating HPLC method for the separation and quantification of this compound and its degradation products.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

Chromatographic Conditions (A starting point for method development):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (or scan with PDA to find the optimal wavelength)

  • Injection Volume: 10 µL

Procedure:

  • Prepare samples from the forced degradation studies as described in Protocol 1.

  • Inject the samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound peak.

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation

Table 1: Illustrative Summary of Forced Degradation of this compound

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Illustrative)Number of Degradation Products (Illustrative)
Acid Hydrolysis1 M HCl24 h60°C25%2
Base Hydrolysis0.1 M NaOH8 hRT15%3
Oxidation30% H₂O₂24 hRT35%4
Thermal (Solid)-48 h80°C<5%1
Thermal (Solution)Methanol48 h60°C10%2
Photolytic (Solid)ICH guidelines--<2%0
Photolytic (Solution)ICH guidelines--8%1

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.

Visualizations

Forced_Degradation_Workflow cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome This compound This compound Stock Solution Acid Acid Hydrolysis (HCl, Heat) This compound->Acid Base Base Hydrolysis (NaOH, RT) This compound->Base Oxidation Oxidation (H₂O₂, RT) This compound->Oxidation Thermal Thermal (Heat) This compound->Thermal Photo Photolysis (Light) This compound->Photo HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS Characterize Peaks NMR Isolation & NMR LCMS->NMR Confirm Structure DP_ID Degradation Product Identification NMR->DP_ID Pathway Degradation Pathway Elucidation DP_ID->Pathway Method Stability-Indicating Method Development Pathway->Method

Caption: Experimental workflow for forced degradation studies of this compound.

Cardiac_Glycoside_Degradation_Pathway cluster_products Potential Degradation Products CG Cardiac Glycoside (e.g., this compound) Aglycone Aglycone (e.g., Sarmentogenin) CG->Aglycone Acid/Base Hydrolysis Sugar Sugar Moiety (e.g., Sarmentose) CG->Sugar Acid/Base Hydrolysis OpenedLactone Hydrolyzed Lactone Ring Product CG->OpenedLactone Base Hydrolysis OxidizedProduct Oxidized Steroid/Sugar CG->OxidizedProduct Oxidation Isomer Isomerized Product CG->Isomer Heat/Light

Caption: General degradation pathways for cardiac glycosides.

Signaling_Pathway_Inhibition CG Cardiac Glycosides (e.g., this compound) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition DDR DNA Damage Response CG->DDR May affect Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Ca_in ↑ Intracellular Ca²+ Na_in->Ca_in Via Na+/Ca²+ exchanger Cell_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Ca_in->Cell_Signaling Activates

Caption: Inhibition of Na+/K+-ATPase and potential downstream signaling effects of cardiac glycosides.

References

Overcoming matrix effects in Sarmentocymarin LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Sarmentocymarin. Our goal is to help you overcome challenges related to matrix effects and ensure the development of robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A: Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue homogenates).[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your analysis.[3][4] Key sources of matrix effects in biological samples include phospholipids, salts, endogenous metabolites, and anticoagulants.[2]

Q2: My this compound signal is showing poor reproducibility and accuracy. Could this be a matrix effect?

A: Yes, inconsistent signal response is a classic sign of matrix effects.[5] If you observe high variability between replicate injections of the same sample or poor accuracy in your quality control (QC) samples, matrix effects are a likely cause. It is highly recommended to systematically evaluate for matrix effects during method development to ensure your assay is robust.[2]

Q3: How can I quantitatively assess matrix effects for my this compound assay?

A: The post-extraction spike method is a standard approach to quantify matrix effects.[5] This involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of this compound in a neat solution. A value of 100% indicates no matrix effect, less than 100% indicates ion suppression, and greater than 100% indicates ion enhancement.[6]

Q4: What are the primary strategies to overcome matrix effects in this compound analysis?

A: There are three main strategies to mitigate matrix effects:

  • Optimize Sample Preparation: Employ more effective sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[7]

  • Chromatographic Separation: Modify your LC method to chromatographically separate this compound from co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient profile.[3]

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[3]

Troubleshooting Guide

Issue: Significant signal suppression or enhancement is observed for this compound.

  • Possible Cause: Co-eluting endogenous compounds are interfering with this compound ionization.[8][9] Phospholipids are common culprits in plasma samples.

  • Solution:

    • Improve Sample Cleanup: Switch from a simple protein precipitation (PPT) method to a more selective technique. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be highly effective at removing interfering substances.[7]

    • Adjust Chromatography: Modify the LC gradient to better resolve this compound from the region where matrix components elute. A slower gradient or a different stationary phase may be necessary.

    • Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[3]

Issue: Asymmetrical or split chromatographic peaks for this compound.

  • Possible Cause & Solution:

    • Injection Solvent Mismatch: The injection solvent may be significantly stronger than the initial mobile phase conditions, causing peak distortion. Solution: Reconstitute the final extract in a solvent that is as weak as or weaker than the starting mobile phase.[5]

    • Column Contamination: Buildup of matrix components on the analytical column can lead to poor peak shape. Solution: Implement a column wash step at the end of each run with a strong solvent to elute strongly retained compounds. Regularly flush the column and consider using a guard column to protect the analytical column.[5]

    • Secondary Interactions: this compound may be interacting with residual silanols on the column. Solution: Use a buffered mobile phase (e.g., with ammonium formate or formic acid) to minimize these interactions.[5]

Issue: Poor recovery of this compound during sample preparation.

  • Possible Cause & Solution:

    • Suboptimal LLE Conditions: The pH of the sample must be adjusted to ensure this compound is in a neutral state for efficient extraction into an organic solvent. Solution: Adjust the sample pH to be at least two units away from the pKa of this compound to ensure it is uncharged.

    • Incorrect SPE Sorbent/Solvents: The SPE cartridge type or the wash/elution solvents may not be appropriate for this compound. Solution: Screen different SPE sorbents (e.g., C8, C18, mixed-mode). Optimize the pH and organic content of your wash and elution solvents to ensure this compound is retained during washing and efficiently eluted.[5]

Data Presentation

Table 1: Impact of Sample Preparation on this compound Analysis (Hypothetical Data)

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)95.265.8 (Suppression)18.5
Liquid-Liquid Extraction (LLE)85.192.3 (Slight Suppression)7.2
Solid-Phase Extraction (SPE)92.5103.1 (No significant effect)4.1

Experimental Protocols

Protocol: Post-Extraction Spike Method to Quantify Matrix Effects

This protocol describes how to quantitatively measure the matrix effect for this compound in a given biological matrix.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Spike Sample): Process blank biological matrix samples through the entire extraction procedure. Spike this compound and its IS into the final extract just before analysis.

    • Set C (Pre-Spike Sample): Spike this compound and its IS into the blank biological matrix before starting the extraction procedure.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte (this compound) and the IS.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Visualizations

cluster_0 Troubleshooting Workflow for Matrix Effects A Problem Identified: Poor Accuracy, Precision, or Sensitivity B Step 1: Quantify Matrix Effect (Post-Extraction Spike Experiment) A->B C Is Matrix Effect Significant? (e.g., >15% suppression/enhancement) B->C D Step 2: Optimize Sample Preparation C->D Yes H Method Validated No Significant Matrix Effect C->H No E Step 3: Modify Chromatographic Conditions D->E F Step 4: Implement Stable Isotope-Labeled Internal Standard E->F G Re-evaluate Matrix Effect F->G G->C

Caption: Workflow for identifying and mitigating matrix effects.

cluster_1 Experimental Workflow for Matrix Effect Assessment cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike A1 Reconstitution Solvent A2 Spike Analyte + IS A1->A2 D LC-MS/MS Analysis A2->D Inject B1 Blank Matrix B2 Perform Extraction B1->B2 B3 Spike Analyte + IS into Extract B2->B3 B3->D Inject C1 Blank Matrix C2 Spike Analyte + IS C1->C2 C3 Perform Extraction C2->C3 C3->D Inject E Calculate: 1. Matrix Effect (%) 2. Recovery (%) 3. Process Efficiency (%) D->E

Caption: Protocol for quantifying matrix effects and recovery.

References

Improving the yield of Sarmentocymarin extraction from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Sarmentocymarin extraction from its natural sources, primarily species of the Strophanthus genus.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound, a cardiac glycoside, is predominantly isolated from plant species belonging to the Strophanthus genus. The most commonly cited sources are Strophanthus sarmentosus and Strophanthus courmontii. It has also been reported in Cryptolepis buchanani.

Q2: What is the general approach for extracting this compound?

A2: The extraction of this compound, like other cardiac glycosides, involves a multi-step process. This typically includes:

  • Preparation of Plant Material: Drying and grinding the plant material (e.g., seeds, leaves, roots) to increase the surface area for solvent penetration.

  • Extraction: Utilizing polar organic solvents to solubilize the glycosides.

  • Purification: A series of chromatographic techniques to isolate this compound from the crude extract.

Q3: Which solvents are most effective for this compound extraction?

A3: Polar organic solvents are the most effective for extracting cardiac glycosides like this compound. Ethanol and methanol are commonly used due to their high efficiency in dissolving these compounds.[1] The choice of solvent can significantly impact the extraction yield. A sequential extraction using solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, and then methanol) can be employed to remove unwanted compounds before extracting the target glycosides.

Q4: How can I quantify the yield of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a precise and widely used method for the quantification of this compound.[2][3][4][5][6] The method requires a validated protocol with a suitable stationary phase (e.g., C18 column) and mobile phase to achieve good separation.

Troubleshooting Guide: Low Extraction Yield

Low yields are a common challenge in the extraction of natural products. This guide provides potential causes and solutions for troubleshooting poor this compound yields.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation of this compound. Inadequate grinding reduces the surface area for solvent penetration.[1]Ensure the plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material into a fine and uniform powder.[1][7]
Inefficient Solvent Penetration: The solvent may not be effectively reaching the plant cells to extract the compound.Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance solvent penetration and reduce extraction time.
Incorrect Solvent Choice: The polarity of the solvent may not be optimal for this compound.Experiment with different polar solvents (e.g., ethanol, methanol) and varying concentrations of aqueous-organic mixtures to find the optimal solvent system.
Low Purity of this compound in Extract Co-extraction of Impurities: The chosen solvent may be extracting a large number of other compounds along with this compound.Perform a preliminary defatting step with a non-polar solvent like hexane or petroleum ether to remove lipids.[8] Employ sequential extraction with solvents of increasing polarity.
Ineffective Purification: The chromatographic separation may not be adequately resolving this compound from other components.Optimize the chromatography conditions (e.g., column type, mobile phase gradient, flow rate). Consider using multiple chromatography steps (e.g., column chromatography followed by preparative HPLC).
Degradation of this compound Enzymatic Degradation: Endogenous enzymes in the plant material can degrade the glycoside upon cell lysis.Dry the plant material immediately after harvesting. Consider a blanching step with heat to deactivate enzymes, though this must be done carefully to avoid thermal degradation of the target compound.
Thermal Degradation: High temperatures during extraction or solvent evaporation can lead to the breakdown of this compound.Use low-temperature extraction methods where possible. When using techniques like Soxhlet, ensure the temperature does not exceed the stability limit of the compound. Use a rotary evaporator at a controlled, low temperature for solvent removal.
Hydrolysis: The glycosidic linkages are susceptible to hydrolysis under acidic or basic conditions.Maintain a neutral pH during the extraction process unless a specific pH is required for selectivity. Be mindful of the pH of any aqueous solutions used.

Experimental Protocols

Protocol 1: Maceration-Based Extraction of this compound

This protocol outlines a standard maceration technique for the extraction of this compound from Strophanthus sarmentosus plant material.

  • Plant Material Preparation:

    • Air-dry the collected plant material (e.g., seeds, leaves) in a well-ventilated area, protected from direct sunlight, until constant weight.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Defatting (Optional but Recommended):

    • Soak the powdered plant material in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring.

    • Filter the mixture and discard the hexane extract. Repeat this step twice to ensure complete removal of lipids.

    • Air-dry the defatted plant material.

  • Extraction:

    • Place the defatted powder in a suitable container and add 80% ethanol (1:10 w/v).

    • Seal the container and allow it to stand for 72 hours at room temperature with occasional shaking.[1]

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Purification:

    • Subject the crude extract to column chromatography using silica gel.

    • Elute the column with a gradient of solvents, starting with a less polar mixture (e.g., chloroform:methanol 9:1) and gradually increasing the polarity.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the positive fractions and concentrate them.

    • For higher purity, a final purification step using preparative HPLC may be necessary.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a general framework for the quantitative analysis of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A typical starting condition could be 20% acetonitrile, increasing to 80% over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Approximately 220 nm (based on the lactone ring chromophore in cardiac glycosides).

    • Column Temperature: 25-30°C.

  • Standard and Sample Preparation:

    • Prepare a stock solution of purified this compound standard in methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve a known weight of the crude extract or purified fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Analysis:

    • Inject the standards to generate a calibration curve (peak area vs. concentration).

    • Inject the sample and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample based on the calibration curve.

Quantitative Data Summary

Specific quantitative data on this compound extraction yields are not widely available in the literature. However, the following table summarizes key parameters and their expected influence on the extraction yield based on general principles of phytochemical extraction.

Parameter Range/Options Expected Impact on Yield Comments
Plant Part Seeds, Leaves, Roots, StemsYield can vary significantly. Seeds of Strophanthus species are often reported to have higher concentrations of cardiac glycosides.It is crucial to test different plant parts to identify the most abundant source.
Solvent Ethanol, Methanol, Water, AcetoneHigher polarity solvents like ethanol and methanol generally provide better yields for cardiac glycosides.The addition of a small percentage of water to the organic solvent can sometimes improve extraction efficiency.
Temperature 25°C - 60°CIncreased temperature generally increases extraction efficiency but also raises the risk of thermal degradation.An optimal temperature needs to be determined experimentally to balance yield and stability.
Extraction Time 1 - 72 hoursLonger extraction times can lead to higher yields up to a certain point, after which degradation may occur.Optimization is necessary to find the point of maximum extraction before degradation becomes significant.
Particle Size <0.5 mm, 0.5-1 mm, >1 mmSmaller particle sizes increase the surface area and generally lead to higher and faster extraction.Very fine powders can sometimes cause issues with filtration.

Visualizations

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extract Extraction cluster_purify Purification & Analysis cluster_final Final Product Harvest Harvest Plant Material Dry Drying (Air or Low Temp Oven) Harvest->Dry Grind Grinding to Fine Powder Dry->Grind Defat Defatting (with Hexane) Grind->Defat Extract Extraction (with 80% Ethanol) Defat->Extract Filter Filtration Extract->Filter Concentrate Concentration (Rotary Evaporator) Filter->Concentrate CC Column Chromatography Concentrate->CC TLC TLC Monitoring CC->TLC Prep_HPLC Preparative HPLC TLC->Prep_HPLC Quantify Quantification (HPLC-UV) Prep_HPLC->Quantify Final Pure this compound Quantify->Final

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Guide cluster_crude Troubleshooting Low Crude Yield cluster_purity Troubleshooting Low Purity cluster_degradation Investigate Degradation Start Low this compound Yield CheckCrude Is the crude extract yield low? Start->CheckCrude CheckPurity Is the purity of this compound in the extract low? Start->CheckPurity CheckCrude->CheckPurity No PlantPrep Review Plant Material Preparation (Drying/Grinding) CheckCrude->PlantPrep Yes Defatting Implement a Defatting Step CheckPurity->Defatting Yes Temp Check for Thermal Degradation (Lower Temp) CheckPurity->Temp No, suspect degradation Solvent Optimize Extraction Solvent & Time/Temp PlantPrep->Solvent Method Consider Advanced Extraction (UAE/MAE) Solvent->Method Purification Optimize Chromatography Conditions Defatting->Purification pH Monitor and Control pH Temp->pH

Caption: A logical troubleshooting guide for addressing low this compound yield.

References

Technical Support Center: Minimizing Sarmentocymarin's Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sarmentocymarin in cellular models while minimizing its off-target effects. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate effective and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cardiac glycoside, a class of naturally derived compounds. Its primary molecular target is the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. By inhibiting this pump, this compound leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, affecting a variety of cellular processes.

Q2: What are the known downstream signaling pathways affected by this compound?

A2: Inhibition of the Na+/K+-ATPase by cardiac glycosides like this compound can modulate several downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways are critical regulators of cell growth, proliferation, survival, and apoptosis.

Q3: What are the potential off-target effects of this compound in cellular models?

A3: The primary concern with cardiac glycosides is their narrow therapeutic window, meaning the concentration at which they exert therapeutic effects is close to the concentration that causes toxicity. Off-target effects can manifest as cytotoxicity, induction of unintended signaling cascades, and effects on other ion channels or enzymes. It is crucial to carefully titrate the concentration of this compound to distinguish on-target from off-target effects.

Q4: How can I confirm that the observed cellular phenotype is due to on-target inhibition of Na+/K+-ATPase?

A4: Several experimental approaches can be used. A rescue experiment can be performed by overexpressing the Na+/K+-ATPase to see if it reverses the phenotype. Additionally, using a structurally different Na+/K+-ATPase inhibitor should phenocopy the effects of this compound. Finally, a Cellular Thermal Shift Assay (CETSA) can be employed to demonstrate direct binding of this compound to the Na+/K+-ATPase in a cellular context.

Q5: What is immunogenic cell death (ICD) and how does it relate to this compound?

A5: Immunogenic cell death is a form of regulated cell death that is capable of activating an adaptive immune response.[1] Some anticancer agents can induce ICD, turning dying cancer cells into a vaccine of sorts.[2] Cardiac glycosides have been reported to induce ICD, which may contribute to their potential anticancer activity.[3][4] Key markers of ICD include the surface exposure of calreticulin, release of ATP, and secretion of high-mobility group box 1 (HMGB1).[5][6][7]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
High level of cytotoxicity observed at expected therapeutic concentrations. 1. Cell line is particularly sensitive to Na+/K+-ATPase inhibition. 2. Off-target toxicity. 3. Incorrect compound concentration.1. Perform a dose-response curve to determine the IC50 value for your specific cell line. 2. Use a lower concentration range. 3. Confirm the concentration and purity of your this compound stock. 4. Test the effect of this compound on a panel of cell lines with varying sensitivities.
Inconsistent or non-reproducible results. 1. Variability in cell culture conditions. 2. Degradation of this compound. 3. Inconsistent treatment times.1. Standardize cell passage number, confluency, and media conditions. 2. Prepare fresh this compound solutions from a validated stock for each experiment. 3. Ensure precise and consistent incubation times.
Observed phenotype does not align with known effects of Na+/K+-ATPase inhibition. 1. Predominant off-target effects at the concentration used. 2. Cell-type specific responses. 3. Experimental artifact.1. Perform a kinome profiling assay to identify potential off-target kinases. 2. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement with Na+/K+-ATPase. 3. Modulate key downstream signaling pathways (e.g., with known inhibitors of MEK or PI3K) to see if the phenotype is altered.

Data Presentation

Table 1: Illustrative IC50 Values of Cardiac Glycosides in Various Cancer Cell Lines

Note: Specific IC50 values for this compound are not widely available in public literature. The following table presents example data for other cardiac glycosides to illustrate the range of potencies observed.

Cardiac Glycoside Cancer Cell Line IC50 (µM) Reference
DigoxinMCF-7 (Breast)0.025Fictional Data
OuabainA549 (Lung)0.042Fictional Data
DigitoxinPC-3 (Prostate)0.018Fictional Data
Fictional this compoundHeLa (Cervical)0.033Fictional Data

Table 2: Illustrative Kinase Inhibition Profile of a Hypothetical Cardiac Glycoside

Note: This is a hypothetical representation of data that could be obtained from a kinome profiling assay to identify off-target kinase interactions.

Kinase % Inhibition at 1 µM % Inhibition at 10 µM
Na+/K+-ATPase (On-target) 95% 99%
SRC (Off-target)15%65%
EGFR (Off-target)8%42%
AKT1 (Off-target)5%35%
ERK2 (Off-target)2%28%

Experimental Protocols

Na+/K+-ATPase Activity Assay (Colorimetric)

This protocol measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[8][9][10]

Materials:

  • Purified Na+/K+-ATPase enzyme or cell membrane preparations

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)

  • ATP solution (10 mM)

  • This compound or other inhibitors

  • Ouabain (a specific Na+/K+-ATPase inhibitor)

  • Malachite Green Phosphate Assay Kit

  • Microplate reader

Procedure:

  • Prepare reaction mixtures in a 96-well plate. For each sample, prepare two wells: one with and one without ouabain (to determine ouabain-sensitive ATPase activity).

  • Add 50 µL of Assay Buffer containing the cell lysate or purified enzyme.

  • Add 10 µL of this compound at various concentrations or vehicle control.

  • Pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 40 µL of ATP solution.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding 25 µL of 10% (w/v) trichloroacetic acid.

  • Add 100 µL of the Malachite Green reagent to each well.

  • Incubate for 15 minutes at room temperature for color development.

  • Measure the absorbance at 620-660 nm using a microplate reader.

  • Calculate the ouabain-sensitive Na+/K+-ATPase activity by subtracting the activity in the presence of ouabain from the total activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment based on ligand-induced thermal stabilization.[8][11][12][13][14]

Materials:

  • Cells of interest

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Thermal cycler or heating block

  • SDS-PAGE and Western blot reagents

  • Antibody against Na+/K+-ATPase

Procedure:

  • Treat cultured cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble Na+/K+-ATPase in each sample by Western blotting. An increased amount of soluble protein at higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement.

Kinome Profiling (Kinobeads Assay)

This method is used to identify the kinase targets and off-targets of a compound by affinity chromatography using a broad-spectrum kinase inhibitor matrix.[15]

Materials:

  • Cell lysate

  • This compound

  • Kinobeads (commercially available)

  • Wash buffers

  • Elution buffer

  • LC-MS/MS equipment and reagents

Procedure:

  • Incubate the cell lysate with this compound at different concentrations or a vehicle control.

  • Add the Kinobeads to the lysates and incubate to allow binding of kinases that are not inhibited by this compound.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound kinases from the beads.

  • Identify and quantify the eluted kinases using LC-MS/MS.

  • A decrease in the amount of a specific kinase pulled down in the presence of this compound indicates that the compound is binding to that kinase.

Western Blot for Signaling Pathway Modulation

This protocol is used to assess the effect of this compound on the phosphorylation status of key signaling proteins like ERK and Akt.[3][16][17][18][19]

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Treat cells with this compound for various times and at different concentrations.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Assessment of Immunogenic Cell Death (ICD) Markers

This protocol outlines methods to detect key markers of ICD.[5][6][7][20][21]

Materials:

  • Cells of interest

  • This compound

  • Calreticulin antibody for flow cytometry

  • ATP determination kit

  • HMGB1 ELISA kit

Procedure:

  • Calreticulin Exposure:

    • Treat cells with this compound.

    • Stain the non-permeabilized cells with a fluorescently labeled anti-calreticulin antibody.

    • Analyze the cell surface calreticulin expression by flow cytometry.

  • ATP Release:

    • Treat cells with this compound.

    • Collect the cell culture supernatant.

    • Measure the ATP concentration in the supernatant using a luciferin/luciferase-based ATP determination kit.

  • HMGB1 Secretion:

    • Treat cells with this compound.

    • Collect the cell culture supernatant.

    • Measure the concentration of HMGB1 in the supernatant using an ELISA kit.

Mandatory Visualizations

Sarmentocymarin_Mechanism_of_Action This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits intracellular_Na ↑ Intracellular Na+ NaK_ATPase->intracellular_Na intracellular_Ca ↑ Intracellular Ca2+ intracellular_Na->intracellular_Ca MAPK_ERK MAPK/ERK Pathway intracellular_Ca->MAPK_ERK Modulates PI3K_Akt PI3K/Akt Pathway intracellular_Ca->PI3K_Akt Modulates Cellular_Effects Cellular Effects (e.g., Apoptosis, Proliferation) MAPK_ERK->Cellular_Effects PI3K_Akt->Cellular_Effects ICD Immunogenic Cell Death Cellular_Effects->ICD

Caption: this compound's primary mechanism of action.

Troubleshooting_Workflow start Unexpected Cellular Phenotype check_concentration Verify Compound Concentration and Purity start->check_concentration dose_response Perform Dose-Response (IC50 Determination) check_concentration->dose_response on_target_validation On-Target Validation dose_response->on_target_validation off_target_investigation Off-Target Investigation dose_response->off_target_investigation phenocopy Phenocopy with Different Na+/K+-ATPase Inhibitor on_target_validation->phenocopy rescue Rescue with Na+/K+-ATPase Overexpression on_target_validation->rescue cetsa Cellular Thermal Shift Assay (CETSA) on_target_validation->cetsa kinome_profiling Kinome Profiling off_target_investigation->kinome_profiling pathway_analysis Downstream Pathway Analysis (Western Blot) off_target_investigation->pathway_analysis conclusion Correlate On-Target and Off-Target Effects with Phenotype phenocopy->conclusion rescue->conclusion cetsa->conclusion kinome_profiling->conclusion pathway_analysis->conclusion

Caption: Troubleshooting workflow for unexpected phenotypes.

Experimental_Workflow_CETSA start Cell Treatment (this compound vs. Vehicle) heating Heat Treatment (Temperature Gradient) start->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation (Pellet Aggregated Proteins) lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant analysis Western Blot for Na+/K+-ATPase supernatant->analysis result Increased Soluble Protein = Target Engagement analysis->result

Caption: Experimental workflow for Cellular Thermal Shift Assay.

References

Technical Support Center: Refining Sarmentocymarin Purification Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Sarmentocymarin purification protocols to achieve higher purity.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider during purification?

A1: this compound is a cardiac glycoside with a molecular formula of C30H46O8 and a molecular weight of approximately 534.7 g/mol .[1] It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] This solubility profile is critical when selecting solvents for extraction and chromatographic separation. Its stability under different pH and temperature conditions should also be considered to prevent degradation during the purification process.

Q2: From which natural sources is this compound typically isolated?

A2: this compound is primarily isolated from the roots of Cryptolepis buchanani and from Strophanthus sarmentosus.[3][4]

Q3: What is the primary mechanism of action of this compound?

A3: As a cardiac glycoside, the primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump on the cell membrane.[5] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger. This rise in intracellular calcium is responsible for the cardiotonic effects of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Low Yield After Initial Extraction

Problem: The yield of crude this compound extract from the plant material is lower than expected.

Possible Cause Troubleshooting Step
Incomplete cell lysis Ensure the plant material is finely ground to maximize the surface area for solvent penetration.
Inappropriate solvent selection Use a polar solvent like 70-80% ethanol or methanol for initial extraction, as cardiac glycosides are often extracted effectively with these solvents.
Insufficient extraction time or temperature Increase the extraction time or use a slightly elevated temperature (e.g., 40-50°C) to enhance extraction efficiency. Be cautious with temperature to avoid degradation.
Suboptimal extraction method Consider alternative extraction methods such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve yield.
Poor Separation During Column Chromatography

Problem: Column chromatography does not effectively separate this compound from other impurities.

Possible Cause Troubleshooting Step
Inappropriate stationary phase For initial cleanup, macroporous resins can be effective. For finer separation, silica gel is commonly used. The choice will depend on the polarity of the impurities.
Incorrect mobile phase composition Optimize the solvent system. A gradient elution is often more effective than isocratic elution. Start with a less polar solvent system and gradually increase the polarity. For silica gel chromatography, a common starting point could be a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).
Column overloading Do not exceed the loading capacity of your column. Overloading leads to broad peaks and poor resolution.
Sample preparation Ensure your crude extract is properly filtered and, if necessary, pre-purified to remove highly polar or non-polar impurities that can interfere with the separation.
Low Purity After HPLC Purification

Problem: The purity of the this compound fraction after High-Performance Liquid Chromatography (HPLC) is below the desired level.

Possible Cause Troubleshooting Step
Suboptimal HPLC column A C18 reversed-phase column is a good starting point. The particle size and column dimensions will affect resolution and loading capacity.
Inadequate mobile phase gradient A shallow gradient of acetonitrile or methanol in water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) is typically used for cardiac glycoside separation. Optimize the gradient slope and duration to improve the resolution between this compound and closely eluting impurities.
Co-eluting impurities If impurities have very similar retention times to this compound, consider a different stationary phase (e.g., a phenyl-hexyl column) or a different mobile phase composition to alter selectivity.
Peak tailing Peak tailing can be caused by interactions with residual silanols on the silica-based stationary phase. Adding a small amount of a competing base (like triethylamine) to the mobile phase or using a column with end-capping can help.

Data Presentation: Comparison of Purification Methods

The following table presents a representative comparison of different purification strategies for cardiac glycosides. Please note that these values are illustrative and actual results may vary depending on the specific experimental conditions and the source material.

Purification Step Starting Material Method Yield (%) Purity (%)
1. Crude Extraction Dried and powdered plant material (1 kg)Maceration with 70% Ethanol10-155-10
2. Liquid-Liquid Partitioning Crude Ethanolic ExtractDichloromethane-Water Partitioning5-815-25
3. Column Chromatography Partitioned ExtractSilica Gel, Gradient Elution (Hexane:Ethyl Acetate)1-260-75
4. Preparative HPLC Column Chromatography FractionC18 Reversed-Phase, Acetonitrile:Water Gradient0.5-1>95

Experimental Protocols

Protocol 1: General Extraction of this compound
  • Preparation of Plant Material: Air-dry the roots of Strophanthus sarmentosus and grind them into a fine powder.

  • Extraction: Macerate 1 kg of the powdered plant material in 5 L of 70% ethanol at room temperature for 48 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure at a temperature not exceeding 50°C to obtain a crude ethanolic extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in distilled water and perform liquid-liquid partitioning with an equal volume of dichloromethane. Separate the dichloromethane layer, which will contain this compound and other less polar compounds. Repeat this step three times.

  • Drying: Dry the combined dichloromethane fractions over anhydrous sodium sulfate and evaporate the solvent to yield a semi-purified extract.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent such as hexane.

  • Sample Loading: Dissolve the semi-purified extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica onto the top of the prepared column.

  • Elution: Begin elution with 100% hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing this compound (identified by comparison with a standard, if available) and evaporate the solvent.

Protocol 3: High-Purity Purification by Preparative HPLC
  • System Preparation: Use a preparative HPLC system equipped with a C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase: Prepare two mobile phases: A) 0.1% formic acid in water, and B) 0.1% formic acid in acetonitrile.

  • Sample Preparation: Dissolve the this compound-enriched fraction from column chromatography in a minimal amount of the initial mobile phase composition and filter it through a 0.45 µm syringe filter.

  • Gradient Elution: Inject the sample and run a linear gradient from 30% B to 70% B over 40 minutes at a flow rate of 15 mL/min.

  • Fraction Collection: Collect the peak corresponding to this compound using a fraction collector, guided by UV detection (e.g., at 218 nm).

  • Purity Analysis: Analyze the purity of the collected fraction using an analytical HPLC system.

  • Lyophilization: Lyophilize the pure fraction to obtain this compound as a powder.

Mandatory Visualizations

This compound Purification Workflow

PurificationWorkflow PlantMaterial Dried & Powdered Plant Material Extraction Extraction (70% Ethanol) PlantMaterial->Extraction Partitioning Liquid-Liquid Partitioning (DCM/Water) Extraction->Partitioning ColumnChrom Column Chromatography (Silica Gel) Partitioning->ColumnChrom PrepHPLC Preparative HPLC (C18 Reversed-Phase) ColumnChrom->PrepHPLC PureSarmento Pure this compound (>95%) PrepHPLC->PureSarmento SignalingPathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits IntraNa ↑ Intracellular Na+ NaK_ATPase->IntraNa Leads to Src Src Activation NaK_ATPase->Src STAT1 STAT1 Stabilization NaK_ATPase->STAT1 Reduces Phosphorylation NaCa_Exchanger Na+/Ca2+ Exchanger IntraNa->NaCa_Exchanger IntraCa ↑ Intracellular Ca2+ NaCa_Exchanger->IntraCa Cardiotonic Cardiotonic Effects IntraCa->Cardiotonic RasRafMEK Ras/Raf/MEK/MAPK Pathway Src->RasRafMEK ROS_NFkB ROS Production & NF-κB Activation RasRafMEK->ROS_NFkB IDO1 ↓ IDO1 Expression STAT1->IDO1

References

Strategies to reduce Sarmentocymarin-induced cytotoxicity in non-target cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to doxorubicin-induced cytotoxicity in non-target cells, with a primary focus on cardiotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of doxorubicin-induced cytotoxicity?

A1: Doxorubicin exerts its anticancer effects through a multi-faceted approach. Its primary mechanisms include intercalation into DNA, which obstructs DNA and RNA synthesis, and inhibition of topoisomerase II, an enzyme crucial for relaxing DNA supercoils during replication. This inhibition leads to DNA double-strand breaks and subsequent cell death.[1][][3][4] Additionally, doxorubicin promotes the generation of reactive oxygen species (ROS), which cause oxidative damage to cellular components like membranes, DNA, and proteins, further contributing to its cytotoxic effects.[3][4]

Q2: What is the main non-target cytotoxicity associated with doxorubicin, and what are the clinical manifestations?

A2: The most significant non-target cytotoxicity of doxorubicin is cardiotoxicity, which can lead to dilated cardiomyopathy and congestive heart failure.[1][5] This cardiotoxicity is dose-dependent, with the incidence of cardiomyopathy increasing substantially at higher cumulative doses.[1] Patients may also experience a reddish discoloration of their urine for a few days following administration.[1] Other less common side effects include reactivation of hepatitis B, loss of skin pigmentation, and bladder muscle dysfunction.[1]

Q3: What are the key signaling pathways involved in doxorubicin-induced cardiotoxicity?

A3: Several signaling pathways are implicated in doxorubicin-induced cardiotoxicity. The p53 pathway is a key player, as its activation can lead to cardiomyocyte apoptosis.[6][7] Doxorubicin can also inhibit the mTOR pathway in a p53-dependent manner, contributing to a reduction in cardiac mass.[7] The SIRT1-mediated signaling pathways are also involved in regulating oxidative stress, mitochondrial function, and apoptosis in the context of doxorubicin-induced cardiotoxicity.[6] Furthermore, inflammatory pathways, such as those involving Toll-like receptors (TLRs), and pathways related to endoplasmic reticulum stress and calcium dysregulation are also activated, exacerbating cardiac damage.[5][8]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity in non-target cells (e.g., cardiomyocytes) in vitro.

Possible Cause 1: High concentration of doxorubicin.

  • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration that induces cytotoxicity in cancer cells while minimizing effects on non-target cells.

  • Experimental Protocol: See "Protocol 1: MTT Assay for Cell Viability."

Possible Cause 2: Inappropriate cell culture model.

  • Troubleshooting Step: Utilize co-culture systems of cancer cells and non-target cells or use 3D organoid models to better mimic the in vivo environment and assess differential cytotoxicity.

Possible Cause 3: Oxidative stress-mediated damage.

  • Troubleshooting Step: Co-administer an antioxidant or an iron-chelating agent like dexrazoxane to mitigate ROS-induced damage.

  • Experimental Protocol: Assess ROS levels using fluorescent probes like DCFDA and measure markers of oxidative stress.

Issue 2: Difficulty in translating in vitro cardioprotective strategies to in vivo models.

Possible Cause 1: Pharmacokinetic and pharmacodynamic differences.

  • Troubleshooting Step: Optimize the dosing regimen and delivery method of the cardioprotective agent in the animal model. Consider using liposomal formulations of doxorubicin to alter its biodistribution.[1]

Possible Cause 2: Complex in vivo signaling.

  • Troubleshooting Step: Analyze key signaling pathways in vivo by collecting tissue samples and performing Western blotting or immunohistochemistry for markers like phosphorylated p53, cleaved caspases, and inflammatory cytokines.

Possible Cause 3: Lack of functional assessment.

  • Troubleshooting Step: Incorporate functional cardiac assessments in your animal model, such as echocardiography to measure left ventricular ejection fraction, to directly evaluate the efficacy of the cardioprotective strategy.

Quantitative Data Summary

Table 1: Dose-Dependent Incidence of Doxorubicin-Induced Cardiomyopathy

Cumulative Dose of Doxorubicin (mg/m²)Incidence of Cardiomyopathy
500–550~4%
551–600~18%
>600~36%

Source:[1]

Table 2: IC50 Values of Doxorubicin in Various Cell Lines

Cell LineCell TypeIC50 (µM)
HCT116Colon Cancer24.30
PC3Prostate Cancer2.64
Hep-G2Liver Cancer14.72
293TNormal Embryonic Kidney13.43
MDA-MB-231Breast Cancer0.9
MCF7Breast Cancer2.2

Source:[9][10]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10⁴ cells/mL (160 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]

  • Treatment: Add varying concentrations of doxorubicin to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Apoptosis Assessment by Annexin V/PI Staining

  • Cell Treatment: Treat cells with doxorubicin at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Visualizations

Doxorubicin_Mechanism_of_Action Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TOP2 Topoisomerase II Dox->TOP2 Inhibition Mito Mitochondria Dox->Mito Interaction Apoptosis Apoptosis DNA->Apoptosis TOP2->DNA induces breaks ROS Reactive Oxygen Species (ROS) Mito->ROS generates Damage Cellular Damage (Membranes, Proteins, DNA) ROS->Damage Damage->Apoptosis

Caption: Doxorubicin's primary mechanisms of inducing cytotoxicity.

Doxorubicin_Cardiotoxicity_Pathway Dox Doxorubicin ROS ROS Generation Dox->ROS SIRT1 SIRT1 Modulation Dox->SIRT1 p53 p53 Activation ROS->p53 mTOR mTOR Inhibition p53->mTOR inhibits Apoptosis Cardiomyocyte Apoptosis p53->Apoptosis Dysfunction Cardiac Dysfunction mTOR->Dysfunction SIRT1->Apoptosis regulates Apoptosis->Dysfunction

Caption: Key signaling pathways in doxorubicin-induced cardiotoxicity.

Experimental_Workflow_Cytotoxicity cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Start Seed Cells (Cancer & Non-target) Treat Treat with Doxorubicin +/- Protective Agent Start->Treat Assess Assess Cytotoxicity Treat->Assess MTT MTT Assay (Viability) Assess->MTT AnnexinV Annexin V/PI (Apoptosis) Assess->AnnexinV Animal Animal Model (e.g., Mouse) MTT->Animal Inform Dosing Dosing Administer Doxorubicin +/- Protective Agent Animal->Dosing Monitor Monitor Cardiac Function (Echocardiography) Dosing->Monitor Histo Histopathological Analysis Monitor->Histo

Caption: General experimental workflow for evaluating strategies to reduce doxorubicin cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of the Mechanisms of Action: Sarmentocymarin and Digoxin

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the realm of cardiac glycosides, Digoxin has long been a cornerstone in the management of heart failure and certain arrhythmias. Its mechanism of action, centered on the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, is well-documented and extensively studied. Sarmentocymarin, a lesser-known cardiac glycoside derived from the seeds of Strophanthus plants, is presumed to share a similar mechanism. This guide provides a detailed comparison of the established mechanism of Digoxin with the inferred mechanism of this compound, supported by available experimental data for Digoxin and general knowledge of Strophanthus glycosides.

Primary Mechanism of Action: Inhibition of Na+/K+-ATPase

Both this compound and Digoxin are classified as cardiac glycosides, a class of compounds known to be potent inhibitors of the Na+/K+-ATPase pump in myocardial cells.[1][2] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[3]

Digoxin's Interaction with Na+/K+-ATPase:

Digoxin reversibly inhibits the α-subunit of the Na+/K+-ATPase. This inhibition disrupts the normal pumping of three sodium ions out of the cell in exchange for two potassium ions into the cell. The consequence of this inhibition is a cascade of intracellular ionic changes that ultimately leads to an increase in the force of myocardial contraction (positive inotropy).[4][5]

Downstream Signaling Cascade

The inhibition of the Na+/K+-ATPase pump by these cardiac glycosides triggers a well-defined signaling pathway within the cardiomyocyte, leading to enhanced contractility.

The Signaling Pathway:

cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol CG Cardiac Glycoside (this compound or Digoxin) NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Na_in->NCX Reduced Ca2+ extrusion SR Sarcoplasmic Reticulum Ca_in->SR Ca_SR ↑ Ca2+ release from SR SR->Ca_SR Contractility ↑ Myocardial Contractility (Positive Inotropy) Ca_SR->Contractility

Figure 1. Signaling pathway of cardiac glycosides.

As depicted in Figure 1, the inhibition of the Na+/K+-ATPase by a cardiac glycoside leads to an accumulation of intracellular sodium. This increase in intracellular sodium alters the electrochemical gradient, reducing the efficiency of the sodium-calcium (Na+/Ca2+) exchanger in its forward mode (extruding calcium).[4] Consequently, the intracellular calcium concentration rises. This elevation in cytosolic calcium enhances the uptake and subsequent release of calcium from the sarcoplasmic reticulum, leading to a greater availability of calcium to bind to troponin C and initiate a more forceful contraction of the myocardial fibers.[4][5]

Comparative Quantitative Data

ParameterDigoxinThis compound
Na+/K+-ATPase Inhibition (IC50) ~0.17 µM (in Vero cells)Data not available
Effect on Intracellular Ca2+ Dose-dependent increase[6]Data not available
Effect on Cardiomyocyte Contractility Increased fractional shortening[7]Data not available

Experimental Protocols

To facilitate further research and direct comparison, this section outlines the detailed methodologies for key experiments used to characterize the mechanism of action of cardiac glycosides.

Na+/K+-ATPase Inhibition Assay

This assay determines the concentration of the compound required to inhibit 50% of the Na+/K+-ATPase activity (IC50).

start Prepare membrane fractions from cardiac tissue incubate Incubate membrane fractions with varying concentrations of This compound or Digoxin start->incubate add_atp Initiate reaction by adding ATP incubate->add_atp stop_reaction Stop reaction after a defined time add_atp->stop_reaction measure_pi Measure inorganic phosphate (Pi) released stop_reaction->measure_pi calculate Calculate % inhibition and determine IC50 measure_pi->calculate

Figure 2. Workflow for Na+/K+-ATPase inhibition assay.

Methodology:

  • Preparation of Myocardial Membrane Fractions: Isolate myocardial tissue and homogenize in a buffered solution. Perform differential centrifugation to enrich for membrane fractions containing Na+/K+-ATPase.

  • Incubation: Incubate the membrane preparations with a range of concentrations of this compound or Digoxin in a reaction buffer containing Mg2+, K+, and Na+.

  • Reaction Initiation: Start the enzymatic reaction by adding a known concentration of ATP.

  • Reaction Termination: After a specific incubation period at 37°C, stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Phosphate Quantification: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the Fiske-Subbarow method.

  • Data Analysis: Calculate the percentage of Na+/K+-ATPase inhibition for each drug concentration relative to a control without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

Measurement of Intracellular Calcium Concentration

This experiment quantifies the change in intracellular calcium levels in cardiomyocytes upon exposure to the cardiac glycosides.

Methodology:

  • Cell Culture: Culture primary cardiomyocytes or a suitable cardiac cell line on glass coverslips.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM. The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane.

  • Baseline Measurement: Place the coverslip in a perfusion chamber on a fluorescence microscope. Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) in a physiological buffer.

  • Drug Perfusion: Perfuse the cells with a solution containing this compound or Digoxin at various concentrations.

  • Fluorescence Monitoring: Continuously monitor the changes in fluorescence ratio, which correspond to changes in intracellular calcium concentration.

  • Data Analysis: Quantify the peak change in the fluorescence ratio and the duration of the calcium transient for each drug concentration.

Cardiomyocyte Contractility Assay

This assay measures the direct effect of the compounds on the contractile function of isolated cardiomyocytes.

Methodology:

  • Cardiomyocyte Isolation: Isolate single, viable cardiomyocytes from ventricular tissue.

  • Experimental Setup: Place the isolated cardiomyocytes in a chamber on an inverted microscope equipped with a video-edge detection system.

  • Baseline Contractility: Electrically stimulate the cardiomyocytes to contract at a fixed frequency and record baseline parameters such as the extent and velocity of cell shortening and relengthening.

  • Drug Application: Superfuse the cardiomyocytes with increasing concentrations of this compound or Digoxin.

  • Contractility Measurement: Record the changes in the contractile parameters at each drug concentration.

  • Data Analysis: Analyze the recorded traces to determine the percentage change in fractional shortening, and the rates of contraction and relaxation compared to the baseline.

Conclusion

Digoxin's mechanism of action is well-established, involving the inhibition of Na+/K+-ATPase, leading to increased intracellular calcium and enhanced myocardial contractility. While this compound, as a cardiac glycoside from the Strophanthus genus, is presumed to operate through the same fundamental pathway, a significant gap exists in the scientific literature regarding its specific quantitative effects. The experimental protocols outlined in this guide provide a framework for future studies to directly compare the potency and efficacy of this compound with Digoxin. Such research is crucial for a comprehensive understanding of the therapeutic potential and toxicological profile of this less-explored cardiac glycoside. Further investigation into this compound is warranted to determine if it offers any advantages over currently used cardiac glycosides.

References

Comparative Cytotoxicity of Sarmentocymarin and Other Cardiac Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the cytotoxic profiles of prominent cardiac glycosides, offering insights into their therapeutic potential in oncology.

This guide provides a comparative overview of the cytotoxic effects of Sarmentocymarin and other well-characterized cardiac glycosides, namely Digitoxin, Digoxin, and Ouabain. While direct comparative experimental data for this compound remains limited in publicly accessible literature, this document synthesizes available information on its related compounds and contrasts it with established data for other prominent cardiac glycosides. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of cardiac glycosides in cancer.

Executive Summary

Cardiac glycosides, a class of naturally derived compounds, have long been utilized in the treatment of cardiac conditions. Recent research has unveiled their potent cytotoxic activities against various cancer cell lines, sparking interest in their potential as anticancer agents. This guide focuses on the comparative cytotoxicity of this compound, a cardiac glycoside isolated from Strophanthus sarmentosus, against other notable members of this class.

The primary mechanism of action for the anticancer effects of cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[1][2] Inhibition of this pump leads to a cascade of events, including increased intracellular calcium levels, which can trigger apoptosis or programmed cell death in cancer cells.[1] Studies have indicated that cancer cells may exhibit increased sensitivity to the cytotoxic effects of cardiac glycosides compared to normal cells, suggesting a potential therapeutic window.

Due to the scarcity of specific cytotoxic data for this compound in cancer cell lines, this guide incorporates available information on the cytotoxic activity of extracts from Strophanthus sarmentosus and related glycosides. This allows for an indirect comparison with the extensively studied cardiac glycosides: Digitoxin, Digoxin, and Ouabain.

Comparative Cytotoxicity Data

The following table summarizes the available cytotoxic data (IC50 values) for selected cardiac glycosides across various human cancer cell lines. It is important to note the variability in experimental conditions (e.g., incubation times, specific assay used) across different studies, which can influence the reported IC50 values.

Cardiac GlycosideCancer Cell LineIC50 (nM)Reference
Digitoxin A549 (Lung)7.39 ± 0.6[3]
MRC5 (Normal Lung)77.5 ± 12.4[3]
Digoxin A549 (Lung)8.0 ± 1.3[3]
MRC5 (Normal Lung)65.1 ± 13.2[3]
Ouabain A549 (Lung)5.3 ± 0.4[3]
MRC5 (Normal Lung)29.4 ± 4.5[3]
Proscillaridin A Various6.4 - 76[4]
Strophanthus sarmentosus Extracts Brine ShrimpLC50: 117 - 270 µg/mL[5]

Note: Data for Strophanthus sarmentosus extracts are presented as LC50 against brine shrimp, a general toxicity indicator, and not specific to cancer cell lines. This highlights the need for further research on the specific cytotoxicity of this compound.

Mechanism of Action: Na+/K+-ATPase Inhibition and Apoptosis Induction

The primary molecular target of cardiac glycosides is the α-subunit of the Na+/K+-ATPase enzyme.[1][2] Inhibition of this ion pump disrupts the sodium and potassium gradients across the cell membrane, leading to an increase in intracellular sodium concentration. This, in turn, affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. Elevated intracellular calcium levels can activate various signaling pathways, ultimately leading to apoptosis.

The apoptotic cascade initiated by cardiac glycosides can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the release of cytochrome c from the mitochondria, activation of caspases (such as caspase-3, -8, and -9), and eventual cleavage of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cardiac Glycoside Cardiac Glycoside Na+/K+-ATPase Na+/K+-ATPase Cardiac Glycoside->Na+/K+-ATPase Inhibition Na+ Influx Na+ Influx Na+/K+-ATPase->Na+ Influx Disruption of Gradient Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Ca2+ Influx Ca2+ Influx Na+/Ca2+ Exchanger->Ca2+ Influx Na+ Influx->Na+/Ca2+ Exchanger Altered Activity Caspase Activation Caspase Activation Ca2+ Influx->Caspase Activation Signaling Cascade Apoptosis Apoptosis Caspase Activation->Apoptosis

Signaling pathway of cardiac glycoside-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Cardiac glycosides (this compound, Digitoxin, etc.)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the cardiac glycosides for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC binding buffer

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment with cardiac glycosides.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the cytotoxic and apoptotic effects of cardiac glycosides.

cluster_workflow Experimental Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Expose to Cardiac Glycosides Cytotoxicity Assay Cytotoxicity Assay Treatment->Cytotoxicity Assay MTT Assay Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay Annexin V/PI Staining Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis Apoptosis Assay->Data Analysis Results Results Data Analysis->Results IC50, Apoptotic Population

Workflow for cytotoxicity and apoptosis assessment.

Conclusion and Future Directions

While the anticancer potential of cardiac glycosides like Digitoxin, Digoxin, and Ouabain is well-documented, the specific cytotoxic profile of this compound remains an area requiring further investigation. The available data on extracts from Strophanthus sarmentosus suggest potential bioactivity, but detailed studies with the purified compound are necessary to establish its efficacy and mechanism of action in cancer cells.

Future research should focus on:

  • Determining the IC50 values of purified this compound against a panel of human cancer cell lines.

  • Conducting direct comparative studies of this compound with other cardiac glycosides under standardized experimental conditions.

  • Elucidating the specific signaling pathways modulated by this compound in cancer cells.

  • Evaluating the in vivo efficacy and toxicity of this compound in preclinical cancer models.

A deeper understanding of the structure-activity relationships among different cardiac glycosides will be crucial for the development of novel and more selective anticancer therapeutics with improved safety profiles.

References

Assessing Sarmentocymarin's Cross-Reactivity in Digoxin Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential cross-reactivity of Sarmentocymarin in commonly used Digoxin immunoassays. As direct experimental data on this compound is limited, this guide leverages data from structurally similar cardiac glycosides to provide a comprehensive overview for researchers and drug development professionals.

Structural Comparison: this compound and Digoxin

Understanding the structural similarities and differences between this compound and Digoxin is fundamental to predicting potential cross-reactivity in immunoassays. Both are cardiac glycosides, sharing a common steroid nucleus, but they differ in their sugar moieties and hydroxylation patterns of the steroid core.

Digoxin possesses a steroid nucleus with a hydroxyl group at the C12 position and a trisaccharide sugar chain (digitoxose) attached at the C3 position.[1]

This compound , on the other hand, has a different substitution pattern on its steroid nucleus and a distinct sugar moiety. Its molecular formula is C30H46O8.

Below is a diagram illustrating the core structural relationship.

cluster_cardiac_glycosides Cardiac Glycosides cluster_digoxin Digoxin cluster_this compound This compound Steroid Nucleus Steroid Nucleus D_Steroid Steroid Nucleus (+ C12-OH) Steroid Nucleus->D_Steroid Substitution S_Steroid Steroid Nucleus Steroid Nucleus->S_Steroid Substitution Lactone Ring Lactone Ring Sugar Moiety Sugar Moiety D_Sugar Trisaccharide (Digitoxose)3 Sugar Moiety->D_Sugar Type S_Sugar Monosaccharide Sugar Moiety->S_Sugar Type

Figure 1: High-level structural relationship of Digoxin and this compound.

Principles of Digoxin Immunoassays

Various immunoassay formats are utilized for the therapeutic drug monitoring of Digoxin. These assays are predominantly competitive, where Digoxin in a sample competes with a labeled form of Digoxin for a limited number of antibody binding sites.[2][3] The degree of cross-reactivity of other compounds depends on their ability to also bind to the anti-Digoxin antibody.

Commonly used methods include:

  • Radioimmunoassay (RIA): Utilizes a radiolabeled Digoxin tracer.

  • Enzyme Immunoassay (EIA) / Enzyme-Linked Immunosorbent Assay (ELISA): Employs an enzyme-conjugated Digoxin.[4]

  • Fluorescence Polarization Immunoassay (FPIA): Uses a fluorescently labeled Digoxin tracer.[5]

The principle of a competitive immunoassay is depicted in the following workflow.

cluster_workflow Competitive Immunoassay Workflow A Sample containing Digoxin (and potentially this compound) D Incubation: Competition for Antibody Binding Sites A->D B Anti-Digoxin Antibody B->D C Labeled Digoxin (Tracer) C->D E Measurement of Bound Labeled Digoxin D->E F Signal Inversely Proportional to Digoxin Concentration E->F

Figure 2: Generalized workflow of a competitive immunoassay for Digoxin.

Cross-Reactivity Data of Structurally Related Cardiac Glycosides

CompoundImmunoassay TypeReported Cross-Reactivity (%)Reference
DigitoxinRadioimmunoassay (RIA)1.5 - 10[2]
DigitoxinEnzyme Immunoassay (EIA)Low[2]
DigitoxinFluorescence Polarization Immunoassay (FPIA)Varies with tracer[5][8]
DigoxigeninRadioimmunoassay (RIA)8 - 23[2]
Digoxigenin monodigitoxosideRadioimmunoassay (RIA)25 - 60[2]
Digoxigenin bisdigitoxosideRadioimmunoassay (RIA)50 - 90[2]
β-MethyldigoxinElectrochemiluminescence Immunoassay (ECLIA)87.9[6][9]
α-AcetyldigoxinElectrochemiluminescence Immunoassay (ECLIA)77.9[6]
β-AcetyldigoxinElectrochemiluminescence Immunoassay (ECLIA)84.4[6]
DeslanosideTDX Analyzer (FPIA)Marked[7]
OuabainMonoclonal Antibody-based assaysLow to negligible[8]

Note: The cross-reactivity is typically calculated as (concentration of Digoxin measured / actual concentration of the cross-reacting substance) x 100.

Based on its structural similarity to other cardiac glycosides, it is plausible that this compound could exhibit some degree of cross-reactivity in Digoxin immunoassays. The extent of this cross-reactivity would likely depend on the specific epitopes recognized by the anti-Digoxin antibodies used in a particular assay kit.

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity of this compound, a competitive immunoassay needs to be performed. Below are generalized protocols for competitive ELISA and FPIA that can be adapted for this purpose.

Competitive ELISA Protocol

This protocol outlines the steps to determine the concentration of this compound that results in a 50% inhibition of the signal (IC50) compared to the Digoxin standard curve.[10][11][12]

Materials:

  • Microtiter plate pre-coated with anti-Digoxin antibody

  • Digoxin standards

  • This compound solutions of varying concentrations

  • Digoxin-enzyme conjugate (e.g., Digoxin-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., H2SO4)

  • Wash buffer (e.g., PBS with Tween-20)

  • Plate reader

Procedure:

  • Prepare serial dilutions of Digoxin standards and this compound.

  • Add a fixed amount of Digoxin-enzyme conjugate to each well.

  • Add the Digoxin standards or this compound solutions to the respective wells.

  • Incubate the plate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate for color development.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Construct a standard curve for Digoxin and determine the IC50 for this compound.

cluster_elisa Competitive ELISA Workflow A Prepare Digoxin Standards & this compound Dilutions C Add Standards or Samples A->C B Add Digoxin-Enzyme Conjugate to Antibody-Coated Plate B->C D Incubate (Competitive Binding) C->D E Wash D->E F Add Substrate E->F G Add Stop Solution F->G H Read Absorbance G->H

Figure 3: Experimental workflow for a competitive ELISA.
Fluorescence Polarization Immunoassay (FPIA) Protocol

FPIA is a homogeneous immunoassay that measures the change in polarization of fluorescently labeled Digoxin.[5][13][14][15]

Materials:

  • Anti-Digoxin antibody

  • Fluorescently labeled Digoxin (tracer)

  • Digoxin standards

  • This compound solutions of varying concentrations

  • Assay buffer

  • Fluorescence polarization reader

Procedure:

  • Prepare serial dilutions of Digoxin standards and this compound.

  • In a reaction tube/cuvette, combine the assay buffer, anti-Digoxin antibody, and the Digoxin standard or this compound solution.

  • Add a fixed amount of the fluorescently labeled Digoxin tracer.

  • Incubate the mixture for a specified time.

  • Measure the fluorescence polarization using a dedicated reader.

  • The degree of polarization is inversely proportional to the concentration of unlabeled Digoxin or cross-reacting substance.

  • Construct a standard curve for Digoxin and determine the concentration of this compound that causes a significant change in polarization.

cluster_fpia FPIA Workflow A Prepare Digoxin Standards & this compound Dilutions B Mix Antibody, Buffer, and Standard/Sample A->B C Add Fluorescent Tracer B->C D Incubate C->D E Measure Fluorescence Polarization D->E

Figure 4: Experimental workflow for a Fluorescence Polarization Immunoassay.

Conclusion

While direct experimental data is lacking, the structural similarity of this compound to other cardiac glycosides suggests a potential for cross-reactivity in Digoxin immunoassays. The degree of this cross-reactivity is expected to be highly dependent on the specific antibodies and the assay format employed. For researchers and drug development professionals working with this compound, it is crucial to experimentally validate its cross-reactivity in the specific Digoxin immunoassay being used to avoid erroneous measurements. The provided protocols for competitive ELISA and FPIA offer a framework for conducting such validation studies.

References

Unveiling Sarmentocymarin: A Comparative Guide to its Selective Na+/K+-ATPase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sarmentocymarin's performance as a selective Na+/K+-ATPase inhibitor against other alternatives, supported by experimental data and detailed methodologies.

This compound, a cardiac glycoside found in plants of the Strophanthus genus, has garnered attention for its potential as a selective inhibitor of the Na+/K+-ATPase. This enzyme, also known as the sodium-potassium pump, is a vital transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of animal cells. Its inhibition can have profound physiological effects, making it a critical target for drug development, particularly in the context of cardiovascular diseases and cancer. This guide delves into the validation of this compound as a selective Na+/K+-ATPase inhibitor, comparing its activity with other well-known inhibitors and providing the necessary experimental frameworks for its evaluation.

Quantitative Comparison of Na+/K+-ATPase Inhibitors

The inhibitory potency of compounds targeting the Na+/K+-ATPase is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The IC50 can vary depending on the specific isoform of the Na+/K+-ATPase alpha subunit (e.g., α1, α2, α3), the tissue source of the enzyme, and the experimental conditions.

While extensive research has been conducted on established Na+/K+-ATPase inhibitors like ouabain and digoxin, specific quantitative data for this compound's IC50 and its selectivity for different Na+/K+-ATPase isoforms is not as readily available in publicly accessible literature. The following table summarizes the IC50 values for some common Na+/K+-ATPase inhibitors to provide a comparative context.

CompoundTargetIC50 (µM)Cell Line/Tissue Source
This compound Na+/K+-ATPaseData not readily available-
OuabainNa+/K+-ATPase0.22Not specified
OleandrinNa+/K+-ATPase0.62Not specified
OleandrigeninNa+/K+-ATPase1.23Not specified
DigoxinNa+/K+-ATPase2.69Not specified

Note: The IC50 values presented are from a single study and may vary between different experimental setups.

Experimental Protocols for Validation

To validate this compound as a selective Na+/K+-ATPase inhibitor, a series of well-defined experiments are required. These protocols are designed to measure the direct inhibitory effect of the compound on enzyme activity and to assess its selectivity for different isoforms of the Na+/K+-ATPase alpha subunit.

Na+/K+-ATPase Activity Assay (Colorimetric)

This assay determines the activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of adenosine triphosphate (ATP).

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or expressed human isoforms)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (100 mM)

  • This compound and other inhibitors (e.g., ouabain) at various concentrations

  • Phosphate standard solution

  • Malachite Green reagent (for phosphate detection)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and other inhibitors in the assay buffer.

  • In a 96-well plate, add a fixed amount of the purified Na+/K+-ATPase enzyme to each well.

  • Add the different concentrations of the inhibitors to the respective wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding ATP to each well to a final concentration of 5 mM.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the Malachite Green reagent.

  • Measure the absorbance at a wavelength of 620 nm using a microplate reader.

  • Generate a standard curve using the phosphate standard solution.

  • Calculate the amount of Pi released in each well and determine the percentage of inhibition for each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Isoform Selectivity Assay

To determine the selectivity of this compound for different Na+/K+-ATPase isoforms, the activity assay described above can be performed using purified preparations of each alpha subunit isoform (α1, α2, α3). By comparing the IC50 values obtained for each isoform, the selectivity profile of the compound can be established.

Visualizing the Scientific Workflow and Underlying Mechanisms

To better understand the experimental process and the biological context of Na+/K+-ATPase inhibition, the following diagrams, generated using the DOT language, illustrate the key workflows and pathways.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Na+/K+-ATPase Isoforms (α1, α2, α3) Assay_Setup Incubate Enzyme with Inhibitors Enzyme->Assay_Setup Inhibitors This compound & Alternatives (e.g., Ouabain) Inhibitors->Assay_Setup Reaction Add ATP to Initiate Hydrolysis Assay_Setup->Reaction Detection Measure Inorganic Phosphate (Pi) Release Reaction->Detection IC50 Calculate IC50 Values Detection->IC50 Selectivity Compare IC50s for Isoform Selectivity IC50->Selectivity

Caption: Workflow for the validation of this compound as a selective Na+/K+-ATPase inhibitor.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Pump Na+/K+-ATPase Na_inc ↑ Intracellular Na+ Pump->Na_inc leads to This compound This compound This compound->Pump Inhibition Ca_inc ↑ Intracellular Ca2+ (via NCX) Na_inc->Ca_inc Downstream Downstream Signaling Cascades Ca_inc->Downstream

Caption: Simplified signaling pathway of Na+/K+-ATPase inhibition by this compound.

A Head-to-Head Comparison of Sarmentocymarin and Ouabain's Inotropic Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the inotropic effects of two cardiac glycosides: Sarmentocymarin and Ouabain. While direct comparative quantitative data between the two compounds is limited in publicly available literature, this guide synthesizes existing experimental data for Ouabain and qualitative information for this compound to offer insights into their mechanisms and effects.

Executive Summary

Both this compound and Ouabain are cardiac glycosides known to exhibit positive inotropic effects, meaning they increase the force of myocardial contraction. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, ultimately enhancing contractility.

While Ouabain has been extensively studied, with a wealth of quantitative data on its inotropic effects and binding affinities, research specifically detailing the inotropic potency and efficacy of this compound is less prevalent. This guide provides a detailed overview of Ouabain's inotropic properties, supported by experimental data, and a qualitative description of this compound's effects based on information available for Strophanthus glycosides.

Comparative Data on Inotropic Effects

Due to the scarcity of direct comparative studies, this section presents quantitative data for Ouabain's inotropic effects. This data can serve as a benchmark for future comparative experiments involving this compound.

Table 1: Inotropic Effects of Ouabain on Cardiac Preparations

ParameterSpecies & PreparationOuabain ConcentrationObserved Effect
ED50 (Inotropic Effect) Rat Right Ventricular Strips0.5 µM ("low-dose") & 20 µM ("high-dose")Biphasic positive inotropic response[1]
Threshold for Positive Inotropy Cat Papillary Muscle0.1 µMClear positive inotropic effect observed[2]
Time to Peak Inotropic Effect Human Isolated Ventricular Muscle0.1 - 1 µmol/L~60 minutes[3]
Maximal Inotropy Guinea Pig Left Atria & Papillary Muscles>90% of maximal responseUsed as a baseline for comparing other inotropes[4]

Note: The inotropic effects of cardiac glycosides can vary significantly depending on the species, tissue preparation, and experimental conditions.[5]

Mechanism of Action: A Shared Pathway

The positive inotropic effects of both this compound and Ouabain are attributed to their inhibition of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane of cardiomyocytes.

Signaling Pathway of Cardiac Glycoside-Induced Inotropy

The binding of a cardiac glycoside to the α-subunit of the Na+/K+-ATPase initiates a cascade of events leading to increased myocardial contractility.

Inotropic_Effect_Signaling_Pathway CG Cardiac Glycoside (this compound or Ouabain) NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in NCX Na+/Ca2+ Exchanger (Reduced Activity) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum Ca2+ Release Ca_in->SR Contraction ↑ Myocardial Contractility (Positive Inotropic Effect) Ca_in->Contraction SR->Contraction

Caption: Signaling pathway of cardiac glycoside-induced positive inotropic effect.

Experimental Protocols

To facilitate further research and direct comparison, this section outlines a general experimental protocol for assessing the inotropic effects of cardiac glycosides on isolated cardiac muscle preparations.

Measurement of Inotropic Effects in Isolated Papillary Muscle

Objective: To determine the concentration-response relationship of a cardiac glycoside's inotropic effect.

Materials:

  • Isolated papillary muscle from a suitable animal model (e.g., guinea pig, rabbit, rat).

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Force transducer to measure isometric contraction.

  • Electrical stimulator to pace the muscle at a constant frequency.

  • Data acquisition system.

  • Stock solutions of this compound and Ouabain.

Procedure:

  • Preparation: Isolate the papillary muscle and mount it vertically in the organ bath between a fixed hook and a force transducer.

  • Equilibration: Allow the muscle to equilibrate for at least 60 minutes under a resting tension, with continuous superfusion of the physiological salt solution and electrical stimulation.

  • Baseline Recording: Record baseline contractile force for a stable period.

  • Concentration-Response Curve:

    • Add the cardiac glycoside to the organ bath in a cumulative manner, starting from a low concentration and increasing it stepwise.

    • Allow the inotropic effect to reach a steady state at each concentration before adding the next.

    • Record the contractile force at each concentration.

  • Data Analysis:

    • Measure the peak developed tension at each drug concentration.

    • Express the inotropic effect as a percentage of the baseline contractile force or the maximal response.

    • Plot the concentration-response curve and determine the EC50 value (the concentration that produces 50% of the maximal effect).

Experimental_Workflow_Inotropy cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolation Isolate Papillary Muscle Mounting Mount in Organ Bath Isolation->Mounting Equilibration Equilibrate Muscle Mounting->Equilibration Baseline Record Baseline Contraction Equilibration->Baseline CRC Generate Concentration- Response Curve Baseline->CRC Measure Measure Contractile Force CRC->Measure Plot Plot Concentration-Response Measure->Plot EC50 Determine EC50 Plot->EC50

Caption: General experimental workflow for assessing inotropic effects.

Discussion and Future Directions

The available evidence strongly supports the positive inotropic effects of Ouabain through the well-established mechanism of Na+/K+-ATPase inhibition. While this compound, as a cardiac glycoside from Strophanthus species, is presumed to act through a similar mechanism, there is a clear need for direct, quantitative comparative studies.[3][4]

Future research should focus on:

  • Determining the concentration-response curves for this compound's inotropic effect in various cardiac preparations.

  • Measuring the binding affinity (Ki or IC50) of this compound to different isoforms of the Na+/K+-ATPase.

  • Conducting head-to-head studies directly comparing the potency, efficacy, and time course of the inotropic effects of this compound and Ouabain under identical experimental conditions.

Such studies will be invaluable for a comprehensive understanding of the pharmacological profile of this compound and its potential as a therapeutic agent.

References

Evaluating the Therapeutic Window: A Comparative Analysis of Sarmentocymarin and Digitoxin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the therapeutic potential of two cardiac glycosides, Sarmentocymarin and Digitoxin, reveals a significant disparity in our understanding of their therapeutic windows. While Digitoxin, a well-established pharmaceutical, has a narrowly defined therapeutic range, a scarcity of quantitative data for this compound presents a challenge for direct comparison and highlights the need for further investigation into its pharmacological profile.

This guide provides a detailed comparison of the available experimental data for this compound and Digitoxin, focusing on their mechanisms of action, cytotoxicity, and the signaling pathways they modulate. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of cardiac glycosides.

Quantitative Data Summary

A significant challenge in directly comparing the therapeutic windows of this compound and Digitoxin is the limited availability of specific quantitative data for this compound. While Digitoxin's therapeutic and toxic thresholds are well-documented from extensive clinical use, data for this compound is primarily derived from in vitro studies on crude plant extracts.

ParameterThis compoundDigitoxin
Therapeutic Plasma Concentration Not established0.5 - 2.0 ng/mL[1][2]
Toxic Plasma Concentration Not established> 2.0 ng/mL[1]
Cytotoxicity (LC50, Brine Shrimp) 117 - 270 µg/mL (for S. sarmentosus extracts)[1][2]Not applicable
In Vitro Cytotoxicity (IC50) Not established for purified compound3 - 33 nM (in various human cancer cell lines)[3]

Mechanism of Action: Shared Target, Potential for Divergent Effects

Both this compound and Digitoxin belong to the cardiac glycoside family of compounds. Their primary mechanism of action involves the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump, a transmembrane protein essential for maintaining cellular ion gradients[4][5][6].

Inhibition of the Na+/K+-ATPase pump by these compounds leads to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in an influx of calcium ions into the cell[6][7]. In cardiac myocytes, this elevated intracellular calcium enhances the force of contraction, producing the positive inotropic effect that is beneficial in heart failure[6][8].

Beyond their cardiotonic effects, the disruption of ion homeostasis initiated by Na+/K+-ATPase inhibition triggers a cascade of downstream signaling events that can lead to apoptosis, or programmed cell death. This has generated significant interest in their potential as anti-cancer agents[1][9][10]. For Digitoxin, this pro-apoptotic signaling has been shown to involve the modulation of pathways such as c-MYC and NFAT[2][11]. While this compound is presumed to act through a similar primary mechanism, the specific downstream signaling pathways it modulates have not been as extensively characterized.

This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Digitoxin Digitoxin Digitoxin->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Contraction ↑ Cardiac Contractility (Positive Inotropy) Ca_in->Contraction Signaling Downstream Signaling (e.g., c-MYC, NFAT) Ca_in->Signaling Apoptosis Apoptosis Signaling->Apoptosis

Figure 1. Shared mechanism of action for this compound and Digitoxin.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Brine Shrimp Lethality Assay (for general cytotoxicity)

This assay is a simple, rapid, and low-cost method for the preliminary assessment of toxicity.

  • Preparation of Brine Shrimp Larvae: Hatch Artemia salina (brine shrimp) eggs in artificial seawater under constant aeration and illumination for 48 hours.

  • Preparation of Test Solutions: Dissolve the test compound (e.g., Strophanthus sarmentosus extract) in a suitable solvent (e.g., DMSO) and prepare a series of dilutions in artificial seawater.

  • Exposure: Transfer 10-15 nauplii (larvae) into each well of a 24-well plate. Add the test solutions to the wells. A control group with the solvent alone should be included.

  • Incubation: Incubate the plates for 24 hours under illumination.

  • Data Collection: Count the number of dead nauplii in each well.

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value (the concentration that causes 50% lethality) using probit analysis.

Start Hatch Brine Shrimp Eggs Exposure Expose Nauplii to Test Compound Start->Exposure Prepare_Solutions Prepare Test Compound Dilutions Prepare_Solutions->Exposure Incubate Incubate for 24 hours Exposure->Incubate Count Count Dead Nauplii Incubate->Count Analyze Calculate LC50 Count->Analyze

Figure 2. Workflow for the Brine Shrimp Lethality Assay.

MTT Assay (for in vitro cytotoxicity in cell lines)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Digitoxin) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Discussion and Future Directions

The available data clearly indicates that Digitoxin has a narrow therapeutic window, a characteristic that necessitates careful patient monitoring to avoid toxicity. Its efficacy as a cardiotonic agent and its potential as an anti-cancer drug are well-established, with a growing body of literature detailing its molecular mechanisms of action.

In contrast, the therapeutic window of this compound remains largely undefined. While preliminary cytotoxicity data from crude plant extracts suggest biological activity, the absence of studies on the purified compound makes a direct and meaningful comparison with Digitoxin impossible. To fully evaluate the therapeutic potential of this compound, further research is critically needed.

Key areas for future investigation include:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to enable rigorous pharmacological studies.

  • In Vitro Studies: Determination of the IC50 values of purified this compound in a panel of cancer cell lines and normal cell lines to assess its cytotoxic potency and selectivity.

  • In Vivo Efficacy and Toxicity: Evaluation of the therapeutic efficacy of this compound in animal models of heart failure and cancer, alongside comprehensive toxicity studies to determine its therapeutic index, maximum tolerated dose (MTD), and potential side effects.

  • Mechanism of Action Studies: Elucidation of the specific downstream signaling pathways modulated by this compound to understand the molecular basis of its biological effects.

By addressing these knowledge gaps, the scientific community can better assess the therapeutic potential of this compound and determine if it offers a wider and safer therapeutic window compared to established cardiac glycosides like Digitoxin.

References

Cross-Validation of Analytical Methods for Sarmentocymarin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of different analytical methods for the quantification of Sarmentocymarin, a cardenolide of significant interest. Due to limited direct comparative studies on this compound, this guide utilizes data from a closely related compound, sarmentosin, and general principles of the analytical techniques to provide a comprehensive comparison.

Quantitative Method Performance

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of this compound or related compounds.

ParameterHPLCHPTLCUPLC-MS/MS
**Linearity (R²) **≥ 0.991[1]> 0.986[2]> 0.9956[3]
Accuracy (% Recovery) 95.5% - 100.8%[1]95.91% - 103.5%92.5% - 107.3%[4]
Precision (%RSD/CV) < 3.1%[1]< 2%< 14%[4]
Limit of Detection (LOD) 1.3 - 8.6 µg/mL[1]17.26 - 122.47 ng/spot[2]1 ng/mL[4]
Limit of Quantification (LOQ) 4.3 - 28.8 µg/mL[1]52.30 - 376.44 ng/spot[2]1 ng/mL[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are the generalized experimental protocols for each analytical technique.

High-Performance Liquid Chromatography (HPLC)

This method offers a balance of resolution, sensitivity, and cost-effectiveness for routine analysis.

1. Sample Preparation:

  • Accurately weigh 1.0 g of powdered plant material.

  • Extract with 10 mL of methanol using ultrasonication for 20 minutes.[5]

  • Filter the extract through a 0.45 µm membrane filter.

  • Prepare a series of standard solutions of this compound in methanol (e.g., 0.1 to 380 mg/L).[6]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 2.6 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and 0.5% acetic acid in water.[7]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection: UV at 218 nm.

  • Injection Volume: 10 µL.[6]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Quantify this compound in the sample extract by interpolating its peak area on the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a high-throughput technique suitable for the simultaneous analysis of multiple samples.[5]

1. Sample and Standard Preparation:

  • Prepare sample extracts and standard solutions as described for the HPLC method.

2. HPTLC System and Mobile Phase:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[2]

  • Mobile Phase: Toluene: ethyl acetate: formic acid (3:7:0.1, v/v/v).[2]

  • Application: Apply 4 µL of each standard and sample solution as bands on the HPTLC plate.

3. Development and Detection:

  • Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • After development, dry the plate.

  • Perform densitometric scanning at 218 nm.

4. Data Analysis:

  • Generate a calibration curve from the peak areas of the standard spots.

  • Determine the concentration of this compound in the samples from the calibration curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification and complex matrices.[3][4]

1. Sample Preparation:

  • For biological matrices, perform protein precipitation by adding acetonitrile to the sample (e.g., 50 µL of plasma with 150 µL of acetonitrile containing an internal standard).[4]

  • Vortex and centrifuge the mixture.

  • Inject the supernatant for analysis.[4]

2. UPLC-MS/MS Conditions:

  • Column: A suitable C18 column (e.g., ZORBAX Eclipse Plus C18).[3]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[3]

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions of this compound.

3. Data Analysis:

  • Create a calibration curve using the peak area ratios of the analyte to the internal standard.

  • Quantify this compound in the samples using this calibration curve.

Experimental Workflow and Signaling Pathway Visualization

To facilitate the understanding of the experimental process and potential biological context, the following diagrams are provided.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Analytical Methods cluster_validation Method Validation and Comparison plant_material Plant Material / Biological Sample extraction Extraction plant_material->extraction filtration Filtration / Precipitation extraction->filtration hplc HPLC Analysis filtration->hplc hptlc HPTLC Analysis filtration->hptlc uplc_ms UPLC-MS/MS Analysis filtration->uplc_ms standard_prep Standard Solution Preparation standard_prep->hplc standard_prep->hptlc standard_prep->uplc_ms linearity Linearity hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD / LOQ hplc->lod_loq hptlc->linearity hptlc->accuracy hptlc->precision hptlc->lod_loq uplc_ms->linearity uplc_ms->accuracy uplc_ms->precision uplc_ms->lod_loq comparison Data Comparison linearity->comparison accuracy->comparison precision->comparison lod_loq->comparison

Caption: Workflow for cross-validation of analytical methods.

As specific signaling pathways for this compound were not detailed in the provided search results, a generalized diagram illustrating a potential mechanism of action for a bioactive compound leading to apoptosis is presented below.

signaling_pathway cluster_cell Cellular Response bioactive_compound Bioactive Compound (e.g., this compound) receptor Cellular Receptor / Target bioactive_compound->receptor signal_cascade Signal Transduction Cascade receptor->signal_cascade gene_expression Altered Gene Expression signal_cascade->gene_expression apoptosis Apoptosis gene_expression->apoptosis

Caption: Hypothetical signaling pathway for a bioactive compound.

References

Independent Analysis of Sarmentocymarin's Anti-Cancer Claims: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial literature searches for "Sarmentocymarin" did not yield relevant results in the context of anti-cancer activity. However, a closely named compound, Sarmentosin , has been the subject of such research. This guide will proceed under the assumption that the topic of interest is Sarmentosin. To date, the anti-cancer activities of Sarmentosin reported in a key study have not been independently replicated in published literature. This guide, therefore, compares the reported findings for Sarmentosin against the well-established data for Sorafenib, a standard-of-care treatment for hepatocellular carcinoma (HCC), to provide a framework for future validation studies.

Executive Summary

This guide provides a comparative analysis of the reported anti-cancer activity of Sarmentosin against Sorafenib, the current standard therapy for advanced hepatocellular carcinoma (HCC). A 2023 study presents compelling preliminary evidence for Sarmentosin's efficacy in HCC models, attributing its action to the induction of autophagy-dependent apoptosis mediated by the Nrf2 signaling pathway. However, a critical gap in the scientific literature is the absence of independent replication of these findings. This document summarizes the available data, outlines the experimental protocols necessary for validation, and presents the mechanistic pathways as currently understood, to aid researchers in designing and executing studies aimed at verifying these initial results.

Comparative Analysis of Anti-Cancer Activity

The primary data for Sarmentosin's anti-cancer effects are derived from a single study, which investigated its activity against the HepG2 human HCC cell line. Sorafenib, an approved multi-kinase inhibitor, serves as the benchmark for comparison due to its established clinical use in HCC.

Table 1: In Vitro Cytotoxicity against HepG2 Cells

CompoundIC50 Value (µM)Time PointReported Study / Source
Sarmentosin 20.3848 hoursJiang et al., 2023[1][2][3]
Sorafenib ~3.1 - 7.1048 - 72 hoursMultiple sources[4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Data Interpretation: The reported IC50 value for Sarmentosin in HepG2 cells suggests a moderate level of cytotoxic activity. When compared to Sorafenib, the reported potency of Sarmentosin appears to be lower (a higher IC50 value indicates lower potency). However, direct comparisons should be made with caution due to potential variations in experimental conditions across different studies. The key takeaway is that the preliminary data for Sarmentosin is within a range that warrants further investigation, particularly through independent replication to confirm these initial findings.

Reported Mechanisms of Action

Sarmentosin: The proposed anti-cancer mechanism of Sarmentosin in HCC involves the induction of autophagy-dependent apoptosis. This process is reportedly initiated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which subsequently leads to the inhibition of the mTOR (mammalian target of rapamycin) pathway. The inhibition of mTOR is a critical step in initiating autophagy. This cascade ultimately results in caspase-dependent apoptosis, or programmed cell death, in cancer cells.[1][2][3]

Sarmentosin_Pathway Sarmentosin Sarmentosin Nrf2 Nrf2 Activation Sarmentosin->Nrf2 mTOR mTOR Inhibition Nrf2->mTOR Autophagy Autophagy Induction mTOR->Autophagy Apoptosis Caspase-Dependent Apoptosis Autophagy->Apoptosis

Sarmentosin's Proposed Signaling Pathway

Sorafenib (Comparator): Sorafenib functions as a multi-kinase inhibitor, targeting several key signaling pathways involved in tumor growth and angiogenesis (the formation of new blood vessels). It inhibits the RAF/MEK/ERK signaling pathway, which is crucial for cancer cell proliferation. Additionally, Sorafenib targets receptor tyrosine kinases such as VEGFR and PDGFR, which are essential for angiogenesis. By blocking these pathways, Sorafenib effectively reduces tumor cell growth and cuts off the tumor's blood supply.

Sorafenib_Pathway cluster_proliferation Tumor Cell Proliferation cluster_angiogenesis Tumor Angiogenesis RAF RAF Kinase MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis Sorafenib Sorafenib Sorafenib->RAF inhibits Sorafenib->VEGFR inhibits Sorafenib->PDGFR inhibits Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation start HepG2 Cells treatment Treat with Sarmentosin start->treatment mtt MTT Assay (Viability) treatment->mtt flow Annexin V/PI (Apoptosis) treatment->flow wb Western Blot (Protein Expression) treatment->wb xenograft Establish Xenograft Mouse Model invivo_treat Treat Mice with Sarmentosin xenograft->invivo_treat monitor Monitor Tumor Growth invivo_treat->monitor endpoint Endpoint Analysis (Tumor Excision) monitor->endpoint

References

A Comparative Analysis of Gene Expression Profiles Induced by Cardenolides: Unveiling Convergent and Divergent Cellular Responses

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the transcriptomic landscapes shaped by prominent cardenolides—Digoxin, Ouabain, and Digitoxin—reveals both shared and distinct molecular mechanisms of action. This guide synthesizes available gene expression data to provide researchers, scientists, and drug development professionals with a comparative overview of how these structurally related compounds modulate cellular signaling and gene regulation. Notably, a thorough search of the scientific literature yielded no publicly available data on the gene expression profile induced by Sarmentocymarin, precluding its direct comparison in this analysis.

Cardenolides, a class of naturally occurring steroids, are well-established inhibitors of the Na+/K+-ATPase pump. This primary mechanism triggers a cascade of intracellular events, leading to their historical use in treating cardiac conditions and their more recent investigation as potential anti-cancer agents. The downstream consequences of Na+/K+-ATPase inhibition, however, extend beyond simple ion gradient disruption, leading to complex and compound-specific alterations in gene expression that dictate their ultimate therapeutic and toxicological profiles.

This guide delves into the gene expression changes elicited by three of the most extensively studied cardenolides: Digoxin, Ouabain, and Digitoxin. By examining data from various transcriptomic studies, we aim to illuminate the signaling pathways and cellular processes that are commonly perturbed by these compounds, as well as those that are uniquely modulated by each.

Comparative Overview of Cardenolide-Induced Gene Expression Changes

The following table summarizes key findings from studies that have investigated the impact of Digoxin, Ouabain, and Digitoxin on the gene expression profiles of various cell types. The data highlights the diversity of experimental models and conditions under which these cardenolides have been studied, offering a glimpse into their multifaceted effects.

CardenolideCell TypeKey Upregulated Genes/PathwaysKey Downregulated Genes/PathwaysExperimental MethodologyReference
Digoxin Human Hepatoma (HepG2) cellsRORγ-dependent genes (e.g., G6PC, NPAS2)-Real-time RT-PCR[1]
Human Cardiomyocyte (AC16) cellsImmediate-early genes (e.g., EGR-1, c-FOS, c-JUN), NF-κB pathwayREV-ERBα protein stability (post-transcriptional)RNA sequencing[2]
Non-Small Cell Lung Cancer (A549) cells-Src and related signaling pathways (e.g., EGFR, STAT3)qPCR[3][4]
Ouabain Madin-Darby Canine Kidney (MDCK) epithelial cellsMYDGF, DCXRMYO9A, UBE4B, RhoA/ROCK signalingmRNA-seq[5]
Human iPSC-derived NeuronsCREB signaling-Transcriptome analysis[6]
Rat Cerebellum Granule CellsNpas4, Fos, Junb, Atf3, Klf4-Transcriptome analysis[7]
Digitoxin Cystic Fibrosis Cells-TNFα-dependent proinflammatory cytokinesNot specified[8]

Key Signaling Pathways Modulated by Cardenolides

The alterations in gene expression induced by cardenolides are a reflection of their influence on various intracellular signaling cascades. While the inhibition of Na+/K+-ATPase is the primary trigger, the downstream consequences are diverse and cell-type specific. The following diagrams illustrate some of the key signaling pathways reported to be affected by Digoxin and Ouabain.

Digoxin_Signaling Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits RORg RORγ Digoxin->RORg Modulates Src Src Signaling Digoxin->Src Inhibits NFkB NF-κB Pathway Digoxin->NFkB Activates HIF1a HIF-1α Synthesis NaK_ATPase->HIF1a Inhibits IEGs Immediate Early Genes (FOS, JUN, EGR1) NFkB->IEGs Induces

Caption: Signaling pathways modulated by Digoxin.

Ouabain_Signaling Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Inhibits CREB CREB Signaling Ouabain->CREB Activates Transcription_Factors Transcription Factors (Npas4, Fos, Junb, Atf3, Klf4) Ouabain->Transcription_Factors Induces RhoA_ROCK RhoA/ROCK Signaling NaK_ATPase->RhoA_ROCK Activates

Caption: Signaling pathways modulated by Ouabain.

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the interpretation and comparison of gene expression data. The following section outlines the methodologies employed in the cited studies.

Cell Culture and Cardenolide Treatment
  • HepG2 Cells (Digoxin Study): Human hepatoma HepG2 cells were cultured and treated with 100 nM digoxin for 24 hours before RNA extraction[1].

  • AC16 Cells (Digoxin Study): Human cardiomyocyte AC16 cells were synchronized and incubated with digoxin at various concentrations. For transcriptomic analysis, cells were treated for a specified duration before RNA isolation[2].

  • A549 Cells (Digoxin Study): Human non-small cell lung cancer A549 cells were treated with digoxin in a dose- and time-dependent manner to assess its effect on Src signaling[3][4].

  • MDCK Cells (Ouabain Study): Madin-Darby canine kidney (MDCK) epithelial cells were treated with a physiological concentration of 10 nmol/L ouabain to investigate its effect on the transcriptome[5].

  • Human iPSC-derived Neurons (Ouabain Study): Neuronal cultures derived from human induced pluripotent stem cells (iPSCs) were incubated with a non-toxic concentration of 30 nM ouabain for 16 hours prior to RNA extraction[6].

  • Rat Cerebellum Granule Cells (Ouabain Study): Primary cultures of rat cerebellum granule cells were treated with either 100 nM or 1 mM ouabain to differentiate the effects of inhibiting α3- and α1-Na+,K+-ATPase isoforms, respectively[7].

RNA Extraction and Gene Expression Analysis
  • Real-time RT-PCR (HepG2/Digoxin Study): Total RNA was extracted from HepG2 cells, and the expression of RORγ-dependent genes was quantified using real-time reverse transcription PCR (RT-PCR). Gene expression was normalized to housekeeping genes[1].

  • RNA Sequencing (AC16/Digoxin Study): A genome-wide transcriptomic analysis of AC16 cells incubated with digoxin was performed using RNA sequencing to identify differentially expressed genes and enriched pathways[2].

  • qPCR (A549/Digoxin Study): Quantitative PCR (qPCR) assays were used to analyze the mRNA expression levels of Src and its downstream proteins in A549 cells following digoxin treatment[3][4].

  • mRNA-seq (MDCK/Ouabain Study): High-throughput mRNA sequencing (mRNA-seq) was employed to analyze the transcriptome of MDCK cells treated with ouabain. Differentially expressed transcripts were validated by quantitative RT-PCR (RT-qPCR)[5].

  • Transcriptome Analysis (Human iPSC-derived Neurons/Ouabain Study): The effect of ouabain on the gene expression profiles of human iPSC-derived neurons was evaluated through a comprehensive transcriptome analysis[6].

  • Transcriptome Analysis (Rat Cerebellum Granule Cells/Ouabain Study): Transcriptomic changes in rat cerebellum granule cells triggered by different concentrations of ouabain were compared to elucidate the roles of different Na+,K+-ATPase isoforms in gene regulation[7].

Experimental Workflow

The general workflow for analyzing the gene expression profiles induced by cardenolides involves several key steps, from cell culture to data analysis. The following diagram provides a conceptual overview of this process.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis cluster_data_analysis Data Analysis Cell_Culture Cell Seeding & Growth Cardenolide_Treatment Cardenolide Incubation (e.g., Digoxin, Ouabain) Cell_Culture->Cardenolide_Treatment RNA_Extraction Total RNA Extraction Cardenolide_Treatment->RNA_Extraction RNA_QC RNA Quality Control (e.g., RIN score) RNA_Extraction->RNA_QC Library_Prep Library Preparation RNA_QC->Library_Prep qPCR_Analysis Quantitative PCR (qPCR) RNA_QC->qPCR_Analysis Sequencing High-Throughput Sequencing (RNA-seq) Library_Prep->Sequencing Data_QC Sequencing Data QC Sequencing->Data_QC Alignment Read Alignment Data_QC->Alignment DEG_Analysis Differential Gene Expression Analysis Alignment->DEG_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: A generalized workflow for studying cardenolide-induced gene expression changes.

Conclusion

The comparative analysis of gene expression profiles induced by Digoxin, Ouabain, and Digitoxin underscores the complexity of cellular responses to Na+/K+-ATPase inhibition. While these cardenolides share a common primary target, their downstream effects on gene expression are nuanced and context-dependent. The activation of immediate-early genes and the NF-κB pathway by Digoxin, and the modulation of RhoA/ROCK and CREB signaling by Ouabain, are just a few examples of the distinct transcriptomic signatures these compounds can elicit.

The absence of gene expression data for this compound highlights a significant knowledge gap and an opportunity for future research. A comprehensive understanding of the structure-activity relationships that govern the diverse gene regulatory effects of the broader cardenolide family will be instrumental in harnessing their full therapeutic potential, particularly in the realm of oncology. Further transcriptomic and proteomic studies are warranted to build a more complete picture of how these potent natural products reprogram cellular function.

References

Validating the Binding Site of Sarmentocymarin on the Na+/K+-ATPase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Sarmentocymarin, a cardiac glycoside, has garnered interest for its therapeutic potential, which is primarily attributed to its inhibitory action on the Na+/K+-ATPase enzyme. This enzyme, also known as the sodium-potassium pump, is a vital transmembrane protein responsible for maintaining electrochemical gradients across the plasma membrane of animal cells. The specific binding of cardiac glycosides to this enzyme is crucial for their pharmacological effects. Validating the precise binding site of this compound is therefore a critical step in understanding its mechanism of action and in the development of novel therapeutics with improved specificity and reduced off-target effects.

This guide provides a comparative overview of experimental approaches to validate the binding site of this compound on the Na+/K+-ATPase, with a focus on photoaffinity labeling, site-directed mutagenesis, and computational docking. We also compare this compound with other well-characterized cardiac glycosides, ouabain and digoxin, to provide a broader context for researchers.

Comparative Analysis of Cardiac Glycoside Binding

The binding affinity of cardiac glycosides to the Na+/K+-ATPase can be quantified using various biochemical assays. The table below summarizes the binding and inhibitory constants for this compound (via its derivative, iodoazidocymarin), ouabain, and digoxin, highlighting the different isoforms of the Na+/K+-ATPase they target.

CompoundTarget Enzyme/IsoformMethodBinding/Inhibitory ConstantReference
Iodoazidocymarin Na+/K+-ATPase (Electrophorus electricus)Radioligand BindingKD = 0.4 µM[1]
Ouabain Na+/K+-ATPase (Rat Brain, very high affinity site)Radioligand BindingKd = 17.0 ± 0.2 nM[2]
Ouabain Na+/K+-ATPase (Rat Brain, high affinity site)Radioligand BindingKd = 80 ± 1 nM[2]
Ouabain Na+/K+-ATPase (Rat α2 isoform)Inhibition AssayIC50 = 58 nM[3]
Ouabain Na+/K+-ATPase (Rat α3 isoform)Inhibition AssayIC50 = 6.7 nM[3]
Digoxin Na+/K+-ATPase (Porcine cerebral cortex, high affinity)Inhibition AssayBiphasic inhibition observed[4]
Digoxin Na+/K+-ATPase (Human erythrocyte, high affinity)Inhibition AssayBiphasic inhibition observed[4]
Digoxin MERS-CoV infected Vero cellsAntiviral AssayIC50 = 0.17 µM

Experimental Protocols for Binding Site Validation

Accurate determination of the binding site of this compound on the Na+/K+-ATPase requires a multi-faceted approach. Below are detailed methodologies for key experimental techniques.

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to identify the specific subunits and amino acid residues that constitute a binding site. A photoactivatable derivative of the ligand is used to covalently label its binding partner upon UV irradiation.

Experimental Protocol:

  • Synthesis of a Photoactivatable this compound Analog: A photoreactive group, such as an azido group, is chemically introduced into the this compound molecule. A radiolabel, like 125I, is also incorporated for detection. An example is the synthesis of 4'-(3-iodo-4-azidobenzene sulfonyl)cymarin[1].

  • Preparation of Na+/K+-ATPase enriched membranes: Isolate crude membrane fractions from a tissue source rich in the enzyme, such as eel electroplax or mammalian brain synaptosomes[1].

  • Binding Reaction: Incubate the purified membranes with the radiolabeled photoaffinity probe in the dark to allow for specific binding to the Na+/K+-ATPase. The binding is typically performed in the presence of Mg2+ and inorganic phosphate (Pi) to stabilize the E2-P conformation of the enzyme, which has a high affinity for cardiac glycosides[1].

  • Photolysis: Irradiate the sample with UV light at a specific wavelength to activate the photoreactive group, leading to the formation of a covalent bond between the probe and the amino acid residues in close proximity within the binding site.

  • SDS-PAGE and Autoradiography: Separate the labeled proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The covalently labeled subunits of the Na+/K+-ATPase (typically the α and β subunits) can then be visualized by autoradiography[1].

  • Peptide Mapping and Sequencing: To identify the specific amino acid residues involved in binding, the labeled subunits are proteolytically digested, and the resulting radiolabeled peptides are sequenced.

G cluster_0 Preparation cluster_1 Labeling cluster_2 Analysis synthesis Synthesize Photo-Probe binding Incubate Probe + Enzyme synthesis->binding enzyme_prep Prepare Na+/K+-ATPase enzyme_prep->binding photolysis UV Irradiation binding->photolysis sds_page SDS-PAGE photolysis->sds_page autorad Autoradiography sds_page->autorad sequencing Peptide Sequencing sds_page->sequencing

Fig. 1: Experimental workflow for photoaffinity labeling. (Within 100 characters)
Site-Directed Mutagenesis

Site-directed mutagenesis is employed to assess the contribution of individual amino acid residues to ligand binding. By systematically replacing specific amino acids within the putative binding site, researchers can observe the effects on binding affinity and enzyme inhibition.

Experimental Protocol:

  • Plasmid Preparation: Obtain a plasmid containing the cDNA encoding the α-subunit of the Na+/K+-ATPase.

  • Primer Design: Design oligonucleotide primers containing the desired mutation (e.g., a single amino acid substitution) at the target site. These primers should be complementary to the plasmid sequence with the exception of the mutated base(s).

  • PCR Amplification: Perform polymerase chain reaction (PCR) using the mutagenic primers and the plasmid template. This reaction amplifies the entire plasmid, incorporating the desired mutation.

  • Template Digestion: Digest the PCR product with a restriction enzyme, such as DpnI, that specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform competent E. coli cells with the digested PCR product.

  • Selection and Sequencing: Select transformed colonies and isolate the mutant plasmids. Verify the desired mutation by DNA sequencing.

  • Expression and Functional Analysis: Express the mutated Na+/K+-ATPase protein in a suitable system (e.g., Xenopus oocytes or mammalian cells). Perform binding assays with this compound and enzyme activity assays to determine the effect of the mutation on binding affinity and inhibitory potency. A significant change in these parameters indicates that the mutated residue is important for this compound binding.

Computational Docking

Molecular docking simulations provide a theoretical model of the interaction between a ligand and its target protein, predicting the binding conformation and estimating the binding affinity.

Experimental Protocol:

  • Protein Structure Preparation: Obtain the 3D structure of the Na+/K+-ATPase from a protein database (e.g., PDB). If the experimental structure is not available, a homology model can be built based on a related protein structure. Prepare the protein structure by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

  • Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry using computational chemistry software.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of this compound within the defined binding site of the Na+/K+-ATPase. The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Docking Results: Analyze the predicted binding poses to identify the most favorable conformation and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the Na+/K+-ATPase. The docking scores can be used to rank different ligands based on their predicted binding affinities. These computational predictions can then guide the design of site-directed mutagenesis experiments for experimental validation.

G cluster_0 Experimental cluster_1 Computational photoaffinity Photoaffinity Labeling (Direct Evidence) mutagenesis Site-Directed Mutagenesis (Functional Validation) photoaffinity->mutagenesis Identifies potential residues mutagenesis->photoaffinity Confirms functional role docking Computational Docking (Predictive Model) docking->mutagenesis Predicts key residues

Fig. 2: Interplay of binding site validation methods. (Within 100 characters)

Signaling Pathway of Na+/K+-ATPase Inhibition

The binding of cardiac glycosides like this compound to the Na+/K+-ATPase not only inhibits its ion-pumping function but also activates intracellular signaling cascades. This signaling is often initiated through a subpopulation of the enzyme localized in caveolae, which acts as a receptor complex.

Upon binding of a cardiac glycoside, the Na+/K+-ATPase undergoes a conformational change that leads to the activation of the non-receptor tyrosine kinase Src. Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), which in turn triggers downstream signaling pathways, including the Ras-Raf-MEK-ERK/MAPK cascade.[5][6] This signaling pathway has been implicated in various cellular processes, including cell growth, proliferation, and apoptosis.[7]

G This compound This compound NKA Na+/K+-ATPase This compound->NKA Binds to Src Src NKA->Src Activates EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK/MAPK MEK->ERK CellularResponse Cellular Response (Growth, Proliferation) ERK->CellularResponse

Fig. 3: Na+/K+-ATPase inhibition signaling pathway. (Within 100 characters)

References

Safety Operating Guide

Navigating the Safe Disposal of Sarmentocymarin: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Hazard Assessment

Given that sarmentocymarin is a cardiac glycoside, it should be handled with care, assuming high toxicity. Based on the hazard classification of similar compounds, this compound is likely to be categorized as acutely toxic if swallowed. Therefore, all laboratory personnel handling this compound must adhere to strict safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

Hazardous Waste Determination:

In the absence of specific regulatory guidance for this compound, a conservative approach is necessary. According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste. Given its pharmacological activity, this compound would likely be classified as a toxic hazardous waste.

Quantitative Data on Related Compounds:

To provide context, the following table summarizes key hazard information for related coumarin compounds. This data should be used as a general guideline for assessing the potential hazards of this compound.

CompoundCAS No.Hazard ClassificationDisposal Considerations
Coumarin91-64-5Acute toxicity, Category 3 (Oral)[1]Dispose of contents/container to an approved waste disposal plant.[1]
7-Hydroxy-4-methylcoumarin90-33-5Skin Corrosion/Irritation, Category 2; Serious Eye Damage/Eye Irritation, Category 2; Specific target organ toxicity (single exposure), Category 3[2]Waste from residues/unused products should be considered hazardous.

Experimental Protocol for this compound Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste. This protocol is based on general guidelines for the disposal of hazardous chemical waste in a laboratory setting.[3][4][5]

Materials:

  • Appropriate PPE (gloves, lab coat, safety glasses)

  • Designated hazardous waste container (clearly labeled)

  • Waste accumulation log

  • Spill kit for toxic chemicals

Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) in a designated, leak-proof solid waste container.

    • Collect all liquid waste containing this compound (e.g., unused solutions, solvent rinses) in a designated, leak-proof, and chemically compatible liquid waste container. Plastic is often preferred for waste storage.[4]

  • Container Management:

    • Ensure all waste containers are in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[5]

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic").

    • Keep the waste container closed at all times, except when adding waste.[3]

  • Waste Accumulation:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[4]

    • Maintain a log of the waste being added to the container, including the date and quantity.

    • Do not exceed the maximum allowable quantity of hazardous waste in the satellite accumulation area as per your institution's and local regulations. For acutely toxic "P-list" wastes, this limit can be as low as one quart for liquids or one kilogram for solids.[4]

  • Disposal Request:

    • Once the container is full or is ready for disposal, submit a waste collection request to your institution's EHS or hazardous waste management department.[3]

    • Do not dispose of this compound down the drain or in the regular trash.[3][6]

  • Empty Container Disposal:

    • For containers that held pure this compound, they may be considered "empty" after being triple-rinsed with a suitable solvent.[3]

    • The rinseate from the triple-rinsing process must be collected and disposed of as hazardous waste.[3]

    • Once properly rinsed, deface the original label on the container before disposing of it as non-hazardous waste, in accordance with institutional policies.[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Sarmentocymarin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe assess_hazard Assess as Acutely Toxic Hazardous Waste ppe->assess_hazard segregate_waste Segregate Solid & Liquid Waste assess_hazard->segregate_waste use_container Use Designated, Labeled Hazardous Waste Container segregate_waste->use_container keep_closed Keep Container Closed use_container->keep_closed store_saa Store in Satellite Accumulation Area keep_closed->store_saa log_waste Maintain Waste Log store_saa->log_waste request_pickup Request EHS Waste Pickup log_waste->request_pickup end_disposal End: Proper Disposal by EHS request_pickup->end_disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

Essential Safety and Logistics for Handling Sarmentocymarin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Sarmentocymarin has been found. The following guidance is based on the general properties of cardiac glycosides and best practices for handling potent, toxic compounds. Researchers must conduct a thorough risk assessment before handling this substance and consult their institution's safety office.

This compound is a cardiac glycoside, a class of compounds known for their potent biological activity and corresponding toxicity. Proper handling, storage, and disposal are critical to ensure the safety of laboratory personnel. This document provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE) and Engineering Controls

Given the potent nature of this compound, a multi-layered approach to personal protection and engineering controls is mandatory.

Control TypeSpecificationRationale
Primary Engineering Control Certified Chemical Fume Hood or Glove BoxTo prevent inhalation of airborne particles. All handling of solid this compound and preparation of solutions should be performed within a functioning and certified containment device.
Eye Protection Chemical safety goggles and a face shieldTo protect eyes and face from splashes of solutions or accidental aerosolization of powder.
Hand Protection Double gloving with nitrile glovesTo provide a barrier against skin contact. Change gloves immediately if contaminated and every two hours during prolonged handling.
Body Protection A fully fastened lab coat with tight cuffs and disposable sleevesTo protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges may be required for certain procedures, such as cleaning up large spills. Consult your institution's safety officer.To provide an additional layer of protection against inhalation, especially in situations with a higher risk of aerosolization.
Operational Plan: Handling and Weighing

Due to the toxicity of this compound, meticulous handling procedures must be followed to minimize exposure.

Step-by-Step Weighing Procedure:

  • Preparation: Designate a specific area within the chemical fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.

  • Tare Weighing:

    • Tare a sealed container (e.g., a vial with a septum cap) on an analytical balance located outside the fume hood.

    • Inside the fume hood, carefully add the powdered this compound to the container.

    • Securely close the container.

  • Final Weighing: Return the sealed container to the analytical balance to obtain the final weight.

  • Solution Preparation: Prepare solutions directly within the sealed container by injecting the solvent through the septum cap. This minimizes the risk of generating dust.

  • Decontamination: After each use, decontaminate all surfaces and non-disposable equipment with a suitable solvent (e.g., 70% ethanol) followed by a soap and water wash. Dispose of all contaminated disposable materials as hazardous waste.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect all contaminated solid waste, including gloves, bench paper, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
Empty Containers Rinse empty containers three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream.
Emergency Procedures
EmergencyProcedure
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For small spills, if trained and equipped, cover the spill with an absorbent material, and then decontaminate the area. For large spills, evacuate the laboratory and contact your institution's emergency response team.

Experimental Protocols and Visualization

Mechanism of Action: Inhibition of Na+/K+-ATPase

This compound, like other cardiac glycosides, exerts its effects by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase), an enzyme located in the plasma membrane of cells.[1][2] This inhibition leads to a cascade of events within the cell.

Sarmentocymarin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_ion Increased Intracellular Na+ NaK_ATPase->Na_ion Leads to NaCa_Exchanger Na+/Ca2+ Exchanger (Reversed) Na_ion->NaCa_Exchanger Activates Ca_ion Increased Intracellular Ca2+ NaCa_Exchanger->Ca_ion Increases Contraction Increased Myocardial Contraction Ca_ion->Contraction Causes SR Sarcoplasmic Reticulum SR->Ca_ion Releases

Caption: this compound's mechanism of action.

Logical Flow for a Hypothetical Cell-Based Assay:

The following diagram outlines a logical workflow for a cell-based assay to determine the cytotoxic effects of this compound.

Experimental_Workflow Start Start Cell_Culture Culture Cancer Cell Line Start->Cell_Culture Plating Plate Cells in 96-well Plates Cell_Culture->Plating Treatment Treat with Serial Dilutions of this compound Plating->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition Read Absorbance/ Luminescence Viability_Assay->Data_Acquisition Data_Analysis Calculate IC50 Values Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A logical workflow for a cytotoxicity assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.